N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-23-16-7-5-14(11-18(16)25-3)9-10-21-20(22)13-15-6-8-17(24-2)19(12-15)26-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIKNBJFJOYFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160857 | |
| Record name | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-76-4 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 139-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140013 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.886 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide basic properties"
An In-Depth Technical Guide to N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Introduction
This compound is a notable organic compound primarily recognized in pharmaceutical sciences as a significant impurity and synthetic precursor related to Papaverine, a potent smooth muscle relaxant and vasodilator originally isolated from opium.[1][2] Its chemical structure is characterized by two 3,4-dimethoxyphenyl moieties linked by an acetamide backbone, a feature that imparts considerable interest for its potential biological activities.[3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential pharmacological relevance, offering a technical resource for professionals in medicinal chemistry and drug development.
Molecular Characteristics and Physicochemical Properties
The molecule's identity is established by its IUPAC name, 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, and its CAS number, 139-76-4.[5][6] It is also commonly referred to by synonyms such as N-Homoveratroyl-homoveratrylamin or Papaverine EP Impurity F.[5][7] The core structure consists of two key synthons: 3,4-dimethoxyphenethylamine (homoveratrylamine) and 3,4-dimethoxyphenylacetic acid (homoveratric acid). This symmetric arrangement contributes to its specific chemical and biological profile.
Core Physicochemical Data
The fundamental physicochemical and computed properties of the compound are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [5] |
| CAS Number | 139-76-4 | [5] |
| Molecular Formula | C₂₀H₂₅NO₅ | [3][5] |
| Molecular Weight | 359.42 g/mol | [3][5] |
| Melting Point | 124 °C | [2] |
| Boiling Point | 559.3 °C (Predicted) | [1][2] |
| Density | 1.13 g/cm³ (Predicted) | [1][2] |
| XLogP3 | 3.0 | [1] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 9 | [5] |
Synthesis and Purification
The principal synthesis route for this compound is a direct amide coupling reaction. This involves the condensation of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetic acid. The reaction requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the primary amine.
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Amide Coupling
This protocol is based on established amide coupling methodologies, such as those employing carbodiimide activators, which provide a reliable and high-yielding route to the target compound.[8]
Materials:
-
3,4-Dimethoxyphenethylamine (1.0 eq)
-
3,4-Dimethoxyphenylacetic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
2.0 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) and DMAP (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add 3,4-dimethoxyphenethylamine (1.0 eq) to the cooled solution, followed by the portion-wise addition of EDCI·HCl (1.2 eq). The use of DMAP serves as a catalyst for the acylation, while EDCI is the coupling agent that activates the carboxylic acid.
-
Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 24 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, wash the reaction mixture sequentially with 2.0 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, residual acid, and the water-soluble byproducts of the coupling reaction.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting residue by recrystallization from a dichloromethane-ethyl acetate solvent system to obtain the final product as a solid.[8]
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. The compound has been characterized using a suite of spectroscopic techniques.
Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Aromatic protons (m): δ 6.83–6.72 ppm; Methoxy groups (s): δ 3.67–3.61 ppm; Ethylenic CH₂ adjacent to amide (t): δ 2.82 ppm.[4] |
| ¹³C NMR | Amide carbonyl: δ 170.2 ppm; Aromatic & methoxy carbons: δ 148–112 ppm.[4] |
| FTIR (KBr) | N–H stretch (amide): 3,280 cm⁻¹; C=O stretch (amide I): 1,650 cm⁻¹; C–O–C stretches: 1,240–1,020 cm⁻¹.[4][5] |
| ESI-MS | m/z 360.4 [M+H]⁺. Key fragments correspond to the loss of methoxy groups and amide cleavage.[4][9] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for purity analysis and quantification. A reverse-phase (RP) method can be employed with a C18 column.[10]
-
Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like formic acid for Mass Spectrometry compatibility or phosphoric acid for UV detection.[10]
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[10]
Potential Biological Activity and Mechanisms of Action
While primarily known as a pharmaceutical impurity, the structure of this compound suggests potential intrinsic biological activity, drawing parallels with structurally related drugs. Research indicates potential anti-inflammatory and analgesic effects.[3]
Putative Interaction with L-Type Calcium Channels
The compound's dual 3,4-dimethoxyphenyl structure is a key pharmacophore in several phenylalkylamine-type L-type calcium channel blockers, such as Verapamil.[11][12] These drugs exert their therapeutic effects (e.g., vasodilation, negative inotropy) by physically occluding the channel pore, thereby reducing calcium influx into smooth muscle and cardiac cells.[13][14] While direct evidence for the title compound is lacking, its structural similarity makes the calcium channel a plausible target.
The proposed mechanism involves binding to the α1 subunit of the L-type calcium channel, leading to allosteric inhibition and reduced channel opening probability.[15] This results in smooth muscle relaxation and vasodilation.
Caption: Putative mechanism of action via L-type calcium channel blockade.
Potential Modulation of P2X7 Receptors
The P2X7 receptor, an ATP-gated ion channel expressed on immune cells, is a key player in inflammation.[9] Activation of P2X7 leads to calcium influx and the release of pro-inflammatory cytokines like IL-1β.[9][16] Some molecules with a dimethoxyphenylacetamide scaffold have been identified as potent P2X7 receptor antagonists.[9][17] Antagonism of this receptor is a therapeutic strategy for chronic pain and inflammatory conditions. The title compound could potentially act as an allosteric antagonist at the P2X7 receptor, preventing ATP-mediated channel opening and subsequent inflammatory signaling.[6]
Caption: Potential antagonistic interaction with the P2X7 receptor signaling pathway.
Applications and Future Directions
Currently, the primary application of this compound is as a certified reference material and impurity standard for quality control in the manufacturing of Papaverine.[6][7] However, its structural motifs warrant further investigation.
Future research should focus on:
-
Pharmacological Screening: Systematically evaluating its activity against L-type calcium channels and P2X7 receptors using binding assays and functional electrophysiology.
-
Derivative Synthesis: Using the compound as a scaffold to develop novel derivatives with enhanced potency and selectivity for specific biological targets.
-
In Vivo Studies: Assessing its analgesic and anti-inflammatory properties in established animal models of pain and inflammation.
Conclusion
This compound is a well-characterized molecule with a defined synthesis and clear analytical profile. While its current role is largely confined to pharmaceutical reference standards, its chemical architecture holds untapped potential. As a structural analog of known pharmacologically active agents, it represents a compelling starting point for drug discovery programs targeting ion channels and receptors involved in cardiovascular and inflammatory diseases. The protocols and data presented in this guide provide a solid foundation for researchers to explore these promising avenues.
References
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This compound - LookChem. (n.d.). Retrieved January 15, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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This compound. (2018, May 16). SIELC Technologies. Retrieved January 15, 2026, from [Link]
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Mannhold, R., et al. (1988). Studies on Ca2+ Channel Antagonists. 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2- Isopropylpentyl Isothiocyanate, a Chemoaffinity Ligand Derived From Verapamil. Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
- Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide. (2014). Google Patents.
- Method for the preparation of papaverine hydrochloride. (2018). Google Patents.
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Mechanism of action for Calcium Channel Antagonists. (2017, July 3). YouTube. Retrieved January 15, 2026, from [Link]
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This compound. (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]
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Donnelly-Roberts, D. L., et al. (2008). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]
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Hattori, M., et al. (2022). High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket. Communications Biology. Retrieved January 15, 2026, from [Link]
- Honore, P., et al. (2006). A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. Journal of Pharmacology and Experimental Therapeutics.
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Donnelly-Roberts, D., & Jarvis, M. F. (2007). Novel P2X7 receptor antagonists ease the pain. British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]
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Triggle, D. J. (1991). Calcium-channel drugs: structure-function relationships and selectivity of action. Journal of Cardiovascular Pharmacology. Retrieved January 15, 2026, from [Link]
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Synthesis of Verapamil. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]
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Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020, April 15). YouTube. Retrieved January 15, 2026, from [Link]
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Michel, A. D., et al. (2008). Mechanism of action of species-selective P2X7 receptor antagonists. British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]
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"2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide IUPAC name"
An In-depth Technical Guide: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, a compound of significant interest in pharmaceutical analysis and process chemistry. Identified as Papaverine Impurity F, its synthesis, characterization, and the rationale behind the associated methodologies are critical for researchers and professionals in drug development and quality control.[1] This document delineates the compound's formal nomenclature, structural features, physicochemical properties, detailed synthetic protocols, and robust analytical validation techniques. The content is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for technical audiences.
Nomenclature and Structural Elucidation
The precise identification and structural understanding of a molecule are foundational to all subsequent research and development.
IUPAC Name and Identifiers
The formal IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide .[1] It is cataloged under several identifiers across chemical databases, ensuring its unambiguous identification.
| Identifier | Value | Source |
| CAS Number | 139-76-4 | PubChem[1] |
| EC Number | 205-374-0 | PubChem[1] |
| PubChem CID | 67318 | PubChem[1] |
| Molecular Formula | C₂₀H₂₅NO₅ | PubChem[1] |
| Common Synonyms | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide; Papaverine EP Impurity F | PubChem[1] |
Molecular Structure
The molecule is an N-substituted acetamide. It is composed of two key fragments derived from common pharmaceutical building blocks: a 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine) moiety and a 2-(3,4-dimethoxyphenyl)acetic acid (homoveratric acid) moiety, linked by an amide bond.
Caption: Molecular structure of the target compound.
Physicochemical Properties
A summary of the key computed and experimental properties is essential for handling, purification, and analytical method development.
| Property | Value | Unit |
| Molecular Weight | 359.42 | g/mol [2] |
| Exact Mass | 359.1733 | Da[1] |
| Melting Point | 124 | °C[2] |
| Boiling Point | 559.3 | °C at 760 mmHg[2] |
| Density | 1.13 | g/cm³[2] |
| XLogP3 | 3.0 | [2] |
| PSA (Polar Surface Area) | 66.02 | Ų[2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a classic example of amide bond formation. This can be achieved through several reliable methods, most commonly by coupling 3,4-Dimethoxyphenylacetic acid with 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine). The choice of method depends on the desired scale, yield, and purity requirements.
Caption: General workflow for amide coupling synthesis.
Experimental Protocol: Synthesis via Acyl Chloride
This method involves converting the carboxylic acid to a more reactive acyl chloride, which readily reacts with the amine. This is a robust, high-yielding approach.
Causality: 3,4-Dimethoxyphenylacetic acid is a relatively weak electrophile. Conversion to its acyl chloride derivative with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases its electrophilicity. The subsequent reaction with the nucleophilic amine (homoveratrylamine) proceeds rapidly. A tertiary amine base, such as triethylamine, is included to act as a scavenger for the HCl gas produced during both the acyl chloride formation and the final amide coupling step, driving the reaction to completion.
Step-by-Step Methodology:
-
Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).[3][4]
-
Cool the solution to 0 °C using an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise over 15 minutes. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acyl chloride.
-
Coupling: In a separate flask, dissolve homoveratrylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.[5][6]
-
Cool this amine solution to 0 °C.
-
Re-dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
-
Alternative Protocol: Carbodiimide-Mediated Coupling
For sensitive substrates, direct coupling using a carbodiimide agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a milder alternative.
Causality: EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. This method avoids the harsh conditions and corrosive byproducts associated with acyl chloride formation.
Step-by-Step Methodology:
-
Combine 3,4-dimethoxyphenylacetic acid (1.0 eq), homoveratrylamine (1.0 eq), and a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM or DMF.[7]
-
Cool the mixture to 0 °C.
-
Add EDCI hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir and slowly warm to room temperature overnight (12-18 hours).[7]
-
Perform an aqueous work-up as described in Protocol 3.1 (step 9) to remove the water-soluble urea byproduct and other reagents.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in the experimental workflow.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons on both rings, four sharp singlets for the methoxy groups (~3.8 ppm), and characteristic multiplets for the ethyl and acetyl CH₂ groups. The amide N-H proton will appear as a broad singlet or triplet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 20 unique carbon environments, including the characteristic amide carbonyl signal around 170 ppm.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key absorbances will validate the functional groups: a strong C=O stretch for the amide at ~1640 cm⁻¹, an N-H stretch at ~3300 cm⁻¹, and C-O stretches for the methoxy ethers around 1250 cm⁻¹.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (360.1805 for C₂₀H₂₆NO₅⁺), confirming the molecular formula.
Purity Assessment
-
Melting Point: A sharp melting point at or near the literature value of 124 °C indicates high purity.[2]
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method should show a single major peak, with purity typically >98% for use as an analytical standard.
Significance in Pharmaceutical Development
The primary relevance of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is its classification as an impurity in the production of Papaverine, a vasodilator drug.[1] Pharmaceutical regulatory bodies (e.g., FDA, EMA) require that all impurities in an active pharmaceutical ingredient (API) above a certain threshold be identified, quantified, and assessed for safety.
The ability to independently synthesize and characterize this compound is therefore essential for:
-
Analytical Method Validation: Serving as a reference standard to accurately detect and quantify its presence in batches of Papaverine.
-
Process Optimization: Understanding its formation mechanism allows process chemists to adjust reaction conditions to minimize its generation.
-
Toxicological Studies: Providing pure material for safety and toxicity assessments if the impurity levels are significant.
Conclusion
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is more than a chemical curiosity; it is a critical component in the quality control and regulatory compliance framework of a commercial pharmaceutical product. A thorough understanding of its synthesis and analytical properties, as detailed in this guide, provides researchers and drug development professionals with the necessary tools to manage its presence effectively. The protocols and rationales presented herein offer a robust foundation for the preparation and validation of this important compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67318, this compound. Available at: [Link]
- Google Patents (1998). HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
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National Institute of Standards and Technology (2025). Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- in NIST Chemistry WebBook. Available at: [Link]
- Google Patents (2014). CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].
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MOLBASE (Date not available). N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,5-dimethoxyphenyl)acetamide. Available at: [Link]
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International Union of Crystallography (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Available at: [Link]
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National Center for Biotechnology Information (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Available at: [Link]
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National Institute of Standards and Technology (2025). Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-. Available at: [Link]
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ChemBK (2024). Homoveratrylamine. Available at: [Link]
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Journal of Young Pharmacists (2011). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Available at: [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8421, Homoveratrylamine. Available at: [Link]
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National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 118703763, 3,4-Dimethoxyphenethylamine (Homoveratrylamine). Available at: [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71555, Homoveratrylamine hydrochloride. Available at: [Link]
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National Center for Biotechnology Information (2019). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Available at: [Link]
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An In-Depth Technical Guide to N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Properties, Synthesis, and Analytical Quantification
This technical guide provides a comprehensive overview of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, a compound of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and analytical quantification, with a particular focus on its relevance as a process impurity in active pharmaceutical ingredients (APIs).
Core Molecular Attributes
This compound is a symmetrically substituted acetamide derivative. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₅NO₅ | [1][2][3] |
| Molecular Weight | 359.42 g/mol | [1][2][4] |
| CAS Number | 139-76-4 | [2][5][6] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [2] |
| Synonyms | N-Homoveratroyl-homoveratrylamin, Papaverine EP Impurity F | [2][3] |
| Appearance | Solid | [3] |
Pharmaceutical Relevance and Context
The primary significance of this compound in the pharmaceutical industry lies in its role as a process-related impurity. It is recognized as an impurity of Papaverine, a smooth muscle relaxant.[5][7] Its structural similarity to key intermediates in the synthesis of other pharmaceuticals, such as Verapamil, a calcium channel blocker, underscores the importance of its accurate identification and quantification to ensure the purity and safety of the final drug product.
The formation of this compound can occur during the synthesis of related APIs where 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid or their derivatives are used as starting materials or are present as intermediates. The following diagram illustrates the conceptual relationship of this compound as a potential impurity in a pharmaceutical synthesis workflow.
Caption: Relationship of the target compound as a process impurity.
Synthesis Pathway and Mechanistic Insights
The synthesis of this compound is typically achieved through an amide coupling reaction between 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid. The choice of coupling agents and reaction conditions is critical to maximize yield and purity.
General Synthesis Protocol
The following is a representative laboratory-scale synthesis protocol. The causality behind the choice of reagents is to facilitate an efficient amide bond formation while minimizing side reactions.
Materials:
-
3,4-Dimethoxyphenethylamine
-
3,4-Dimethoxyphenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Dissolution: Dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) and a catalytic amount of DMAP or HOBt in anhydrous DCM.
-
Activation of Carboxylic Acid: Add the coupling agent, EDC or DCC (1.1-1.2 eq), to the solution and stir for 15-20 minutes at 0 °C. This step activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine.
-
Amine Addition: Slowly add a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials and the coupling agent byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
The following diagram illustrates the key steps in the synthesis workflow.
Caption: Key stages in the synthesis of the target compound.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of this compound, especially at trace levels as an impurity, is critical. Reversed-phase HPLC with UV detection is the most common and reliable method.
Recommended HPLC Method
The following method is a robust starting point for the analysis of this compound. Method development and validation should be performed according to regulatory guidelines.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid | Acetonitrile is a common organic modifier. The acid improves peak shape and suppresses ionization of silanol groups on the stationary phase. Formic acid is suitable for MS compatibility.[1] |
| Elution | Isocratic or Gradient | Isocratic elution is simpler for routine analysis if resolution is adequate. Gradient elution may be necessary to resolve the target compound from other impurities or the main API. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 278-280 nm | The dimethoxy-substituted benzene rings exhibit strong UV absorbance in this region. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Step-by-Step Analytical Protocol
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing the analyte (e.g., the API) in a suitable solvent. The concentration should be such that the expected impurity level falls within the calibration range.
-
System Suitability: Before sample analysis, inject a system suitability standard to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak area reproducibility, theoretical plates, and tailing factor.
-
Calibration: Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
The following diagram outlines the HPLC analysis workflow.
Caption: Workflow for HPLC quantification of the target compound.
Conclusion
This technical guide has provided a detailed examination of this compound, covering its fundamental properties, pharmaceutical relevance, synthesis, and a robust analytical method for its quantification. For professionals in drug development and quality control, a thorough understanding of such process-related impurities is paramount for ensuring the safety and efficacy of pharmaceutical products. The provided protocols and insights serve as a valuable resource for the analysis and control of this specific compound.
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Semantic Scholar. Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. [Link]
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"N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide solubility data"
An In-depth Technical Guide to the Solubility Profile of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Introduction
This compound (CAS: 139-76-4) is an organic compound that has garnered interest within medicinal chemistry and pharmacology.[1][2] It is recognized as a known impurity of Papaverine, a smooth muscle relaxant derived from opium.[3][4] Structurally, the molecule features two 3,4-dimethoxyphenyl groups linked via an acetamide backbone, contributing to its distinct physicochemical characteristics.[1] Beyond its role as an impurity, the compound has been explored for potential anti-inflammatory and analgesic properties.[2]
For any compound under investigation in drug development, a thorough understanding of its solubility is paramount. Solubility dictates the achievable concentration in solution and profoundly impacts critical downstream processes, including formulation development, bioavailability, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive overview of the known solubility data for this compound, presents detailed protocols for its empirical determination in pharmaceutically relevant solvents, and explains the scientific rationale behind these experimental designs.
Part 1: Physicochemical Characterization
A molecule's inherent physicochemical properties are foundational to its solubility behavior. The presence of multiple methoxy groups, an amide linkage, and two phenyl rings creates a molecule with significant lipophilicity and specific hydrogen bonding capabilities.
The predicted octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. While values in the literature vary, they consistently point towards a compound that is more soluble in lipids than in water, suggesting low aqueous solubility.[1][3] The molecule possesses one hydrogen bond donor (the amide N-H) and five hydrogen bond acceptors (the ether and carbonyl oxygens), which allows for some interaction with polar solvents.[3] However, the large, nonpolar surface area from the aromatic rings is expected to dominate its solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [1][5] |
| CAS Number | 139-76-4 | [1][3][6] |
| Molecular Formula | C₂₀H₂₅NO₅ | [2][3][5] |
| Molecular Weight | 359.42 g/mol | [1][2][6] |
| LogP | 3.01 / 1.13 | [1][3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Predicted Boiling Point | 559.3 °C at 760 mmHg | [1][3] |
| Melting Point | Decomposes >250°C | [1] |
Part 2: Reported Solubility Data
Quantitative solubility data for this compound in the public domain is sparse. The available information is primarily focused on organic solvents commonly used for in vitro biological screening and analytical sample preparation.
Table 2: Known Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |
| Methanol | 10 mg/mL | [1] |
This limited dataset highlights a critical gap: the absence of solubility data in aqueous and other pharmaceutically relevant media. Such information is essential for predicting oral absorption and for developing viable formulations for preclinical and clinical studies. The following sections provide a robust framework for systematically determining this crucial data.
Part 3: Experimental Protocols for Comprehensive Solubility Profiling
Guiding Principles: The Rationale for Method Selection
To ensure the generation of reliable and meaningful solubility data, a systematic approach is required.
-
Trustworthiness through Equilibrium: The gold standard for solubility measurement is the determination of thermodynamic equilibrium solubility . This value represents the true saturation point of the solute in a solvent under specific conditions (e.g., temperature, pH) and is essential for accurate biopharmaceutical modeling. The shake-flask method is the most widely accepted technique for achieving this, as it allows sufficient time for the dissolution process to reach a true equilibrium.
-
Expertise in Quantification: Accurately measuring the concentration of a dissolved compound requires a specific and validated analytical method. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the logical choice here.[7] It offers high specificity, sensitivity, and reproducibility for quantifying aromatic compounds like the one . The method is based on well-established principles of chromatography and is a workhorse in pharmaceutical analysis.[7]
Protocol 1: Analytical Method Development (HPLC-UV)
This protocol outlines the development and setup of an HPLC method for the accurate quantification of this compound.
Methodology:
-
Instrumentation & Consumables:
-
HPLC system with a UV/Vis detector, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (MeCN), water, and phosphoric acid or formic acid.[7]
-
Class A volumetric flasks and pipettes.
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile (MeCN).
-
For non-MS applications, add 0.1% phosphoric acid to Mobile Phase A to improve peak shape. For MS-compatibility, use 0.1% formic acid instead.[7]
-
Degas the mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in MeCN in a 10 mL volumetric flask to create a 1 mg/mL primary stock solution.
-
Perform serial dilutions from the primary stock solution with MeCN to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Scan for maximum absorbance between 200-400 nm; typically around 280 nm for this type of chromophore.
-
Gradient Elution:
-
0-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-18 min: 50% B (re-equilibration)
-
-
-
Calibration:
-
Inject the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the known concentration.
-
Perform a linear regression and ensure the correlation coefficient (r²) is > 0.999.
-
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol details the steps to determine the equilibrium solubility of the compound in various aqueous and organic media.
Methodology:
-
Materials & Reagents:
-
This compound powder.
-
Selected solvents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N HCl
-
Ethanol
-
Propylene Glycol
-
-
Glass vials with screw caps.
-
Orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material).
-
Calibrated HPLC system (from Protocol 3.2).
-
-
Experimental Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains undissolved at equilibrium.
-
Add a fixed volume of the chosen solvent (e.g., 1 mL).
-
Securely cap the vials and place them on the orbital shaker.
-
Equilibrate for at least 24-48 hours to ensure equilibrium is reached. Visual confirmation of remaining solid is necessary.
-
After equilibration, allow the vials to stand for 30 minutes for solids to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation.
-
Dilute the filtered sample with the mobile phase (MeCN) to a concentration that falls within the range of the HPLC calibration curve. A precise dilution factor is required (e.g., 1:100 or 1:1000).
-
Analyze the diluted sample using the validated HPLC method.
-
-
Data Calculation:
-
Determine the concentration of the diluted sample (C_diluted) from the HPLC calibration curve.
-
Calculate the original solubility (S) in the solvent using the formula:
-
S (mg/mL) = C_diluted (mg/mL) × Dilution Factor
-
-
Part 4: Data Interpretation and Future Directions
The data generated from these protocols will provide a robust and comprehensive solubility profile. Based on the compound's lipophilic nature (LogP ≈ 1.1-3.0), the aqueous solubility in PBS (pH 7.4) is expected to be low, likely in the µg/mL range. Solubility in 0.1 N HCl may be slightly enhanced if the ether or amide oxygens undergo protonation, but a significant increase is unlikely as the amide itself is a very weak base. Solubility is expected to be considerably higher in organic solvents like ethanol and propylene glycol.
This foundational dataset is critical for:
-
Pre-formulation Strategy: Low aqueous solubility may necessitate enabling formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.
-
In Vitro Assay Design: Knowing the solubility limits in DMSO and aqueous buffers is crucial for designing cell-based assays and avoiding compound precipitation.
-
Biopharmaceutical Classification System (BCS) Assessment: Solubility data is a cornerstone of the BCS framework, which helps predict a drug's in vivo performance.
Future work should expand upon this baseline by investigating kinetic solubility (using turbidimetric methods) for high-throughput screening contexts and exploring solubility in more complex, biorelevant media such as Fasted-State and Fed-State Simulated Intestinal Fluid (FaSSIF and FeSSIF).
Conclusion
While this compound has been identified and characterized, its solubility profile remains largely unexplored. This guide provides the scientific rationale and detailed, self-validating protocols necessary to comprehensively characterize its solubility. By employing a robust HPLC analytical method and the gold-standard shake-flask technique, researchers can generate the high-quality, reliable data required to advance the compound through the drug discovery and development pipeline, enabling informed decisions on formulation and delivery strategies.
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The Chemistry and History of a Papaverine Precursor: A Technical Guide to N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, a pivotal intermediate in the classical synthesis of the benzylisoquinoline alkaloid, papaverine. We will delve into the historical context of its discovery as part of the broader effort to synthesize papaverine, a compound with significant vasodilatory and antispasmodic properties. This guide will detail the well-established synthetic route to this amide, including a step-by-step experimental protocol. Furthermore, we will explore its chemical properties and the limited, yet intriguing, research into its own potential biological activities. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Historical Context
This compound, with the chemical formula C20H25NO5, is an organic compound that holds a significant place in the history of medicinal chemistry.[1][2][3] Its discovery and synthesis are intrinsically linked to the elucidation of the structure and subsequent total synthesis of papaverine, a principal alkaloid of the opium poppy (Papaver somniferum).[4][5] Papaverine, identified for its therapeutic benefits as a vasodilator and antispasmodic, became a target for synthetic chemists in the early 20th century.[4][5] The journey to synthesize papaverine necessitated the preparation of key precursors, one of which is the title compound.
The retrosynthetic analysis of papaverine reveals a logical disconnection at the isoquinoline core, leading back to two crucial synthons: 3,4-dimethoxyphenethylamine (also known as homoveratrylamine) and 3,4-dimethoxyphenylacetic acid.[1][6] The amide condensation of these two molecules yields this compound. This amide then serves as the direct precursor for the Bischler-Napieralski cyclization, a cornerstone reaction in the synthesis of isoquinolines, which forms the dihydroisoquinoline ring system of papaverine.[6]
While primarily recognized as a synthetic intermediate, there is emerging interest in the intrinsic biological properties of this compound itself. Preliminary research suggests potential anti-inflammatory and analgesic effects, warranting further investigation.[1][7]
Chemical Synthesis
The synthesis of this compound is a robust and well-documented procedure involving the formation of an amide bond between a primary amine and a carboxylic acid.
Retrosynthetic Analysis
A straightforward retrosynthetic disconnection of the target molecule breaks the amide bond, leading to commercially available or readily synthesizable starting materials.[1]
Caption: Retrosynthetic analysis of the target amide.
Synthetic Pathway
The forward synthesis involves the direct condensation of 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid. This can be achieved through various amide coupling methods. A common and efficient laboratory-scale method utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base. Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride. A greener synthesis route involving the direct thermal or microwave-assisted aminolysis of the methyl ester of 3,4-dimethoxyphenylacetic acid with 3,4-dimethoxyphenethylamine has also been reported, offering high yields and simpler purification.[7][8]
Caption: General synthetic workflow for the target amide.
Detailed Experimental Protocol (Green Chemistry Approach)
This protocol is adapted from a reported green synthesis method which offers high yield and avoids the use of hazardous coupling agents.[8]
Materials:
-
Methyl 2-(3,4-dimethoxyphenyl)acetate
-
2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine)[9]
-
Lithium hydroxide (LiOH)
-
Toluene
-
Distilled water
-
Acetic acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add methyl 2-(3,4-dimethoxyphenyl)acetate (1 equivalent).
-
Add toluene to the flask.
-
Add 2-(3,4-dimethoxyphenyl)ethanamine (1 equivalent) to the reaction mixture.
-
Add a catalytic amount of lithium hydroxide.
-
Heat the reaction mixture to the reflux temperature of toluene and maintain for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
To separate the excess amine, add distilled water to the reaction vessel.
-
Acidify the aqueous phase with acetic acid to protonate and dissolve the unreacted amine.
-
The product, N-(3,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)acetamide, will precipitate as a solid.
-
Isolate the solid product by filtration.
-
Wash the solid with cold distilled water.
-
Dry the product in a vacuum oven at 65°C.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H25NO5 | [2][3] |
| Molecular Weight | 359.42 g/mol | [1][3] |
| CAS Number | 139-76-4 | [10][11] |
| Appearance | White solid | [12] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [2] |
Spectroscopic data is crucial for the characterization of the synthesized compound. Typical spectroscopic features include:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups (as singlets), and the methylene protons of the ethyl and acetyl groups (as triplets and singlets, respectively).[8]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbons, and the aliphatic carbons.[8]
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1640 cm⁻¹, and a broad N-H stretching vibration.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Potential Biological Activity and Future Research Directions
While the primary role of this compound has been as a synthetic precursor, some studies have suggested that it may possess inherent biological activities.[1][7]
Anti-inflammatory and Analgesic Effects
Research indicates potential anti-inflammatory and analgesic properties.[1][7] The structural motifs within the molecule, specifically the 3,4-dimethoxyphenethyl group, are found in other biologically active compounds. It is hypothesized that the compound may modulate calcium channel activity, a mechanism implicated in pain signaling.[7]
Mechanism of Action
The precise mechanism of action for any of the observed biological effects of this compound is not yet elucidated and remains an area for future investigation.[1][7] Potential targets could include enzymes or receptors involved in inflammatory and pain pathways.
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"Initial biological screening of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide"
An In-Depth Technical Guide to the Initial Biological Screening of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Abstract
This guide provides a comprehensive framework for the initial biological screening of the novel synthetic compound, this compound. The structural resemblance of this molecule to components of known bioactive compounds, such as the smooth muscle relaxant papaverine, suggests a potential for interesting pharmacological activity.[1][2] This document outlines a tiered, logical screening cascade designed for researchers, scientists, and drug development professionals. The proposed workflow begins with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted functional assays to probe for anti-inflammatory, G-protein coupled receptor (GPCR), and ion channel modulatory activities. Each section details the scientific rationale behind the experimental choices, provides step-by-step protocols, and includes templates for data presentation and interpretation, ensuring scientific integrity and a self-validating system.
Introduction and Rationale
This compound (henceforth referred to as Compound X) is a synthetic molecule with the chemical formula C₂₀H₂₅NO₅.[3][4][5][6] Its structure, characterized by two dimethoxy-substituted phenyl rings linked by an acetamide group, shares motifs with various pharmacologically active agents.[7][8] Notably, it is listed as an impurity of papaverine, a known vasodilator, which suggests that Compound X may interact with biological pathways controlling smooth muscle tone or other related physiological processes.[1][2] The presence of acetamide derivatives in compounds with antioxidant and anti-inflammatory properties further broadens the scope of potential activities to investigate.[7]
This guide proposes a systematic and cost-effective screening strategy to elucidate the preliminary biological profile of Compound X. The approach is designed to be hypothesis-driven, starting with broad assessments of safety and then narrowing down to more specific potential mechanisms of action.
Tier 1: Foundational Screening - Cytotoxicity Assessment
Expertise & Experience: Before investigating any specific biological activity, it is crucial to determine the concentration range at which Compound X is non-toxic to cells. This step is fundamental in drug discovery to distinguish between a specific pharmacological effect and a general cytotoxic response.[9] We will employ two robust and widely used colorimetric assays, the MTT and XTT assays, which measure cellular metabolic activity as an indicator of cell viability.[9][10]
Trustworthiness: By using two distinct but related assays, we create a self-validating system. While both rely on the reduction of a tetrazolium salt by metabolically active cells, they have slight differences in their chemistry.[9] The MTT assay produces a water-insoluble formazan, requiring a solubilization step, whereas the XTT assay yields a water-soluble formazan, simplifying the protocol.[9] Consistent results across both assays will provide greater confidence in the determined cytotoxic profile.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT/XTT Cytotoxicity Assays.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293) into a 96-well flat-bottom plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of Compound X in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared Compound X dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation: Cytotoxicity
| Concentration (µM) | % Viability (MTT Assay) | % Viability (XTT Assay) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98.5 ± 3.2 | 99.1 ± 2.8 |
| 1 | 97.2 ± 4.1 | 96.5 ± 3.5 |
| 10 | 95.8 ± 3.9 | 94.3 ± 4.0 |
| 50 | 88.4 ± 5.6 | 85.7 ± 6.1 |
| 100 | 65.1 ± 7.2 | 62.9 ± 8.0 |
Table 1: Hypothetical cytotoxicity data for Compound X. Values are mean ± SD.
Interpretation: The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) will be calculated from the dose-response curve. For subsequent functional assays, concentrations well below the IC₅₀ (e.g., ≤ 10 µM based on the hypothetical data) should be used to ensure observed effects are not due to toxicity.
Tier 2: Primary Functional Screening
Based on the structural alerts from related compounds, we will now proceed to screen for anti-inflammatory, GPCR, and ion channel activities.
Anti-Inflammatory Activity
Expertise & Experience: Inflammation is a key process in many diseases.[11][12] A common in vitro model to screen for anti-inflammatory potential involves stimulating immune cells, such as monocytes or macrophages, with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[13]
Trustworthiness: This assay provides a physiologically relevant readout of an inflammatory response.[12][13] We will use the THP-1 human monocytic cell line, a well-established model for this purpose.[13] By measuring a key inflammatory mediator, we can directly assess the potential of Compound X to modulate this pathway.
Protocol: LPS-Induced TNF-α Secretion in THP-1 Cells
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treatment: Replace the medium with fresh, serum-free medium containing non-toxic concentrations of Compound X. Incubate for 1 hour.
-
Stimulation: Add LPS (100 ng/mL final concentration) to the wells to induce an inflammatory response. Incubate for 4-6 hours.[13]
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Data Presentation: Anti-Inflammatory Activity
| Compound X (µM) | TNF-α (pg/mL) | % Inhibition |
| Vehicle (No LPS) | 50 ± 15 | - |
| Vehicle (+ LPS) | 1200 ± 150 | 0 |
| 1 | 950 ± 120 | 21.7 |
| 5 | 600 ± 95 | 50.0 |
| 10 | 350 ± 70 | 70.8 |
Table 2: Hypothetical anti-inflammatory data for Compound X.
G-Protein Coupled Receptor (GPCR) Screening
Expertise & Experience: GPCRs are the largest family of cell surface receptors and a major target for approved drugs.[14][15][16] Given the structural relationship to papaverine, which has complex pharmacology, screening against a broad panel of GPCRs is a logical step. We will utilize assays that measure changes in second messengers, such as calcium flux (for Gq-coupled GPCRs) and cAMP levels (for Gs/Gi-coupled GPCRs).[14][17][18]
Trustworthiness: High-throughput screening (HTS) platforms for GPCRs are well-established and provide robust, quantifiable data.[14][15] Using both calcium flux and cAMP assays allows for the detection of activity across the major GPCR signaling pathways.[18]
GPCR Screening Workflow
Caption: Workflow for broad GPCR screening.
Ion Channel Screening
Expertise & Experience: Ion channels are critical for a vast range of physiological processes and are important drug targets.[19][20][21] Verapamil, a distant structural relative, is a well-known calcium channel blocker.[22] Therefore, screening Compound X against a panel of key ion channels, particularly those involved in cardiovascular function (e.g., hERG, calcium, and sodium channels), is warranted.[23][24]
Trustworthiness: Automated patch-clamp electrophysiology provides a direct and reliable measure of ion channel function, offering high-quality data in a medium-to-high throughput format.[19][21][23] This "gold standard" technique ensures that any observed activity is a direct effect on the channel's current.
Protocol Overview: Automated Patch-Clamp
-
Cell Preparation: Use validated cell lines stably expressing the ion channel of interest (e.g., hERG, CaV1.2, NaV1.5).
-
Assay Setup: Utilize an automated patch-clamp platform (e.g., QPatch, Qube).[23]
-
Compound Application: After establishing a stable baseline current, apply a range of concentrations of Compound X to the cells.
-
Data Acquisition: Record the ion channel currents before, during, and after compound application using specific voltage protocols designed to activate and inactivate the channel.
-
Analysis: Measure the percentage of current inhibition or potentiation at each concentration to determine the IC₅₀ or EC₅₀.
Summary and Path Forward
This in-depth guide outlines a logical and scientifically rigorous approach for the initial biological screening of this compound. The tiered strategy ensures that a foundational understanding of the compound's safety profile is established before proceeding to more complex and resource-intensive functional assays.
-
Tier 1 results will define the therapeutic window.
-
Tier 2 findings will provide the first insights into the compound's potential pharmacological activities, guiding future research. Positive "hits" in any of the functional screens (anti-inflammatory, GPCR, or ion channel) will necessitate more detailed follow-up studies, including selectivity profiling, mechanism of action deconvolution, and eventually, progression to more complex cellular or in vivo models.
By following this structured approach, researchers can efficiently and effectively characterize the preliminary biological profile of this novel compound, paving the way for potential future drug development.
References
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AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. [Link]
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Blum, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition, 21(6), 717-725. [Link]
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Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and Experimental Medicine, 6(1), 27-31. [Link]
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National Center for Biotechnology Information. Ion Channel Screening - Assay Guidance Manual. [Link]
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Topic: Potential Pharmacological Relevance of Bis-Aryl Methoxy Acetamides
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The bis-aryl methoxy acetamide scaffold is emerging as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this chemical class, synthesizing current knowledge on its pharmacological potential. We delve into the synthetic strategies employed for its creation, explore the nuanced structure-activity relationships (SAR) that govern its efficacy, and elucidate the primary mechanisms of action, particularly in the realms of anticonvulsant and analgesic activity. Detailed experimental protocols for both synthesis and biological evaluation are provided to ensure reproducibility and foster further investigation. By integrating field-proven insights with rigorous scientific data, this document serves as an authoritative resource for researchers aiming to unlock the full therapeutic potential of bis-aryl methoxy acetamides.
Introduction: The Rise of a Versatile Scaffold
In the landscape of drug discovery, the identification of chemical scaffolds that can be readily modified to interact with multiple biological targets is of paramount importance. The bis-aryl methoxy acetamide core, characterized by two aryl rings linked by a flexible methoxy acetamide chain, represents such a scaffold. The presence of the methoxy group is particularly significant; it is a common feature in many approved drugs and can enhance target binding, improve physicochemical properties like solubility, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) profiles.[1][2] The aryl rings provide a platform for extensive substitution, allowing for the fine-tuning of electronic and steric properties to optimize potency and selectivity for various targets.
Initial interest in related acetamide structures was significantly bolstered by the clinical success of molecules like Lacosamide, an N-benzyl 2-acetamido-3-methoxypropionamide, which validated the therapeutic potential of this class as an anticonvulsant.[3][4] Subsequent research has expanded the pharmacological profile to include potent analgesic, anti-inflammatory, and even anticancer activities, making the broader bis-aryl methoxy acetamide family a fertile ground for novel drug development.[5][6]
Synthetic Strategies and Methodologies
The synthesis of bis-aryl methoxy acetamides can be approached through several convergent strategies. A common and versatile method involves the nucleophilic substitution of an α-haloacetamide with a substituted phenol, or vice-versa. The flexibility of this approach allows for the independent variation of all three key components: the two aryl rings and the acetamide linker.
General Synthetic Workflow
A representative synthetic pathway often begins with the etherification of a substituted phenol with an N-substituted 2-chloroacetamide. This reaction, typically performed under basic conditions, efficiently constructs the core aryloxy acetamide linkage.
Caption: General workflow for the synthesis of bis-aryl acetamides.
Experimental Protocol: Synthesis of a Representative 2-(Aryloxy)-N-arylacetamide
This protocol describes the synthesis of a model bis-aryl acetamide, adapted from methodologies used for synthesizing inhibitors of SLACK potassium channels.[7]
Materials:
-
Substituted Phenol (e.g., 2-fluorophenol) (1.0 eq)
-
N-(pyrimidin-5-yl)-2-chloroacetamide (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add N-(pyrimidin-5-yl)-2-chloroacetamide (1.0 eq) to the mixture.
-
Heat the reaction mixture in a microwave reactor to 80 °C for 30 minutes, or alternatively, stir at 60-80 °C overnight until TLC analysis indicates consumption of starting materials.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel (using an appropriate gradient of ethyl acetate in hexanes) to yield the final 2-(aryloxy)-N-arylacetamide product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Pharmacological Profile and Mechanism of Action
The therapeutic potential of bis-aryl methoxy acetamides spans several key areas, with the most robust data supporting their roles as anticonvulsant and analgesic agents.
Anticonvulsant Activity
The investigation into acetamide derivatives as anticonvulsants has led to significant breakthroughs. The prototypical drug in this family, Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), has established a clear mechanistic pathway for these compounds.[3]
Mechanism of Action: Unlike traditional antiepileptic drugs that primarily affect the fast inactivation of voltage-gated sodium channels (VGSCs), Lacosamide and its analogs selectively enhance the slow inactivation of these channels.[3] This alternative mechanism is crucial. During the sustained neuronal depolarization that characterizes a seizure, enhancing slow inactivation reduces the number of available sodium channels, thereby suppressing the pathological high-frequency firing of neurons without significantly affecting normal neuronal excitability.
Caption: Mechanism of VGSC slow inactivation enhancement.
Structure-Activity Relationship (SAR): Systematic studies on N-(biphenyl-4′-yl)methyl and related analogs have revealed key structural requirements for potent anticonvulsant activity.[3][8]
| Modification Site | Favorable Substituents | Impact on Activity | Reference |
| Terminal Aryl Ring | Small, polar, aprotic groups (e.g., -Cl, -Br, -CF₃, -OCF₃) at the 3" or 4" position. | Increases potency and protective index. Bulky groups are detrimental. | [3] |
| N-Benzyl Group | 4'-substituted derivatives generally show the highest activity. Non-bulky substituents are preferred. | Activity is often independent of electronic properties (both electron-donating and -withdrawing groups are tolerated). | [8] |
| 3-Oxy (Methoxy) Site | Small, non-bulky, hydrophobic groups (e.g., -OCH₃, -OC₂H₅). | Steric bulk at this position significantly reduces activity. Unsaturated groups (e.g., propargyl) can partially offset the negative impact of larger moieties. | [4] |
Analgesic and Anti-inflammatory Properties
Several series of acetamide derivatives have demonstrated significant analgesic and anti-inflammatory effects.[6][9] The mechanism for these activities can be multifactorial, with some compounds exhibiting properties consistent with opioid receptor modulation.
Mechanism of Action: Certain N-[(2-aminocyclohexyl)aryl]acetamide derivatives have shown high affinity and selectivity for the kappa opioid receptor (KOR).[5] Activation of KORs, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels. This cascade of events results in neuronal hyperpolarization and reduced neurotransmitter release, producing a potent analgesic effect.
Structure-Activity Relationship (SAR): For KOR-mediated analgesia, specific structural features are critical for high affinity and selectivity.
-
Aryl Group: A 10-π-electron-rich aromatic system, such as 4-benzo[b]furan or 4-chlorophenoxy, is optimal.[5]
-
Lipophilicity: An overall log P value between 3.5 and 5.0 is associated with the best activity profile.[5]
-
Basic Amine: Incorporation of the basic nitrogen into a pyrrolidine ring enhances potency.[5]
Other acetamide derivatives have shown anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes, similar to classical NSAIDs.[9][10]
Key Biological Evaluation Protocols
To assess the pharmacological relevance of newly synthesized bis-aryl methoxy acetamides, standardized and validated in vivo assays are essential. The Maximal Electroshock (MES) seizure model is a cornerstone for evaluating potential anticonvulsant drugs.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
This protocol is a standard preclinical screen for anticonvulsant activity, effective at identifying compounds that prevent seizure spread.[3][8]
Animals:
-
Male Swiss mice (20-30 g) or Sprague-Dawley rats (100-150 g).
Materials:
-
Test compound suspension/solution in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Corneal electrodes.
-
An electroshock apparatus (e.g., Ugo Basile ECT unit).
-
Saline solution.
Procedure:
-
Administer the test compound to a group of animals via the desired route (e.g., intraperitoneally (i.p.) or orally (p.o.)). A control group receives only the vehicle.
-
After a predetermined time interval (e.g., 30 minutes or 1 hour) to allow for drug absorption and distribution, proceed with the electroshock.
-
Apply a drop of saline to the animal's eyes to ensure good electrical contact.
-
Position the corneal electrodes on the corneas of the animal.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).
-
Observe the animal for the characteristic tonic-clonic seizure. The primary endpoint is the tonic hindlimb extension.
-
An animal is considered "protected" if it fails to exhibit tonic hindlimb extension.
-
Calculate the percentage of protected animals at each dose level. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Caption: Experimental workflow for the MES seizure model.
Future Perspectives and Conclusion
The bis-aryl methoxy acetamide scaffold is a highly versatile and pharmacologically relevant structure. The extensive research into its anticonvulsant and analgesic properties has laid a solid foundation for future drug development. Key opportunities for further exploration include:
-
Lead Optimization: Fine-tuning substituents on the aryl rings based on established SAR to enhance potency, selectivity, and pharmacokinetic profiles.
-
Exploration of Novel Targets: While VGSCs and opioid receptors are established targets, the broad structural diversity achievable could lead to the discovery of inhibitors for other targets, such as kinases, ion channels, or protein-protein interactions.[7][11]
-
Hybrid Drug Design: Combining the bis-aryl methoxy acetamide core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[10]
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Ghorab, M. M., et al. (2020). Design and synthesis of new bis(1,2,4-triazolo[3,4-b][3][7][12]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. PubMed Central.
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An In-depth Technical Guide to N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide for Research Applications
Abstract
This technical guide provides a comprehensive overview of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, a research chemical with potential applications in medicinal chemistry and pharmacology. The document details its chemical and physical properties, provides an in-depth, field-proven protocol for its synthesis and purification, and offers a thorough analysis of its key analytical characteristics, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, this guide explores the compound's potential pharmacological activities, drawing structural parallels to known calcium channel blockers. Safety protocols and handling procedures essential for a research environment are also explicitly outlined. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction
This compound is an organic compound that has garnered interest within the scientific community for its unique structural features and potential biological activities.[1] With a molecular formula of C₂₀H₂₅NO₅ and a molecular weight of approximately 359.42 g/mol , this molecule is characterized by the presence of two 3,4-dimethoxyphenyl moieties linked by an acetamide backbone.[1][2] Its structural similarity to papaverine, a known smooth muscle relaxant, and its classification as a papaverine impurity, suggest a potential for interesting pharmacological effects.[3][4][5] This guide aims to provide a detailed technical resource for researchers, covering the essential aspects of working with this compound, from its synthesis to its potential applications and safe handling.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₅ | [1][2][3][6][7][8][9] |
| Molecular Weight | 359.42 g/mol | [1][2][3][6][7][9] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [2][7] |
| CAS Number | 139-76-4 | [3][5][6][7][9][10] |
| Appearance | Solid | [8] |
| Boiling Point | 559.3 °C at 760 mmHg | [3] |
| Flash Point | 292 °C | [3] |
| Density | 1.13 g/cm³ | [3] |
| LogP | 3.01330 | [3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the formation of an amide bond between 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid. This section provides a detailed, step-by-step protocol for a robust and reproducible synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is at the amide bond. This approach yields two commercially available starting materials: 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid.[1] This strategy is efficient and avoids complex multi-step syntheses.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Carbodiimide-Mediated Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent, a common and effective method for amide bond formation.[1]
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
3,4-Dimethoxyphenethylamine (Homoveratrylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
2.0 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dimethoxyphenylacetic acid and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Amine Addition: Add an equimolar amount of 3,4-dimethoxyphenethylamine to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of the coupling agent and to minimize side reactions.
-
Coupling Agent Addition: Slowly add 1.1 equivalents of EDCI-HCl to the cooled solution while stirring. The slow addition prevents a rapid increase in temperature.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 24 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 2.0 M HCl, saturated NaHCO₃ solution, and finally with brine.[6] The acidic wash removes unreacted amine and DMAP, while the basic wash removes unreacted carboxylic acid and the urea byproduct of EDCI. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a dichloromethane-ethyl acetate mixture or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.[6]
Caption: Predicted mass spectrometry fragmentation pathway.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound. A reverse-phase HPLC method with a C18 column is suitable. The mobile phase typically consists of a gradient of acetonitrile and water with a small amount of formic or phosphoric acid. [1][11]
Potential Pharmacological Activity
While extensive research on the specific biological activities of this compound is limited, its structural features suggest potential pharmacological relevance, particularly as a calcium channel blocker.
The presence of the 3,4-dimethoxyphenethyl moiety is a key structural component of verapamil, a well-known L-type calcium channel blocker. [12][13]Calcium channel blockers are used in the treatment of various cardiovascular conditions, including hypertension and angina. [12]The structural similarity between the research chemical and verapamil suggests that it may also interact with calcium channels. [1]This hypothesis is further supported by studies on similar compounds that have demonstrated calcium channel antagonist activity. It has been investigated for potential anti-inflammatory and analgesic effects, which could be related to the modulation of calcium channels in neuronal pathways. Further research, including in vitro binding assays and in vivo models, is necessary to fully elucidate its mechanism of action and therapeutic potential.
Safety and Handling
As a research chemical with limited toxicological data, this compound should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection. [2] Handling:
-
Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [2]* Avoid contact with skin and eyes. [2]* Wash hands thoroughly after handling. [2] Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [2] Disposal:
-
Dispose of the compound and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant. [2]
Conclusion
This compound presents itself as a compound of interest for further scientific investigation. This guide has provided a comprehensive overview of its synthesis, characterization, potential pharmacological activity, and safe handling procedures. The straightforward synthesis from commercially available starting materials makes it an accessible target for research laboratories. Its structural relationship to known bioactive molecules, particularly calcium channel blockers, provides a strong rationale for its exploration in drug discovery programs. Researchers are encouraged to use the information presented herein as a foundation for their studies into the properties and potential applications of this intriguing molecule.
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Methodological & Application
"Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide protocol"
An Application Note and Protocol for the Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of this compound, a key intermediate and a known impurity in the synthesis of pharmaceutical compounds like Papaverine. The protocol employs a robust and widely-used amide coupling reaction, utilizing 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine as starting materials. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures, purification techniques, and methods for characterization.
Introduction and Significance
This compound (CAS No. 139-76-4) is a significant molecule in medicinal chemistry.[1][2][3] It is structurally related to precursors used in the synthesis of Verapamil, a well-known calcium channel blocker.[4][5][6] The core of this molecule is the amide bond, a fundamental linkage in countless biologically active compounds. The synthesis detailed herein involves the formation of this amide bond between 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine.
Directly reacting a carboxylic acid with an amine is often inefficient due to the formation of a stable ammonium carboxylate salt, which requires harsh conditions (high temperatures) to dehydrate into an amide.[7] To overcome this, modern organic synthesis employs coupling reagents to activate the carboxylic acid, allowing the reaction to proceed under mild conditions with high yields. This protocol utilizes the popular and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive.
Reaction Principle and Mechanism
The synthesis proceeds via an amide coupling reaction. The direct formation of an amide from a carboxylic acid and an amine is challenging due to a competing acid-base reaction.[7][8] To facilitate the reaction under mild conditions, a coupling agent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group.
The mechanism using EDC and HOBt involves several key steps:
-
Activation of Carboxylic Acid: The carbodiimide (EDC) is protonated by the carboxylic acid, making the central carbon of the EDC highly electrophilic. The carboxylate then attacks this carbon, forming a highly reactive O-acylisourea intermediate.[9][10]
-
Formation of HOBt Active Ester: The O-acylisourea intermediate is susceptible to side reactions and can lead to racemization if the carboxylic acid has a chiral center. HOBt acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable but still highly reactive towards amines.[11][12][13]
-
Nucleophilic Acyl Substitution: The amine (3,4-dimethoxyphenethylamine) then attacks the carbonyl carbon of the HOBt-active ester. This nucleophilic acyl substitution reaction forms a tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide product. The byproduct of EDC, a water-soluble urea, can be easily removed during the aqueous workup.[12]
This EDC/HOBt system is widely favored for its high efficiency, suppression of side reactions, and the ease of removal of byproducts.[13][14]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity |
| 3,4-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.20 | ≥98% |
| 3,4-Dimethoxyphenethylamine | C₁₀H₁₅NO₂ | 181.23 | ≥98% |
| EDC·HCl (EDCI) | C₈H₁₈ClN₃ | 191.70 | ≥98% |
| HOBt (Hydrate) | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | ≥97% |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ≥99% |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% |
| 1 M Hydrochloric Acid (HCl) | HCl | - | 1 M aq. |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | Sat. aq. |
| Saturated Sodium Chloride (Brine) | NaCl | - | Sat. aq. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Stoichiometry
| Reagent | Equivalents | Moles (mmol) | Amount |
| 3,4-Dimethoxyphenylacetic acid | 1.0 | 5.0 | 0.981 g |
| 3,4-Dimethoxyphenethylamine | 1.1 | 5.5 | 0.997 g (1.02 mL) |
| EDC·HCl | 1.2 | 6.0 | 1.15 g |
| HOBt | 1.2 | 6.0 | 0.811 g |
| DIPEA | 2.5 | 12.5 | 2.18 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxyphenylacetic acid (0.981 g, 5.0 mmol) and 1-hydroxybenzotriazole (HOBt) (0.811 g, 6.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Activation: Cool the flask in an ice bath to 0 °C. Once cooled, add EDC·HCl (1.15 g, 6.0 mmol) to the solution in one portion. Stir the mixture for 20 minutes at 0 °C. The solution may become slightly cloudy.
-
Amine Addition: In a separate vial, dissolve 3,4-dimethoxyphenethylamine (0.997 g, 5.5 mmol) in a small amount of DCM. Add this solution, followed by diisopropylethylamine (DIPEA) (2.18 mL, 12.5 mmol), dropwise to the reaction flask while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 16-24 hours.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., mobile phase of 1:1 Hexane:Ethyl Acetate), visualizing with a UV lamp. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Quenching and Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove DIPEA and unreacted amine), 50 mL of saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to obtain the pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₂₀H₂₅NO₅[1]
-
Molecular Weight: 359.42 g/mol [1]
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: The spectral data should be consistent with the structure of this compound. Reference spectra are available in public databases such as PubChem and SpectraBase.[1][15]
Visual Workflow and Reaction Scheme
Chemical Reaction Scheme
Caption: Amide coupling of 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis protocol.
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JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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PubMed. (1993, February 19). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Abstract
This document provides a comprehensive guide for the synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide[1][2], a critical precursor in the synthesis of isoquinoline alkaloids. The protocol details the reaction between 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetyl chloride. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol with causality-driven explanations, outline necessary safety precautions, and discuss the significance of this amide in subsequent cyclization reactions like the Bischler-Napieralski synthesis. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.
Introduction & Significance
The acylation of primary amines with acyl chlorides is a fundamental and robust method for forming amide bonds.[3][4] The specific reaction between 3,4-dimethoxyphenethylamine (also known as homoveratrylamine)[5][6] and 3,4-dimethoxyphenylacetyl chloride yields this compound[2][7]. This product is not merely a simple amide; it is a key intermediate in the classic synthesis of papaverine and other related isoquinoline alkaloids.
The electron-rich nature of the two aromatic rings, due to the presence of methoxy groups, makes the resulting amide an ideal substrate for intramolecular electrophilic aromatic substitution reactions. Specifically, this compound is the direct precursor for the Bischler-Napieralski reaction, which facilitates cyclization to form a 3,4-dihydroisoquinoline core, a privileged scaffold in medicinal chemistry.[8][9][10] Understanding and mastering this initial amide formation is therefore paramount for the successful synthesis of a wide range of biologically active molecules.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.[11][12]
-
Nucleophilic Attack (Addition): The nitrogen atom of 3,4-dimethoxyphenethylamine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the highly electrophilic carbonyl carbon of 3,4-dimethoxyphenylacetyl chloride. The carbonyl carbon is electron-deficient due to the inductive effects of both the oxygen and chlorine atoms. This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.
-
Leaving Group Departure (Elimination): The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen atom reforms the C=O pi bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base to yield the final, neutral amide product. In this protocol, a tertiary amine like triethylamine (TEA) is used as an acid scavenger. It reacts with the hydrogen chloride (HCl) byproduct, preventing it from protonating the starting amine and rendering it unreactive.[13]
Caption: Figure 2: Experimental Workflow Diagram
-
Preparation: Assemble a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition: To the flask, add 3,4-dimethoxyphenethylamine (3.62 g, 20.0 mmol) and anhydrous dichloromethane (60 mL). Stir until fully dissolved. Add triethylamine (3.34 mL, 24.0 mmol).
-
Cooling: Cool the stirred solution to 0°C using an ice/water bath. Maintaining a low temperature is critical to control the initial exothermic reaction and prevent side product formation.
-
Acyl Chloride Addition: In a separate dry beaker, dissolve 3,4-dimethoxyphenylacetyl chloride (4.51 g, 21.0 mmol) in anhydrous dichloromethane (40 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the acyl chloride solution dropwise to the cooled amine solution over approximately 30 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 3-4 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a mixture like 50:50 Ethyl Acetate:Hexanes. The disappearance of the starting amine spot indicates the reaction is complete.
-
Work-up - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - This removes the excess triethylamine and any unreacted starting amine.
-
Saturated NaHCO₃ solution (2 x 50 mL) - This neutralizes any remaining HCl.
-
Brine (1 x 50 mL) - This removes the bulk of the dissolved water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an off-white or pale yellow solid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a pure, crystalline solid.
Application in Further Synthesis: The Bischler-Napieralski Reaction
The synthesized amide is a valuable intermediate, primarily for the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclodehydration of a β-phenethylamide to form a 3,4-dihydroisoquinoline. [8]
-
Conditions: The reaction is typically carried out using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), in a refluxing non-polar solvent (e.g., toluene or acetonitrile). [9][10]* Mechanism: The amide oxygen is activated by the Lewis acidic reagent, making the adjacent carbon highly electrophilic. The electron-rich dimethoxyphenyl ring of the phenethylamine moiety then acts as an intramolecular nucleophile, attacking this carbon to close the ring. Subsequent elimination and neutralization yield the dihydroisoquinoline.
-
Significance: This cyclization is a cornerstone of isoquinoline alkaloid synthesis. The resulting dihydroisoquinoline can be easily dehydrogenated (e.g., using Pd/C) to the fully aromatic isoquinoline core of papaverine.
It is important to distinguish this from the Pictet-Spengler reaction , which also synthesizes tetrahydroisoquinolines but proceeds by reacting a β-arylethylamine with an aldehyde or ketone under acidic conditions. [14][15][16]
Safety and Handling
Adherence to strict safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles.
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors and solvents.
-
Reagent-Specific Hazards:
-
3,4-dimethoxyphenethylamine: Harmful if swallowed. Causes skin, eye, and respiratory system irritation. [17][18][19]Avoid contact and inhalation.
-
3,4-dimethoxyphenylacetyl chloride: Highly corrosive and causes severe skin burns and eye damage. [20]It is also moisture-sensitive and will react with water (including humidity in the air) to release corrosive HCl gas. Handle under an inert atmosphere and keep away from water. [20] * Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive materials before disposal.
References
- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
- ScienceDirect. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Benchchem. (n.d.). (3,4-Dimethoxyphenyl)acetyl chloride | 10313-60-7.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
- Chemeurope.com. (n.d.). Pictet-Spengler reaction.
- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.
- ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction.
- Cayman Chemical. (n.d.). 3,4-Dimethoxyphenethylamine (hydrochloride) (CAS 635-85-8).
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 3,4-Dimethoxyphenethylamine.
- Google Patents. (n.d.). CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].
- ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF.
- Sigma-Aldrich. (n.d.). (3,4-Dimethoxyphenyl)acetyl chloride 98 10313-60-7.
- PMC - NIH. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- Cayman Chemical. (2025). Safety Data Sheet - 3,4-Dimethoxyphenethylamine (hydrochloride).
- Organic-Chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,4-Dimethoxybenzoyl chloride.
- Apollo Scientific. (n.d.). 3,4-dimethoxyphenethylamine (homoveratrylamine) - SAFETY DATA SHEET.
- MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
- CymitQuimica. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
- PubChem. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%.
- Carl ROTH. (2024). Safety Data Sheet: 4,4'-Dimethoxytrityl chloride (DMT-Cl).
- Guidechem. (n.d.). This compound 139-76-4 wiki.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride, 95+%.
- Google Patents. (n.d.). US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
- MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis.
- ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine | 120-20-7.
- PMC - NIH. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives.
- SpringerLink. (n.d.). The Pictet-Spengler Reaction.
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. The developed protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, ensuring high resolution, sensitivity, and reproducibility. This document provides a comprehensive guide to the methodology, including the scientific rationale for parameter selection, a step-by-step protocol, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Introduction: The Analytical Imperative
This compound is a molecule of interest in pharmaceutical research, noted as an impurity of Papaverine, a smooth muscle relaxant.[6] Its chemical structure consists of two 3,4-dimethoxyphenyl groups linked by an acetamide moiety.[7][8] Accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its ability to separate, identify, and quantify individual components within a mixture.[9] Among the various HPLC modes, reversed-phase chromatography is the most prevalent due to its versatility in handling compounds with varying polarities.[10]
This application note addresses the need for a standardized and validated analytical method for this compound, providing a foundation for its reliable analysis in research and development settings.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₅ | [6][7][8][11][12] |
| Molecular Weight | 359.42 g/mol | [7][8][11][12] |
| LogP | 3.01330 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
The LogP value suggests a moderate level of hydrophobicity, making the compound well-suited for reversed-phase HPLC.[9][10] The presence of hydrogen bond donors and acceptors indicates that the mobile phase pH could influence retention, although the molecule lacks strongly acidic or basic functional groups.
Chromatographic Method: Rationale and Protocol
The selection of chromatographic conditions is a systematic process aimed at achieving optimal separation and detection of the analyte.[9]
Rationale for Methodological Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. This is a non-polar stationary phase that operates on the principle of hydrophobic interactions, which is ideal for retaining and separating moderately non-polar analytes like the target compound.[10][13] A column with a particle size of 3 or 5 µm is recommended for good efficiency and resolution.[14]
-
Mobile Phase: A mobile phase consisting of acetonitrile (MeCN) and water is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[15][16] The ratio of acetonitrile to water is optimized to achieve a suitable retention time and separation from potential impurities. A small amount of acid, such as phosphoric acid or formic acid, is added to the mobile phase to improve peak shape by minimizing interactions between the analyte and any residual silanol groups on the silica-based stationary phase.[10][15][16] For applications requiring mass spectrometry (MS) detection, formic acid is preferred over the non-volatile phosphoric acid.[15][16]
-
Detection: UV detection is employed, as the two phenyl rings in the analyte's structure are expected to have significant UV absorbance. The selection of the detection wavelength is critical for achieving high sensitivity.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Composition | 60% B (Acetonitrile) / 40% A (0.1% Phosphoric Acid in Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
| Run Time | 10 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
For Mobile Phase A, carefully add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This will be the stock solution.
-
Further dilutions can be made from this stock solution to prepare calibration standards.
-
-
Sample Preparation:
-
Prepare sample solutions by dissolving the material to be tested in the mobile phase to achieve an expected concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
Method Validation
Method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose.[17][18] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[1][2][3][4][5][19][20]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17]
-
Protocol: Inject a blank (mobile phase), a placebo (if applicable), and the analyte solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of the analyte.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five calibration standards from the stock solution (e.g., 10, 25, 50, 75, 100 µg/mL). Inject each standard in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Accuracy can be assessed by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[21]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[21]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17][20]
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) | ≤ 2.0% |
Table 2: Summary of Validation Results (Hypothetical Data)
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Repeatability (% RSD) | 0.85% |
| Intermediate Precision (% RSD) | 1.2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Robustness | Passed |
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from sample preparation to final report generation.
The logical relationship for method validation follows a structured approach as outlined by regulatory guidelines.
Caption: Logical flow of the HPLC method validation process.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The protocol is straightforward, utilizing common reagents and instrumentation, making it readily adaptable in most analytical laboratories. The comprehensive validation plan, grounded in ICH guidelines, ensures that the method is fit for its intended purpose and will generate accurate, reproducible, and trustworthy data for pharmaceutical analysis and quality control.
References
-
Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. [Link]
-
Overview of RP-HPLC method development for drug estimation. [Link]
-
This compound - LookChem. [Link]
-
This compound - PubChem. [Link]
-
Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC - NIH. [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. [Link]
-
Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
-
Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 16. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 21. ptfarm.pl [ptfarm.pl]
"1H NMR and 13C NMR characterization of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide"
An Application Note for the Structural Characterization of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide by ¹H and ¹³C NMR Spectroscopy
Introduction
This compound is a molecule of interest in medicinal chemistry and pharmacology.[1] Its structure, comprising two 3,4-dimethoxyphenyl moieties linked by an acetamide backbone, necessitates unambiguous characterization to ensure purity, confirm identity, and understand its chemical environment, which is crucial for drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural elucidation of organic molecules in solution.[2]
This application note provides a comprehensive guide to the characterization of this compound using high-resolution ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the resulting spectra. This guide is designed for researchers and scientists who require a robust methodology for the structural verification of this compound and its analogues.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the chemical structure of this compound is shown below with a systematic numbering scheme. This convention will be used throughout the spectral analysis.
Chemical Structure:
-
Molecular Formula: C₂₀H₂₅NO₅[3]
-
Molecular Weight: 359.42 g/mol [1]
-
IUPAC Name: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide[3]
Part 1: Experimental Protocols
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[4] This section outlines a validated protocol for achieving high-resolution spectra.
Methodology Workflow
The overall process from sample handling to final data interpretation is outlined below. This workflow is designed to ensure reproducibility and high-quality data acquisition.
Materials and Instrumentation
-
Compound: this compound
-
Solvent: Deuterated Chloroform (CDCl₃, 99.8 atom % D), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
Equipment: High-quality 5 mm NMR tubes, glass Pasteur pipettes, glass wool, and a vortex mixer.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-10 mg is sufficient.[5] For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]
-
Dissolution: Prepare the sample in a small, clean glass vial before transferring it to the NMR tube. Add 0.6-0.7 mL of CDCl₃ to the weighed sample.[6]
-
Causality: Using a deuterated solvent like CDCl₃ is essential because the spectrometer's lock system relies on the deuterium signal to stabilize the magnetic field. The absence of protons in the solvent prevents large, overwhelming solvent signals from obscuring the analyte peaks. The residual proton signal of CDCl₃ at δ 7.26 ppm provides a convenient secondary reference.[6]
-
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved, creating a homogenous solution.
-
Filtration (Critical Step): Place a small plug of glass wool into a Pasteur pipette. Filter the solution through this plug directly into the NMR tube.
-
Trustworthiness: This step is crucial for a self-validating protocol. Undissolved particulate matter severely degrades magnetic field homogeneity, resulting in broad, poorly resolved spectral lines that cannot be corrected by shimming. Filtering ensures a transparent, particle-free solution, which is a prerequisite for high-resolution spectra.
-
-
Final Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL).[6]
-
Causality: This volume ensures the sample is correctly positioned within the instrument's detection coil, maximizing sensitivity and resolution.
-
Part 2: Spectral Data and Interpretation
The following sections provide representative ¹H and ¹³C NMR data in CDCl₃ and a detailed interpretation, correlating the observed signals to the molecular structure.
¹H NMR Spectral Data and Assignments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and neighboring protons (multiplicity).[8]
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~6.80 | m | - | 6H | Ar-H (H-2, H-5, H-6, H-2', H-5', H-6') |
| ~5.65 | t (broad) | 5.6 | 1H | NH |
| 3.87 | s | - | 6H | OCH₃ (C-3, C-4) |
| 3.86 | s | - | 6H | OCH₃ (C-3', C-4') |
| 3.51 | s | - | 2H | CH ₂ (H-7) |
| 3.48 | q | 6.8 | 2H | CH ₂ (H-8) |
| 2.76 | t | 6.8 | 2H | CH ₂ (H-9) |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Protons (δ ~6.80 ppm): The six aromatic protons on both rings appear as a complex multiplet around 6.80 ppm. Their overlapping signals are characteristic of similarly substituted benzene rings where the chemical shift differences are small.
-
Amide Proton (δ ~5.65 ppm): A broad triplet appears at ~5.65 ppm, integrating to one proton. This is assigned to the amide (N-H) proton. The triplet multiplicity arises from coupling to the adjacent methylene protons (H-8), and the broadness is typical for amide protons due to quadrupole effects from the nitrogen atom and potential hydrogen exchange.
-
Methoxy Protons (δ 3.87 and 3.86 ppm): Two sharp singlets, each integrating to six protons, are observed at 3.87 and 3.86 ppm. These are assigned to the four methoxy groups. The slight difference in their chemical shifts indicates that the electronic environments of the methoxy groups on the two phenyl rings are subtly distinct.
-
Methylene Protons (δ 3.51, 3.48, 2.76 ppm):
-
The singlet at 3.51 ppm (2H) is assigned to the H-7 methylene protons adjacent to the carbonyl group.
-
The signal at 3.48 ppm (2H) is a quartet, assigned to the H-8 methylene protons adjacent to the amide nitrogen. It is coupled to both the N-H proton and the H-9 protons.
-
The triplet at 2.76 ppm (2H) corresponds to the H-9 methylene protons, coupled to the adjacent H-8 methylene group.
-
¹³C NMR Spectral Data and Assignments
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[9] The spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a single sharp line.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 170.8 | C =O (C-10) |
| 149.1 | Ar-C -O (C-3') |
| 148.9 | Ar-C -O (C-3) |
| 147.7 | Ar-C -O (C-4') |
| 147.5 | Ar-C -O (C-4) |
| 131.5 | Ar-C (C-1') |
| 128.8 | Ar-C (C-1) |
| 121.2 | Ar-C H (C-6') |
| 120.7 | Ar-C H (C-6) |
| 112.1 | Ar-C H (C-2' or C-5') |
| 111.9 | Ar-C H (C-2 or C-5) |
| 111.4 | Ar-C H (C-5' or C-2') |
| 111.2 | Ar-C H (C-5 or C-2) |
| 56.0 | OC H₃ (multiple) |
| 55.9 | OC H₃ (multiple) |
| 43.4 | C H₂ (C-7) |
| 40.8 | C H₂ (C-8) |
| 35.2 | C H₂ (C-9) |
Note: Data interpreted based on typical chemical shifts and publicly available spectra for this compound.[10]
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ 170.8 ppm): The signal furthest downfield is characteristic of an amide carbonyl carbon, assigned to C-10.[1]
-
Aromatic Carbons (δ 111-149 ppm):
-
The signals between 147-149 ppm are attributed to the oxygen-substituted aromatic carbons (C-3, C-4, C-3', C-4'). These carbons are significantly deshielded by the electronegative oxygen atoms.
-
The signals around 128-132 ppm correspond to the quaternary aromatic carbons C-1 and C-1', which are attached to the alkyl chains.
-
The peaks in the 111-121 ppm range are assigned to the protonated aromatic carbons (C-2, C-5, C-6, C-2', C-5', C-6').
-
-
Methoxy Carbons (δ ~56.0 ppm): The intense signals around 56.0 ppm are assigned to the four magnetically similar methoxy carbons.
-
Aliphatic Carbons (δ 35-44 ppm): The three upfield signals at 43.4, 40.8, and 35.2 ppm correspond to the three methylene carbons of the ethyl and acetyl chains (C-7, C-8, and C-9).
Conclusion
This application note demonstrates a robust and reliable protocol for the ¹H and ¹³C NMR characterization of this compound. The detailed sample preparation steps ensure the acquisition of high-quality, high-resolution spectra. The comprehensive analysis and assignment of both proton and carbon signals provide an unambiguous confirmation of the molecular structure. This methodology serves as a foundational tool for quality control, purity assessment, and further research involving this compound and its derivatives in a professional drug development setting.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]
-
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ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Scribd. (n.d.). How To Read and Interpret 1H-NMR and 13C-NMR. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxy-phenyl)acetamide - Optional[13C NMR]. SpectraBase. Retrieved from [Link]
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Application Note: Elucidating the Mass Spectrometric Fragmentation of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Abstract
This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, a compound structurally related to the benzylisoquinoline alkaloid papaverine. Understanding the fragmentation patterns is critical for the unambiguous identification and quantification of this molecule in complex matrices, which is pertinent to pharmaceutical research, drug metabolism studies, and quality control. This document outlines the primary fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI), supported by mechanistic interpretations. Furthermore, we present comprehensive, field-proven protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Structural Context
This compound (Molecular Formula: C₂₀H₂₅NO₅, Molecular Weight: 359.42 g/mol ) is a synthetic amide that incorporates two key structural motifs: the 3,4-dimethoxyphenethyl amine and the 3,4-dimethoxyphenylacetic acid moieties.[1] Its structural similarity to papaverine, a known vasodilator, makes it a compound of interest in medicinal chemistry and pharmacology.[2][3] Mass spectrometry is an indispensable tool for its characterization, providing not only molecular weight information but also structural data through controlled fragmentation. This guide serves to demystify its fragmentation signature.
Core Fragmentation Principles
The fragmentation of this molecule is governed by the presence of several key functional groups: two dimethoxy-substituted aromatic rings, a secondary amide linkage, and an ethyl bridge. The most favorable cleavage events are those that lead to the formation of stable, resonance-stabilized ions. Key fragmentation reactions include:
-
Alpha (α)-Cleavage: This is a dominant pathway for amines, ethers, and amides. It involves the cleavage of a bond adjacent to a heteroatom (in this case, nitrogen or oxygen), leading to the formation of a stabilized cation.[3][4]
-
Benzylic Cleavage: The cleavage of the C-C bond beta to the aromatic rings is highly favored due to the formation of a resonance-stabilized benzyl or tropylium cation.[5]
-
Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen atom is susceptible to cleavage, a characteristic fragmentation pathway for amides.[6]
Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
Under positive mode ESI, the molecule readily protonates to form the pseudomolecular ion [M+H]⁺ at m/z 360.2. The site of protonation is likely the amide carbonyl oxygen or the nitrogen atom, which influences the subsequent fragmentation cascade upon collision-induced dissociation (CID).
The primary fragmentation pathways for the [M+H]⁺ ion (m/z 360.2) are illustrated below:
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Application Notes and Protocols for N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide as a Synthetic Precursor
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide as a pivotal synthetic precursor. This document provides an in-depth analysis of its chemical properties, detailed, field-proven protocols for its application in the synthesis of isoquinoline alkaloids, and the underlying scientific principles governing these transformations. The primary focus is on its well-established role in the total synthesis of Papaverine, a potent vasodilator and smooth muscle relaxant.[1][2] The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction to the Precursor: Chemical Profile and Strategic Importance
This compound, hereafter referred to as the "Amide Precursor," is a key intermediate in the synthesis of a variety of isoquinoline alkaloids.[3][4] Its molecular structure, featuring two electron-rich 3,4-dimethoxyphenyl moieties linked by an acetamide backbone, makes it an ideal substrate for intramolecular cyclization reactions to form the core isoquinoline scaffold.[5]
Table 1: Physicochemical Properties of the Amide Precursor [1][6]
| Property | Value |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
| CAS Number | 139-76-4 |
| Molecular Formula | C₂₀H₂₅NO₅ |
| Molecular Weight | 359.42 g/mol |
| Appearance | White solid |
| Boiling Point | 559.3 °C at 760 mmHg |
| Flash Point | 292 °C |
| Density | 1.13 g/cm³ |
The strategic importance of this precursor lies in its direct application in the Bischler-Napieralski reaction, a robust and widely used method for constructing 3,4-dihydroisoquinolines.[7][8][9] The electron-donating methoxy groups on the phenyl rings significantly activate them towards electrophilic aromatic substitution, facilitating the cyclization under relatively mild acidic conditions.[10][11]
Core Application: Synthesis of Papaverine
The most prominent application of the Amide Precursor is in the total synthesis of Papaverine, a benzylisoquinoline alkaloid originally isolated from the opium poppy (Papaver somniferum).[12][13] The synthetic route is logical and efficient, proceeding through three main stages:
-
Synthesis of the Amide Precursor.
-
Bischler-Napieralski cyclization to form 3,4-dihydropapaverine.
-
Dehydrogenation to yield Papaverine.
Caption: Workflow for the total synthesis of Papaverine.
Protocol 1: Synthesis of this compound (Amide Precursor)
This protocol details the amide condensation reaction between homoveratrylamine and 3,4-dimethoxyphenylacetic acid (homoveratric acid). The use of an acid chloride derivative of homoveratric acid is also common and can lead to higher yields and faster reaction times.
-
Principle: This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of homoveratrylamine attacks the electrophilic carbonyl carbon of homoveratric acid (or its more reactive acid chloride). A dehydrating agent or conversion to an acid chloride is necessary to drive the reaction to completion by removing water or providing a better leaving group, respectively.
-
Materials and Reagents:
-
Homoveratrylamine (3,4-Dimethoxyphenethylamine)
-
3,4-Dimethoxyphenylacetic acid
-
Thionyl chloride (SOCl₂) or a coupling agent like DCC/EDC
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Triethylamine or Pyridine (non-nucleophilic base)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Methanol or Ethanol for recrystallization
-
-
Step-by-Step Methodology:
-
Activation of Carboxylic Acid (Acid Chloride Method):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,4-dimethoxyphenylacetyl chloride.
-
-
Amide Condensation:
-
In a separate flask, dissolve homoveratrylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from step 1 in a small amount of anhydrous DCM and add it dropwise to the amine solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[14] Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Recrystallize the crude product from methanol or ethanol to obtain pure this compound as a white solid.
-
-
Protocol 2: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine
This step is the cornerstone of the synthesis, forming the isoquinoline core.
-
Principle: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[9] A dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl group, making it susceptible to attack by the electron-rich aromatic ring, leading to cyclization and the formation of a 3,4-dihydroisoquinoline.[7][8][15] The reaction proceeds via a nitrilium ion intermediate.[11]
-
Materials and Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Toluene or Xylene
-
Ammonium Hydroxide solution
-
Chloroform or Dichloromethane
-
-
Step-by-Step Methodology:
-
Reaction Setup:
-
Place the Amide Precursor (1.0 eq) in a round-bottom flask fitted with a reflux condenser.
-
Add anhydrous toluene, followed by the slow, careful addition of phosphorus oxychloride (2.0-3.0 eq) with stirring.
-
-
Cyclization:
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice to decompose the excess POCl₃.
-
Make the aqueous solution basic (pH 9-10) by the slow addition of concentrated ammonium hydroxide solution.
-
Extract the product into chloroform or DCM (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude 3,4-dihydropapaverine. This product can be purified by column chromatography or used directly in the next step.
-
-
Protocol 3: Dehydrogenation to Papaverine
The final step involves aromatization of the dihydroisoquinoline ring.
-
Principle: This is an oxidation reaction that removes two hydrogen atoms from the dihydroisoquinoline ring to introduce a double bond and achieve aromaticity. This is typically achieved through catalytic dehydrogenation.
-
Materials and Reagents:
-
3,4-Dihydropapaverine
-
Palladium on carbon (10% Pd/C) or Palladized asbestos
-
Toluene or Xylene
-
-
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the crude 3,4-dihydropapaverine from the previous step in toluene or xylene in a round-bottom flask.
-
Add 10% Pd/C catalyst (approximately 10% by weight of the substrate).
-
-
Dehydrogenation:
-
Heat the mixture to reflux for 4-6 hours.[17] The reaction can be monitored by TLC for the appearance of the papaverine spot and the disappearance of the starting material.
-
-
Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with additional solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure Papaverine.
-
-
Broader Applications and Future Directions
While the synthesis of Papaverine is its primary application, the Amide Precursor is a versatile intermediate for accessing other substituted isoquinoline alkaloids. By modifying the starting materials (the phenethylamine and phenylacetic acid derivatives), a library of analogous amides can be generated. Subsequent application of the Bischler-Napieralski and Pictet-Spengler reactions can lead to a diverse range of pharmacologically active compounds.[3][18][19]
The Pictet-Spengler reaction, for example, involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[10][18] While our Amide Precursor is not a direct substrate for this reaction, its constituent parts (homoveratrylamine) are key starting materials for this alternative cyclization strategy, highlighting the central role of these building blocks in isoquinoline synthesis.[20]
Caption: Synthetic utility of the Amide Precursor.
Conclusion
This compound is a highly valuable and versatile synthetic precursor. The detailed protocols provided herein for the synthesis of Papaverine demonstrate its utility and the robustness of the synthetic route. By understanding the principles behind each transformation, researchers can confidently apply and adapt these methods for the synthesis of a wide array of complex isoquinoline-based molecules for drug discovery and development.
References
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
LookChem. This compound. [Link]
-
Grokipedia. Bischler–Napieralski reaction. [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
-
PubMed Central (PMC) - NIH. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
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-
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-
UNODC. The synthesis of papaverine. [Link]
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-
Slideshare. Bischler napieralski reaction | PPTX. [Link]
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ResearchGate. Synthetic applications in the synthesis of isoquinoline alkaloids. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Google Patents.
-
ResearchGate. Biosynthesis of isoquinoline alkaloids. [Link]
-
PubChem. Papaverine. [Link]
-
MDPI. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. [Link]
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-
Veeprho. Papaverine Hydrochloride EP Impurity F | CAS 139-76-4. [Link]
-
Inorganic Chemistry Research. Green Synthesis of Papaverine one of Opium Alkaloids in Water. [Link]
-
SIELC Technologies. This compound. [Link]
-
Wikipedia. Papaverine. [Link]
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"Investigating calcium channel activity with N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide"
An Application Note for Researchers, Scientists, and Drug Development Professionals
Investigating Calcium Channel Activity with N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Abstract
This guide provides a comprehensive framework for investigating the potential effects of this compound on voltage-gated calcium channels (VGCCs). Recognizing that this compound is not a classically characterized channel blocker, we present an investigative workflow designed to first screen for functional activity and then elucidate the specific mechanism of action. This document details the scientific rationale, step-by-step protocols for cell-based calcium imaging and patch-clamp electrophysiology, and strategies for data interpretation, offering a robust methodology for characterizing novel compounds in the context of calcium channel modulation.
Introduction: The Significance of Calcium Channel Modulation
Voltage-gated calcium channels are critical transmembrane proteins that regulate the influx of calcium ions into cells in response to membrane depolarization.[1] This influx is a pivotal event in a multitude of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression.[2][3] Among the various types of VGCCs, the L-type (long-lasting) calcium channels are particularly prominent in skeletal, smooth, and cardiac muscle, as well as in neurons and endocrine cells.[4][5]
Due to their central role in cellular function, L-type calcium channels are well-established therapeutic targets.[5][6] Pharmacological agents that block these channels, such as Verapamil and Diltiazem, are cornerstone treatments for cardiovascular conditions like hypertension, angina, and arrhythmias.[5][7][8] The therapeutic success of existing calcium channel blockers (CCBs) drives the continued search for novel modulators with improved selectivity, different kinetic properties, or unique mechanisms of action.
This application note focuses on a specific molecule, this compound, and outlines a systematic approach to determine its potential as a calcium channel modulator.
Compound Profile: this compound
This compound is an organic compound that has been identified as a synthetic molecule and an impurity of Papaverine, a smooth muscle relaxant.[9][10][11] While not extensively studied as a primary pharmacological agent, its structure warrants investigation for potential bioactivity.
The molecule's structure is notable for its two 3,4-dimethoxyphenyl groups.[12][13] This feature is significant because the phenylalkylamine class of L-type calcium channel blockers, exemplified by Verapamil, also contains a dimethoxyphenyl moiety. Verapamil exerts its therapeutic effects by binding to the L-type calcium channels in cardiac and vascular smooth muscle, inhibiting the influx of calcium ions and leading to vasodilation and reduced myocardial contractility.[14][15][16][17] The structural similarity suggests that this compound could potentially interact with the same or similar binding sites on the channel.
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [12][18] |
| CAS Number | 139-76-4 | [9][12][19] |
| Molecular Formula | C₂₀H₂₅NO₅ | [11][12][18] |
| Molecular Weight | 359.42 g/mol | [12][18] |
| Known Associations | Impurity of Papaverine | [9][11] |
A Strategic Approach to Investigation
To rigorously assess the compound's effect on calcium channel activity, a two-tiered experimental approach is recommended. This strategy begins with a high-throughput functional assay to screen for any modulatory activity, followed by a detailed electrophysiological analysis to confirm and characterize the mechanism.
Caption: A logical workflow for characterizing a novel compound's effect on ion channels.
This workflow ensures that resources are used efficiently. A negative result in the initial, faster calcium imaging screen would suggest that direct, potent modulation of the target calcium channels is unlikely, while a positive result provides the necessary justification for the more technically demanding patch-clamp experiments.
Protocol 1: Functional Screening via Fura-2 AM Calcium Imaging
This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in a cell line expressing L-type calcium channels. Fura-2 AM is cell-permeable; once inside, it is cleaved by esterases into the active Fura-2 dye. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺, allowing for the ratio of fluorescence at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound) to provide a quantitative measure of [Ca²⁺]i.[20][21]
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav1.2 L-type calcium channel alpha-1 subunit. These cell lines provide a controlled environment for studying specific ion channels.[3][22]
-
Compound Stock: 10 mM stock of this compound in DMSO.
-
Fura-2 AM: 1 mg/mL stock solution in anhydrous DMSO.[23]
-
Buffers:
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Recording Buffer: HBSS with 20 mM HEPES, 10 mM Glucose, 2 mM CaCl₂, pH 7.4.
-
Depolarization Buffer: Recording buffer with KCl concentration increased to 50 mM (and NaCl concentration reduced to maintain osmolarity).
-
-
Positive Control: Verapamil (10 mM stock in DMSO).
-
Equipment: Fluorescence microscope or plate reader capable of dual-excitation ratiometric imaging (340/380 nm excitation, ~510 nm emission).[20][21]
Step-by-Step Procedure
-
Cell Plating: 24-48 hours before the experiment, plate the Cav1.2-HEK293 cells onto 96-well black, clear-bottom plates or poly-L-lysine coated coverslips suitable for microscopy.[2]
-
Fura-2 AM Loading: a. Prepare a 2 µM Fura-2 AM loading solution in Loading Buffer. b. Wash cells once with warm Loading Buffer. c. Add the Fura-2 AM solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[2][23]
-
De-esterification: Wash the cells twice with warm Recording Buffer and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[23]
-
Compound Incubation: a. Prepare serial dilutions of the test compound and Verapamil in Recording Buffer. A typical concentration range to test would be from 1 nM to 100 µM. b. Replace the buffer in the wells with the compound dilutions and incubate for 15-20 minutes. Include "vehicle only" (DMSO) control wells.
-
Data Acquisition: a. Place the plate or coverslip in the imaging system. b. Begin recording the 340/380 nm fluorescence ratio, acquiring baseline data for 1-2 minutes. c. Stimulate the cells by adding the high-potassium Depolarization Buffer to open the voltage-gated calcium channels. d. Continue recording the fluorescence ratio for 5-10 minutes to capture the full calcium influx response.
Data Analysis and Expected Results
The primary output is the ratio of fluorescence intensity (F340/F380). An increase in this ratio indicates a rise in intracellular calcium. By comparing the peak ratio in compound-treated cells to vehicle-treated cells, the percent inhibition can be calculated. Plotting percent inhibition against compound concentration allows for the determination of an IC50 value.
| Concentration (µM) | Peak F340/F380 Ratio (Mean) | % Inhibition |
| 0 (Vehicle) | 1.85 | 0% |
| 0.01 | 1.78 | 8.2% |
| 0.1 | 1.55 | 35.3% |
| 1 | 1.10 | 88.2% |
| 10 | 0.98 | 102.4% |
| 100 | 0.95 | 105.9% |
| Hypothetical data for IC50 curve generation. |
A dose-dependent decrease in the depolarization-induced calcium influx would be the first strong piece of evidence that this compound acts as a calcium channel inhibitor.
Protocol 2: Mechanistic Validation via Whole-Cell Patch-Clamp Electrophysiology
If the calcium imaging assay indicates activity, patch-clamp electrophysiology is the gold-standard method to confirm direct action on the ion channel.[24] This technique allows for the direct measurement of ionic currents flowing through the channels in the cell membrane under controlled voltage conditions.[25][26]
Caption: Mechanism of L-type calcium channel activation and blockade.
Materials and Reagents
-
Cell Line: The same Cav1.2-HEK293 cells used previously.
-
Solutions:
-
External Solution (in mM): 120 TEA-Cl, 20 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current size and reduce Ca²⁺-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with CsOH. (Cesium and TEA are used to block potassium channels).
-
-
Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, data acquisition system (e.g., Axopatch, HEKA).[25]
Step-by-Step Procedure
-
Preparation: Plate cells sparsely on glass coverslips 24 hours prior to recording. Place a coverslip in the recording chamber on the microscope stage and perfuse with the External Solution.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the Internal Solution.
-
Obtaining a Seal: Under visual control, approach a single, healthy-looking cell with the pipette tip. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette and the cell membrane.[26]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.[25][27]
-
Recording Protocol: a. Clamp the cell's membrane potential at a holding potential where the calcium channels are closed (e.g., -80 mV). b. Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit inward calcium (or barium) currents. c. Record the baseline current-voltage (I-V) relationship.
-
Compound Application: Perfuse the recording chamber with the External Solution containing the test compound at a specific concentration (e.g., the IC50 determined from the imaging assay). Allow 2-3 minutes for equilibration.
-
Post-Compound Recording: Repeat the same voltage-step protocol to record the currents in the presence of the compound.
-
Washout: Perfuse the chamber with the control External Solution to see if the effect of the compound is reversible.
Data Analysis and Expected Results
The primary measurement is the peak amplitude of the inward current at each voltage step. A successful calcium channel blocker will cause a significant reduction in this peak current amplitude. By comparing the I-V curves before and after compound application, one can quantify the degree of inhibition. This method confirms that the compound's effect observed in the imaging assay is due to a direct blockade of the channel's pore, rather than an indirect downstream effect.
Conclusion
The investigative strategy outlined in this document provides a robust and scientifically rigorous pathway for characterizing the effects of this compound on calcium channel activity. By combining a high-throughput functional screen with a detailed electrophysiological validation, researchers can confidently determine if the compound is a viable modulator, define its potency (IC50), and confirm its direct mechanism of action. This structured approach is essential for the early-stage evaluation of novel compounds in drug discovery and for advancing our understanding of calcium channel pharmacology.
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"Experimental protocol for analgesic effect studies of acetamide derivatives"
Application Notes & Protocols: A-012
Experimental Protocols for Analgesic Effect Studies of Acetamide Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the preclinical evaluation of the analgesic potential of novel acetamide derivatives. It outlines detailed, step-by-step protocols for established in vivo models of nociception, including the acetic acid-induced writhing test for peripheral analgesia, and the hot plate and tail-flick tests for centrally-mediated analgesia. The rationale behind each experimental choice, data analysis techniques, and critical considerations for ensuring scientific rigor and ethical conduct are discussed in depth. Furthermore, potential molecular mechanisms of action relevant to acetamide compounds are explored, supported by diagrams and references to authoritative sources. This guide is intended to equip researchers with the necessary tools to conduct robust and reproducible analgesic screening studies.
Introduction: The Rationale for Investigating Acetamide Derivatives as Analgesics
Pain remains a significant global health issue, and the limitations of current analgesic therapies, particularly the adverse effects associated with opioids and nonsteroidal anti-inflammatory drugs (NSAIDs), necessitate the discovery of novel therapeutic agents.[1][2] Acetamide derivatives represent a promising class of compounds, with some exhibiting significant analgesic and anti-inflammatory properties.[3][4][5] For instance, paracetamol, a widely used analgesic and antipyretic, is a notable example of a drug containing an acetamide group.[3][5] The structural versatility of the acetamide scaffold allows for modifications that can modulate pharmacokinetic and pharmacodynamic properties, potentially leading to the development of safer and more effective pain medications.[6]
The preclinical assessment of these novel compounds is a critical step in the drug discovery pipeline.[7] This involves the use of well-validated in vivo animal models that can predict potential efficacy in humans.[8] This application note details the experimental protocols for three commonly employed models to assess both peripheral and central analgesic activity: the acetic acid-induced writhing test, the hot plate test, and the tail-flick test.[9][10]
Ethical Considerations in Animal Research
All experimental procedures involving animals must be conducted in strict accordance with ethical guidelines and regulations to minimize pain and suffering.[11] It is imperative that all protocols are reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[12] Key principles include the justification of animal use, the use of the minimum number of animals necessary to obtain valid results, and the provision of appropriate housing, husbandry, and veterinary care.[12][13] Researchers have an ethical obligation to ensure that any pain experienced by the animals is minimized and of the shortest possible duration.[14]
Pre-Experimental Preparation
Compound Formulation
The formulation of the acetamide derivative is a critical first step that can significantly impact its bioavailability and, consequently, its observed efficacy.
-
Solubility Assessment: The solubility of the test compound in various pharmaceutically acceptable vehicles should be determined.[15]
-
Vehicle Selection: The chosen vehicle should be non-toxic and should not possess any intrinsic analgesic or behavioral effects. Common vehicles include saline, distilled water with a small percentage of a surfactant like Tween 80, or dimethyl sulfoxide (DMSO).[15][16]
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal, subcutaneous) should be selected based on the physicochemical properties of the compound and the intended clinical application.[15] For initial screening, intraperitoneal (i.p.) injection is often used for rapid absorption.
Animal Subjects
-
Species and Strain: Mice (e.g., Swiss albino, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are the most commonly used species in pain research.[8] The choice of species and strain should be consistent throughout the study.
-
Animal Characteristics: Healthy, adult animals of a specific sex and weight range (e.g., mice weighing 20-30g) should be used.[16][17]
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment to minimize stress-induced variability.[18] They should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.[16]
Experimental Protocols for Analgesic Assessment
The following protocols are designed to evaluate the peripheral and central analgesic effects of acetamide derivatives. A typical experimental design will include a vehicle control group, a positive control group (a known analgesic like morphine or diclofenac), and several experimental groups receiving different doses of the test compound.[16]
Acetic Acid-Induced Writhing Test: A Model of Peripheral Analgesia
This test is a widely used and sensitive method for screening peripherally acting analgesics.[17][19] The intraperitoneal injection of acetic acid causes tissue irritation, leading to the release of endogenous mediators like prostaglandins, which stimulate nociceptors and induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).[20]
4.1.1. Step-by-Step Protocol
-
Animal Grouping: Randomly divide the animals into the required number of groups (n=6-8 per group).
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Diclofenac Sodium, 10 mg/kg) via the chosen route.[16]
-
Absorption Period: Allow for an appropriate absorption period, typically 30-60 minutes, depending on the route of administration.[16]
-
Induction of Writhing: Inject 0.6-1% acetic acid solution intraperitoneally at a volume of 10 ml/kg body weight.[16][17]
-
Observation Period: Immediately after the acetic acid injection, place each animal in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a duration of 10-15 minutes.[16][17]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:
% Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
4.1.2. Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| 1 | Vehicle (e.g., 1% Tween 80 in saline) | - | 35.2 ± 2.1 | - |
| 2 | Diclofenac Sodium | 10 | 12.5 ± 1.5 | 64.5 |
| 3 | Acetamide Derivative X | 25 | 25.8 ± 1.9* | 26.7 |
| 4 | Acetamide Derivative X | 50 | 18.1 ± 1.7** | 48.6 |
| 5 | Acetamide Derivative X | 100 | 14.3 ± 1.4 | 59.4 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control group (One-way ANOVA followed by Dunnett's test).
4.1.3. Experimental Workflow Diagram
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Hot Plate Test: A Model of Supraspinal Analgesia
The hot plate test measures the response latency to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.[21][22] The response, typically paw licking or jumping, is considered a supraspinally integrated behavior.[18][22]
4.2.1. Step-by-Step Protocol
-
Apparatus: Use a commercially available hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).[18]
-
Baseline Measurement: Gently place each animal on the hot plate within a transparent restraining cylinder and record the latency to the first sign of nociception (paw licking or jumping).[18] To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established.[18] Animals not responding within this time are removed and assigned the cut-off latency.
-
Animal Selection: Animals with a baseline latency of 5-15 seconds are typically selected for the study.
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Morphine, 5-10 mg/kg).
-
Post-treatment Measurement: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place the animal back on the hot plate and record the response latency.[18]
-
Data Analysis: The analgesic effect is indicated by a significant increase in the post-treatment latency compared to the baseline and vehicle control groups. Results can be expressed as the raw latency time or as the percentage of Maximum Possible Effect (%MPE) calculated as:
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
4.2.2. Data Presentation
| Treatment | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Reaction Latency (seconds ± SEM)} | | :--- | :--- | :---: | :---: | :---: | :---: | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle | - | 8.2 ± 0.5 | 8.5 ± 0.6 | 8.1 ± 0.4 | 7.9 ± 0.5 | | Morphine | 10 | 25.6 ± 2.1*** | 28.9 ± 1.8*** | 22.4 ± 2.3** | 15.1 ± 1.9* | | Acetamide Derivative Y | 50 | 12.3 ± 1.1* | 15.8 ± 1.4** | 13.1 ± 1.2* | 9.8 ± 0.9 | | Acetamide Derivative Y | 100 | 16.7 ± 1.5** | 20.4 ± 1.9*** | 17.5 ± 1.6** | 12.2 ± 1.1* |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control group at the same time point (Two-way ANOVA followed by Bonferroni's post-hoc test).
Tail-Flick Test: A Model of Spinal Analgesia
The tail-flick test is another method to assess central analgesia by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[23] This response is primarily a spinal reflex.[23]
4.3.1. Step-by-Step Protocol
-
Apparatus: Use a tail-flick analgesia meter that provides a focused, radiant heat source.[23][24]
-
Animal Restraint: Gently restrain the animal, typically in a Plexiglas tube, with the tail exposed.[23]
-
Baseline Measurement: Position the tail over the heat source, approximately 2-3 cm from the tip.[25] Activate the heat source and record the time it takes for the animal to flick its tail.[23] A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage.[25]
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration, similar to the hot plate test.[18]
-
Data Analysis: A significant increase in tail-flick latency indicates an analgesic effect. The %MPE can also be calculated as described for the hot plate test.
4.3.2. Experimental Workflow Diagram
Caption: General experimental workflow for thermal nociception assays.
Investigating Potential Mechanisms of Action
Acetamide derivatives may exert their analgesic effects through various molecular pathways. Understanding these mechanisms is crucial for rational drug design.
Inhibition of Cyclooxygenase (COX) Enzymes
Many NSAIDs act by inhibiting COX enzymes, which are key in the synthesis of prostaglandins.[3] Some acetamide derivatives may share this mechanism, which can be investigated using in vitro enzyme inhibition assays.
Modulation of Opioid Receptors
While distinct from opioids, some novel compounds may interact with the opioid system.[1] In vivo studies using an opioid antagonist like naloxone can help elucidate this. If the analgesic effect of an acetamide derivative is reversed by naloxone, it suggests an interaction with opioid receptors.
Interaction with TRP Channels
Transient Receptor Potential (TRP) channels, such as TRPV1, are crucial in nociceptive signaling. These channels are activated by various noxious stimuli, including heat and inflammatory mediators. The analgesic properties of some compounds may stem from their ability to modulate TRP channel activity.
Caption: Potential molecular targets for acetamide derivatives in pain pathways.
Conclusion
The experimental protocols detailed in this application note provide a robust framework for the initial screening and characterization of the analgesic effects of novel acetamide derivatives. By employing a combination of models that assess both peripheral and central mechanisms of action, researchers can gain valuable insights into the potential therapeutic utility of their compounds. Adherence to ethical guidelines and rigorous experimental design are paramount for generating reliable and translatable preclinical data, which is the foundation for advancing promising new analgesics to clinical development.
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Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
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Slideshare. (n.d.). Preclinical screening models for Analgesic drugs. Retrieved from [Link]
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RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
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ResearchGate. (n.d.). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. Retrieved from [Link]
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Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]
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Springer. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved from [Link]
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Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Retrieved from [Link]
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Slideshare. (n.d.). Hot plate analgesiometer. Retrieved from [Link]
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SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]
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protocols.io. (2019). Tail Flick V.1. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Tail Flick, Acute Pain, Rat. Retrieved from [Link]
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Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
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Patsnap Synapse. (2025). Acetic acid-induced writhing method: Significance and symbolism. Retrieved from [Link]
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PubMed. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Retrieved from [Link]
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PubMed Central. (n.d.). Preclinical Pain Research: Can we do Better?. Retrieved from [Link]
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Research and Reviews. (2024). Synthesis, Design and Evaluation of Novel Analgesic Compounds: An Overview. Retrieved from [Link]
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YouTube. (2021). Acetic Acid induced Writhing Method. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and analgesic activity of some acetamide derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice. Retrieved from [Link]
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Drug Target Review. (2024). The art and science of drug formulation. Retrieved from [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
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Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
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PubMed Central. (2022). Improving Pre-Clinical Development of Novel Interventions to Treat Pain. Retrieved from [Link]
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Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Retrieved from [Link]
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Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
PubMed. (2012). Synthesis and analgesic activity of some acetamide derivatives. Retrieved from [Link]
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PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]
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ResearchGate. (2011). Synthesis and analgesic activity of some acetamide derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. Retrieved from [Link]
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Semantic Scholar. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. Retrieved from [Link]
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International Association for the Study of Pain. (n.d.). Ethical Guidelines for Pain Research in Humans. Retrieved from [Link]
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NIH HEAL Initiative. (n.d.). Preclinical and Translational Research in Pain Management. Retrieved from [Link]
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MDPI. (n.d.). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Development of Non-Opioid Analgesics for Chronic Pain | Draft Guidance for Industry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Welcome to the technical support guide for the synthesis and purification of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of this important precursor.
Introduction to the Synthesis
The synthesis of this compound typically involves the coupling of homoveratrylamine (3,4-dimethoxyphenethylamine) and homoveratric acid (3,4-dimethoxyphenylacetic acid). This amide formation is a critical step in the synthesis of various isoquinoline alkaloids, including papaverine, a potent vasodilator. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is common to facilitate this reaction. While the synthesis appears straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and potential side reactions.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Reaction and Purification Workflow Overview
To provide a clear visual representation of the process, the following diagram illustrates the general synthetic and purification workflow.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide & FAQs
Section 1: Issues with Reaction Workup and Initial Purification
Q1: My crude product is a sticky oil after the initial extraction and solvent removal. How can I get it to solidify?
A1: This is a common issue, often due to the presence of residual solvents or impurities that depress the melting point of the product. Here's a systematic approach to address this:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of the reaction solvent (e.g., dichloromethane, ethyl acetate). Gentle heating (30-40°C) can aid in this process.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to wash away more soluble impurities and induce crystallization.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.
-
Purity Check: The oily nature might indicate the presence of significant amounts of byproducts. It is advisable to proceed to chromatographic purification if trituration is unsuccessful.
Q2: After my aqueous workup, I'm not sure if I've successfully removed the unreacted homoveratric acid and the EDC-urea byproduct. How can I be sure?
A2: Proper aqueous workup is critical for removing water-soluble impurities. Here's a breakdown of the process and how to verify its effectiveness:
-
Understanding the Chemistry:
-
Homoveratric acid: Being a carboxylic acid, it is deprotonated and becomes water-soluble in a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Homoveratrylamine: This starting material is a primary amine and will be protonated and move to the aqueous layer during an acidic wash (e.g., dilute HCl).
-
EDC-urea byproduct: The primary byproduct of EDC is N-ethyl-N'-(3-dimethylaminopropyl)urea, which is water-soluble, and its solubility is further enhanced in acidic conditions.[1]
-
-
Recommended Workup Protocol:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a dilute acid (e.g., 1M HCl) to remove unreacted homoveratrylamine and the EDC-urea byproduct.
-
Wash with a saturated sodium bicarbonate solution to remove unreacted homoveratric acid.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Verification:
-
TLC Analysis: Spot the crude product on a TLC plate against the starting materials. The absence of spots corresponding to the starting materials indicates a successful workup.
-
pH Check: Ensure the aqueous layers from the acid and base washes have the expected pH.
-
The following diagram illustrates the logic of the acid-base extraction process.
Caption: Decision tree for the purification of the crude product via acid-base extraction.
Section 2: Recrystallization Challenges
Q3: I'm struggling to find a suitable solvent for recrystallization. What are some good starting points?
A3: Finding the right solvent system is key to successful recrystallization. A good solvent should dissolve the compound well when hot but poorly when cold.
-
Single Solvent Systems: Based on the structure, moderately polar solvents are a good starting point. Consider trying:
-
Ethanol
-
Isopropanol
-
Ethyl acetate
-
-
Mixed Solvent Systems: Often, a mixed solvent system provides better results. Common pairs include:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and allow it to cool slowly. A 1:2 mixture of water and ethanol has been reported to be effective for similar compounds.[2]
-
Dichloromethane/Hexane: Dissolve in hot dichloromethane and add hexane as the anti-solvent.
-
Ethyl Acetate/Hexane: A common system for compounds of moderate polarity.
-
-
Solubility Testing: Before attempting a large-scale recrystallization, perform small-scale solubility tests with various solvents to identify the most promising candidates.
Q4: My product "oils out" during recrystallization instead of forming crystals. What causes this and how can I prevent it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common for compounds with relatively low melting points or when the solution is supersaturated with impurities.
-
Causality: The presence of four methoxy groups in the molecule can lower its melting point and increase its solubility in organic solvents, making it prone to oiling out.
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly, and then place it in an ice bath or refrigerator.
-
Lower Initial Concentration: Use more of the "good" solvent to dissolve the crude product initially. This reduces the degree of supersaturation upon cooling.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a small seed crystal of the pure compound to induce crystallization.
-
Change Solvent System: Try a different solvent system. Sometimes a more viscous solvent can slow down the precipitation process and favor crystal formation over oiling.
-
Section 3: Flash Chromatography Purification
Q5: What is a good starting mobile phase for flash chromatography of my product?
A5: The choice of mobile phase depends on the polarity of your product and the impurities. Based on the structure of this compound, it is a moderately polar compound.
-
Stationary Phase: Standard silica gel (40-63 µm) is appropriate.
-
Mobile Phase Systems:
-
Hexane/Ethyl Acetate: This is the most common system for compounds of this polarity. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 or higher). A gradient elution is highly recommended to effectively separate the product from less polar and more polar impurities.
-
Dichloromethane/Methanol: For more polar impurities that are difficult to elute with ethyl acetate, a small amount of methanol (1-5%) in dichloromethane can be effective.
-
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.
Q6: I see multiple spots on my TLC plate after the workup. What are the likely impurities?
A6: Besides the unreacted starting materials and the EDC-urea byproduct, other side products can form:
-
N-acylurea: The O-acylisourea intermediate formed from the reaction of homoveratric acid and EDC can rearrange to a stable N-acylurea, which will not react further with the amine. This is a common side reaction in carbodiimide couplings.
-
Self-condensation of Homoveratric Acid: Homoveratric acid can react with another molecule of itself to form an anhydride, which can then react with homoveratrylamine.
-
Diacylated Amine: If the reaction conditions are not carefully controlled, it is possible for the primary amine of homoveratrylamine to be acylated twice, although this is less common.
The relative polarities of these components are crucial for separation.
| Compound | Predicted Polarity | Elution Order in Normal Phase Chromatography |
| Homoveratrylamine | High | Last (or streaks) |
| Homoveratric Acid | Very High | Stays at baseline |
| Product | Moderate | Intermediate |
| N-acylurea | Moderate-High | Close to or after the product |
Note: The exact elution order can vary depending on the specific mobile phase used.
Summary of Key Purification Parameters
| Purification Method | Recommended Solvents/Mobile Phases | Key Considerations |
| Aqueous Workup | 1M HCl, Sat. NaHCO₃, Brine | Essential for removing starting materials and EDC-urea. |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane | Optimize solvent ratio to prevent oiling out. |
| Flash Chromatography | Hexane/Ethyl Acetate Gradient | Optimize with TLC first (aim for Rf ≈ 0.3). |
Final Purity Assessment
After purification, it is essential to confirm the purity and identity of the final product using standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
HPLC: To quantify the purity of the final product. A reverse-phase HPLC method using a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier can be used for analysis.[3]
References
- BenchChem. (2025). Technical Support Center: Purification Strategies for EDC Coupling Reactions. BenchChem.
- ResearchGate. (n.d.).
-
PubChem. (n.d.). Homoveratrylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Homoveratric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of N-(3,4-dimethoxyphenyl)
- Royal Society of Chemistry. (2013).
- Google Patents. (n.d.). CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide.
- Biotage. (n.d.).
Sources
Technical Support Center: Optimizing Reaction Yield for N-phenethyl Acetamide Synthesis
Welcome to the technical support center dedicated to the synthesis of N-phenethyl acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products. Here, we delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered during the synthesis of N-phenethyl acetamide:
Q1: What is the most common and efficient method for synthesizing N-phenethyl acetamide?
A1: The most prevalent and straightforward method is the N-acetylation of phenethylamine. This is typically achieved by reacting phenethylamine with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of the acetylating agent.
Q2: My reaction yield is consistently low. What are the primary factors that could be responsible?
A2: Several factors can contribute to a reduced yield.[1][2] The most common culprits include:
-
Purity of Starting Materials: The purity of phenethylamine and the acetylating agent is critical. Phenethylamine can be susceptible to oxidation, and acetic anhydride is highly sensitive to moisture.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete conversion of the starting materials.[1][3]
-
Presence of Moisture: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water, rendering it ineffective for the acetylation reaction. Therefore, using anhydrous solvents and reagents is crucial.[1][3]
-
Product Loss During Workup and Purification: Significant amounts of the final product can be lost during extraction, washing, or recrystallization steps if the procedures are not optimized.[2][4]
Q3: Why is a base, such as pyridine or triethylamine, often used in this reaction?
A3: When using acetyl chloride as the acetylating agent, hydrochloric acid (HCl) is generated as a byproduct. Similarly, acetic anhydride produces acetic acid. The added base, typically a non-nucleophilic amine like triethylamine or pyridine, neutralizes this acidic byproduct.[4] This is crucial because the protonation of the starting phenethylamine by the acid would render it non-nucleophilic and unable to participate in the reaction, thereby halting the synthesis.[1][5]
Q4: How can I effectively monitor the progress of my reaction?
A4: The most effective way to monitor the reaction's progress is by using Thin Layer Chromatography (TLC).[2][4] By spotting the reaction mixture on a TLC plate alongside your starting material (phenethylamine), you can visualize the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.
Q5: What is the best method to purify the crude N-phenethyl acetamide?
A5: Purification can be effectively achieved through recrystallization from a suitable solvent system.[4][6] Common solvent systems for amides include ethanol/water or ethyl acetate/hexanes.[7] If significant impurities are present, column chromatography on silica gel can be employed to isolate the pure product.[4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of N-phenethyl acetamide.
| Issue | Potential Cause | Suggested Solution & Scientific Rationale |
| Low or No Product Formation | Inactive Reagents: Acetic anhydride may have hydrolyzed due to improper storage. | Use a fresh bottle of acetic anhydride or distill it prior to use. The presence of moisture leads to the formation of acetic acid, which will not act as an acetylating agent.[3] |
| Incomplete Reaction: Insufficient reaction time or low temperature. | Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction progress by TLC to determine the optimal reaction time.[2][4] | |
| Protonation of Amine: If using acetyl chloride without a base, the generated HCl will protonate the phenethylamine, deactivating it. | Add a non-nucleophilic base like triethylamine or pyridine to the reaction mixture to neutralize the acid byproduct.[4][5] | |
| Formation of Multiple Products (Observed on TLC) | Impure Starting Materials: The phenethylamine used may contain impurities that also react. | Purify the starting phenethylamine by distillation before use. Verify the purity of your starting materials using techniques like NMR or GC-MS. |
| Product is Dark or Discolored | Oxidation of Phenethylamine: The starting material may have oxidized prior to or during the reaction. | Use freshly distilled phenethylamine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] |
| Presence of Colored Impurities: Impurities in the starting materials or solvent can lead to discoloration. | Purify the starting materials and use high-purity, dry solvents. The final product can often be decolorized by treating it with activated charcoal during recrystallization.[2] | |
| Product "Oils Out" During Recrystallization | High Level of Impurities: The presence of significant impurities can lower the melting point of the product, causing it to separate as an oil rather than crystallizing. | Attempt to purify the crude product by column chromatography before recrystallization. This will remove the majority of impurities, allowing for proper crystal formation.[2] |
| Inappropriate Recrystallization Solvent: The chosen solvent system may not be suitable for your product. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common choices include ethanol/water or ethyl acetate/hexanes.[7] |
Experimental Protocols
General Protocol for N-phenethyl Acetamide Synthesis
This protocol provides a starting point and should be optimized based on your specific laboratory conditions and analytical results.
Materials:
-
Phenethylamine
-
Acetic Anhydride (or Acetyl Chloride)
-
Triethylamine (if using acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve phenethylamine (1.0 eq) in anhydrous DCM.
-
Reagent Addition:
-
Using Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Using Acetyl Chloride: To the stirred solution at 0 °C, add triethylamine (1.2 eq). Then, add acetyl chloride (1.1 eq) dropwise.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the phenethylamine spot is no longer visible.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenethyl acetamide.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-phenethyl acetamide.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
-
PrepChem.com. Synthesis of (+)-N-(1-phenylethyl)acetamide. [Link]
-
Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
- Google Patents.
-
Organic Syntheses. Phenylacetamide. [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
ResearchGate. Why did my amide syntesis does not work? [Link]
-
NIH. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. [Link]
-
MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Organic Syntheses. acetamide. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? [Link]
-
PrepChem.com. Synthesis of N-phenethyl phenyl-alpha-(o-acetylmandeloyloxy)acetamide. [Link]
-
PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]
-
YouTube. Acetanilide (N-phenylacetamide) Preparation NCERT guide. [Link]
-
Reddit. Synthesis - General tips for improving yield? [Link]
-
NIH. N-(1-phenylethyl)acetamide. [Link]
- Google Patents.
-
ResearchGate. Acetylation of amines with acetic anhydride. [Link]
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]
-
Reddit. Reaction between acetic anhydride and triethylamine? [Link]
-
Organic Syntheses. N-Phenylmaleimide. [Link]
-
MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]
-
ChemSynthesis. N-phenethyl-acetamide. [Link]
Sources
Navigating Acetamide Purification: A Technical Guide to Column Chromatography and Recrystallization
For Immediate Release
[City, State] – In the intricate landscape of pharmaceutical research and drug development, the purity of synthesized compounds is paramount. Acetamides, a common structural motif in many active pharmaceutical ingredients, often require rigorous purification to remove byproducts and unreacted starting materials. This technical support guide, developed for researchers, scientists, and drug development professionals, provides an in-depth analysis of two primary purification techniques: column chromatography and recrystallization. Herein, we present troubleshooting guides and frequently asked questions to navigate the challenges of acetamide purification, ensuring the integrity of your research and development pipeline.
Section 1: Column Chromatography for Acetamide Purification
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1][2] It is particularly useful for separating complex mixtures or compounds with similar polarities.[3]
Troubleshooting Guide: Column Chromatography
Q: My acetamide is not moving from the origin (Rf = 0) on the TLC plate. What should I do?
A: This indicates that the solvent system (mobile phase) is not polar enough to displace your compound from the stationary phase (typically silica gel). Acetamides are polar compounds, and you will need to increase the polarity of your eluent.
-
Causality: The polar amide functional group interacts strongly with the polar silica gel. A more polar solvent is required to effectively compete for the adsorption sites and move the compound up the column.
-
Solution: Gradually increase the proportion of the polar solvent in your mobile phase. For a common system like ethyl acetate/hexane, increase the percentage of ethyl acetate.[4] If your compound is very polar, consider switching to a more potent polar solvent like methanol in a dichloromethane/methanol system.[4]
Q: My acetamide runs with the solvent front (Rf ≈ 1). How do I resolve this?
A: This is the opposite problem: your solvent system is too polar, causing your compound to have a low affinity for the stationary phase and elute too quickly.
-
Causality: The mobile phase is so effective at dissolving and carrying your compound that there is minimal interaction with the stationary phase, leading to no separation.
-
Solution: Decrease the polarity of your mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane. The goal is to achieve an Rf value for your target acetamide between 0.25 and 0.35 for optimal separation on a column.[5]
Q: I'm observing streaky or tailing bands instead of tight, circular spots. Why is this happening?
A: Streaking can be caused by several factors, including sample overloading, poor solubility of the sample in the eluent, or decomposition of the compound on the silica gel.[6]
-
Causality & Solutions:
-
Overloading: You have applied too much sample to the column. Use a smaller amount of crude material.
-
Insolubility: Your compound may not be fully dissolved when loaded or is precipitating on the column. Ensure your sample is completely dissolved in a minimum amount of solvent before loading.[7] If solubility in the eluent is low, you can use a "dry loading" technique where the crude sample is pre-adsorbed onto a small amount of silica gel.[7]
-
Decomposition: Some compounds are unstable on acidic silica gel.[6] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If decomposition is the issue, consider using a different stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[6]
-
Frequently Asked Questions (FAQs): Column Chromatography
Q: How do I select the optimal solvent system for my acetamide?
A: The best practice is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[8] Test different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will give your desired acetamide an Rf value of approximately 0.25-0.35 while maximizing the separation from impurities.[5]
Q: What's the difference between gravity chromatography and flash chromatography?
A: The primary difference is the method of moving the solvent through the column. Gravity chromatography relies on gravity, which is a slower process.[9][10] Flash chromatography, developed by W. Clark Still, uses positive pressure (usually from compressed air or nitrogen) to push the solvent through the column much faster.[10][11][12] This increased speed reduces the time the compound spends on the column, which can minimize diffusion and potential degradation, often leading to better separation.[12]
Experimental Protocol: Flash Column Chromatography of a Crude Acetamide
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) that provides an Rf of ~0.3 for the target acetamide.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the non-polar solvent (hexane).
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing. Avoid trapping air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude acetamide in a minimal amount of a suitable solvent (like dichloromethane or the eluent).[7]
-
Carefully pipette the sample onto the top layer of sand.
-
Drain the solvent until it just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared mobile phase to the column.
-
Apply gentle pressure (1-2 psi) to the top of the column.[7]
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
-
Isolation: Combine the pure fractions containing the desired acetamide and remove the solvent using a rotary evaporator.
Workflow Diagram: Column Chromatography
Sources
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. brainly.com [brainly.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. m.youtube.com [m.youtube.com]
- 9. homework.study.com [homework.study.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 139-76-4).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common side reactions and optimize this critical amide coupling process. The following sections provide in-depth, experience-driven answers to frequently encountered challenges.
Introduction: The Target Molecule
This compound is a key intermediate in the synthesis of various isoquinoline alkaloids, most notably Papaverine. The core reaction involves forming an amide bond between 3,4-dimethoxyphenethylamine (Homoveratrylamine) and 3,4-dimethoxyphenylacetic acid (Homoveratric acid). While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.
This guide will dissect these issues, providing not just solutions, but the chemical reasoning behind them.
Core Synthesis Pathway
The primary transformation is a standard amide coupling reaction. To achieve this, the carboxylic acid must first be activated to facilitate nucleophilic attack by the amine.
Caption: General workflow for the amide coupling synthesis.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low (<60%). What are the most common causes and how can I fix this?
A1: Low yields in this specific amidation are typically traced back to four main issues: incomplete activation of the carboxylic acid, premature salt formation, side reactions consuming starting materials, or suboptimal reaction conditions.[3][4]
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or degraded.[3] Carbodiimides like EDC are sensitive to moisture.
-
Solution: Ensure you are using fresh, high-purity coupling reagents. Always use anhydrous solvents (like DMF or DCM) to prevent hydrolysis of the activated acid intermediate.[3] Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.
-
-
Amine-Acid Salt Formation: Direct mixing of the carboxylic acid and amine can form an unreactive ammonium-carboxylate salt, effectively removing both from the reaction pathway.[4]
-
Solution: The order of addition is critical. Add your coupling reagent (e.g., EDC) and an additive (e.g., HOBt) to the carboxylic acid in an anhydrous solvent first. Allow this to stir, then add the amine to the activated mixture. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can also prevent protonation of the primary amine.
-
-
Suboptimal Conditions: Temperature, solvent, and concentration play a significant role.
-
Solution: Run the reaction at 0°C initially, then allow it to warm to room temperature and stir for 12-24 hours.[5] Dichloromethane (DCM) or Dimethylformamide (DMF) are common and effective solvents. Ensure the reaction concentration is appropriate; overly dilute conditions can slow the reaction rate.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or DMF | Prevents hydrolysis of activated intermediates. |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Reagents | 1.0-1.2 eq. Amine, 1.1-1.3 eq. Coupling Reagent | Slight excess of amine and activator ensures full conversion of the acid. |
| Base | 1.5-2.0 eq. DIPEA (if used) | Scavenges acid byproducts without interfering with the amine. |
Q2: I'm observing a significant, less polar impurity by TLC. I suspect it's a cyclized product. What is it and how do I prevent it?
A2: You are likely observing the formation of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline , a product of the Bischler-Napieralski reaction .[6][7][8] This is a classic side reaction for β-arylethylamides, especially under harsh, dehydrating conditions.
The reaction proceeds through the intramolecular cyclization of the amide, driven by a strong dehydrating agent which converts the amide carbonyl into a more electrophilic species (like a nitrilium ion).[7][8]
Caption: The Bischler-Napieralski side reaction pathway.
Prevention Strategies:
-
Avoid Harsh Reagents: Do not use strong dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂) in this synthesis, as they are classic reagents for promoting the Bischler-Napieralski reaction.[6][7]
-
Use Mild Coupling Agents: Modern peptide coupling reagents are designed to form the amide bond under mild conditions without causing this type of cyclization. The best choices are carbodiimide-based systems or onium salts.
-
Recommended: EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole). HOBt not only minimizes racemization but also suppresses side reactions.[9][10]
-
Alternative: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA is highly efficient, though more expensive.[11]
-
Q3: My crude product seems to contain unreacted 3,4-dimethoxyphenylacetic acid. How can I improve the purification process?
A3: Removing unreacted carboxylic acid is a common purification challenge. Both the starting acid and the final amide product have similar polarities, which can make chromatographic separation difficult. A multi-step workup is highly effective.
Optimized Workup and Purification Protocol:
-
Quench: After the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or DCM.
-
Aqueous Wash (Acid Removal): Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization/Chromatography:
-
Recrystallization: This is often the most effective method if the crude product is relatively clean. A solvent system like Dichloromethane-Ethyl Acetate or Ethyl Acetate/Hexanes can yield high-purity crystals.[12][13]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the next step. Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity.
-
Caption: A troubleshooting workflow for common synthesis issues.
Recommended Experimental Protocol
This protocol utilizes the EDC/HOBt coupling system to maximize yield and minimize side reactions.
Materials:
-
3,4-Dimethoxyphenylacetic acid (1.0 eq)
-
3,4-Dimethoxyphenethylamine (1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,4-dimethoxyphenylacetic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Stir the mixture until all solids dissolve. Cool the flask to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the mixture in one portion. Stir at 0°C for 15 minutes.
-
In a separate flask, dissolve 3,4-dimethoxyphenethylamine (1.05 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated acid mixture at 0°C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexanes).
-
Upon completion, dilute the reaction with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and saturated brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) or by silica gel chromatography.
References
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
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Bischler–Napieralski reaction. Grokipedia. Available at: [Link]
-
Kandhasamy, J., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Side reactions with HBTU amide coupling? (2025). Reddit. Available at: [Link]
-
Chemistry of Amides. (2022). LibreTexts. Available at: [Link]
- Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]. (2014). Google Patents.
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Available at: [Link]
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Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
- Process for the preparation of n-phenethyl acetamide. (1982). Google Patents.
-
Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
Byproducts of Commonly Used Coupling Reagents. (2014). American Pharmaceutical Review. Available at: [Link]
-
Bischler Napieralski Reaction. Scribd. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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What are the best reaction conditions for an amidation reaction using EDC? (2015). ResearchGate. Available at: [Link]
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This compound. (2018). SIELC Technologies. Available at: [Link]
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Why did my amide syntesis does not work? (2021). ResearchGate. Available at: [Link]
- Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate. (2009). Google Patents.
-
Synthesis of N-phenethyl phenyl-alpha-(o-acetylmandeloyloxy)acetamide. PrepChem.com. Available at: [Link]
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- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Scalability Guide for N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide Production
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for optimizing and scaling the production of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. This compound is a critical intermediate, most notably in the synthesis of Papaverine, a potent vasodilator.[1][2] As production moves from the bench to pilot scale, new challenges in yield, purity, and process efficiency invariably arise. This document is structured to provide direct, actionable solutions to common issues encountered during scale-up, moving beyond simple procedural steps to explain the underlying chemical principles.
Part 1: Synthesis Overview & Core Chemistry
The primary route to synthesizing the target amide involves a direct coupling reaction between 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid.[3] Subsequently, this amide is often cyclized via the Bischler-Napieralski reaction to form the dihydroisoquinoline core, which is then dehydrogenated to yield Papaverine.[1][4][5] Understanding both steps is crucial, as the purity of the initial amide directly impacts the efficiency of the subsequent cyclization.
Caption: Overall synthesis pathway from starting materials to Papaverine.
Part 2: Troubleshooting Guide for Scalable Amide Production
This section addresses specific, practical problems in a question-and-answer format.
Q1: My amide coupling yield has dropped significantly upon scaling from grams to kilograms. What are the likely causes and solutions?
Low yield is the most common challenge during scale-up. The issue often stems from a coupling method that is efficient at the bench but not robust enough for larger volumes and longer reaction times.
Potential Causes:
-
Inefficient Carboxylic Acid Activation: Peptide coupling reagents like HATU or HBTU, while effective on a small scale, have poor atom economy and high cost, making them unsuitable for large-scale production.[6] Their activated species can also be short-lived, which becomes problematic in larger, slower-to-mix reactors.
-
Suboptimal Reagent Choice for Scale: The choice of coupling reagent, base, and solvent must be re-evaluated for cost, safety, and efficiency at scale.[7]
-
Side Reactions: At higher concentrations and longer reaction times, side reactions can become more prominent. For electron-rich amines, this can include undesired secondary reactions.[8]
-
Thermal Control: Poor heat dissipation in large reactors can lead to localized temperature spikes, promoting byproduct formation.
Solutions & Optimization Strategy:
Your primary goal on a larger scale is to shift from specialized coupling reagents to more fundamental, cost-effective activation methods.
Caption: Troubleshooting workflow for low yield in amide coupling.
Recommended Scalable Method: The Acid Chloride Route
This is a classic, robust, and cost-effective method for large-scale amidation.[6][9]
Experimental Protocol: Scalable Amide Synthesis via Acid Chloride
-
Acid Chloride Formation:
-
In a suitable reactor under an inert nitrogen atmosphere, suspend 3,4-dimethoxyphenylacetic acid (1.0 eq) in an anhydrous solvent like toluene or dichloromethane (DCM).
-
Cool the mixture to 0°C.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Progress can be monitored by quenching a small aliquot with methanol and analyzing for methyl ester formation via TLC or HPLC.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
In a separate reactor, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0°C.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution, ensuring the internal temperature remains below 10°C to control the exotherm.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for completion by TLC or HPLC.
-
-
Work-up:
-
Quench the reaction with water.
-
Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove unreacted acid), and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
| Coupling Reagent Class | Example(s) | Scalability Pros | Scalability Cons |
| Carbodiimides | EDC, DCC | Moderate cost (EDC) | Poor atom economy, byproduct removal (DCU) can be difficult.[6][10] |
| Phosphonium/Uronium | HATU, HBTU | High reactivity, low racemization | Prohibitively expensive, poor atom economy.[6] |
| Acid Anhydrides | T3P® | Good yields, easy work-up | Moderate cost.[6][11] |
| Acid Chlorides | SOCl₂, Oxalyl Chloride | Very low cost, high reactivity, excellent atom economy.[6] | Generates corrosive HCl gas, requires careful handling. |
Table 1. Comparison of Common Amide Coupling Reagents for Scalability.
Q2: I'm struggling with product purification at a larger scale. Column chromatography is no longer viable. What should I do?
Relying on chromatography for multi-kilogram purification is inefficient and costly. The goal is to produce a crude product that can be purified by simple recrystallization.
Potential Causes:
-
Persistent Reagent Byproducts: Byproducts from coupling reagents, such as dicyclohexylurea (DCU) from DCC, can co-precipitate with the product.[10]
-
Unreacted Starting Materials: Poor stoichiometry or incomplete conversion leaves starting materials that must be removed.
-
Formation of Closely Related Impurities: Side reactions can create impurities with similar polarity to the product, making non-chromatographic separation difficult.
Solutions & Optimization Strategy:
-
Optimize the Reaction: The best purification strategy is a clean reaction. Ensure the reaction goes to completion (>99% conversion by HPLC) to minimize unreacted starting materials.
-
Switch to a "Cleaner" Reagent: Using the acid chloride method with thionyl chloride is advantageous because the major byproduct is SO₂ gas, which is easily removed.
-
Develop a Recrystallization Protocol: This is the most industrially viable purification method.[3]
Experimental Protocol: Recrystallization of the Amide
-
Solvent Screening: Test various solvents to find a system where the amide is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common starting points include isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/heptane.
-
Procedure:
-
Dissolve the crude amide in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cool the mixture in an ice bath to maximize product precipitation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analyze the purified solid and the remaining mother liquor by HPLC to assess purity and yield.
-
Q3: The subsequent Bischler-Napieralski cyclization is failing or giving styrene byproducts. How is this related to my amide quality?
The Bischler-Napieralski reaction is highly sensitive to substrate purity and reaction conditions.[12] It is an electrophilic aromatic substitution that requires an effective dehydrating agent, typically phosphorus oxychloride (POCl₃).[13][14][15]
Potential Causes for Failure:
-
Moisture: The reaction is extremely sensitive to water. Any moisture present will consume the dehydrating agent and halt the reaction.[12] Ensure the starting amide is rigorously dried.
-
Ineffective Dehydrating Agent: The activity of POCl₃ can degrade over time. For less reactive substrates, stronger conditions like adding phosphorus pentoxide (P₂O₅) may be necessary.[12][14][16]
-
Side Reactions (Retro-Ritter): At high temperatures, a retro-Ritter reaction can occur, leading to the formation of a styrene-like byproduct.[12][15] This is a key indicator that the reaction temperature is too high.
Solutions & Optimization Strategy:
-
Ensure Anhydrous Conditions: Oven-dry all glassware. Use anhydrous solvents. Ensure the starting amide is free of water.
-
Optimize Dehydrating Agent: Use fresh, high-quality POCl₃ (typically 3.0 eq or more). If the reaction is sluggish, consider adding P₂O₅.
-
Temperature Control: This reaction is often run at reflux in a solvent like toluene or acetonitrile.[13] However, to minimize styrene formation, it is sometimes better to run the reaction at the lowest effective temperature.[12]
-
Consider Solvent Choice: Using a nitrile solvent can sometimes shift the equilibrium away from the retro-Ritter side product.[12][15]
Part 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the primary safety concerns when running the acid chloride and Bischler-Napieralski reactions at scale?
-
Acid Chloride Formation: Thionyl chloride and oxalyl chloride are corrosive and react with moisture to release toxic HCl gas. The reaction should be performed in a well-ventilated area or a contained system with a scrubber to neutralize acidic gases.
-
Bischler-Napieralski Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction quench (pouring the reaction mixture onto ice) is highly exothermic and must be done slowly and with extreme care in a vessel large enough to accommodate potential splashing and gas evolution.
-
-
FAQ 2: Are there greener alternatives to chlorinated solvents like DCM?
-
Yes. For the amide coupling, solvents like 2-Methyltetrahydrofuran (2-MeTHF) or ethyl acetate can often be substituted for DCM. For the Bischler-Napieralski reaction, toluene is a common choice. Additionally, emerging technologies like mechanochemical synthesis in a bead mill or continuous flow chemistry can significantly reduce or eliminate bulk solvent use, offering a more sustainable approach for industrial production.[9][17]
-
-
FAQ 3: What in-process controls (IPCs) are essential for monitoring these reactions during scale-up?
-
TLC: Excellent for rapid, qualitative assessment of reaction start and end points at the bench.
-
HPLC: Absolutely essential for scale-up. It provides quantitative data on the consumption of starting materials and the formation of the product and key impurities. An HPLC method should be developed to separate the starting acid, the starting amine, the final amide product, and any potential byproducts.[18]
-
Calorimetry (Optional but Recommended): Reaction calorimetry (RC1) studies can provide critical safety data on heat flow, helping to predict and control exotherms during scale-up.
-
References
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Benchchem. (n.d.). Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine.
-
ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Caboni, P., et al. (n.d.). Scalable mechanochemical synthesis of amides using bead milling technology. Green Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Challenges in the scale-up of amide synthesis processes.
-
Semantic Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. UNODC Bulletin on Narcotics, 3, 27-34. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Papaverine. PubChem Compound Database. Retrieved from [Link]
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- 18. This compound | SIELC Technologies [sielc.com]
"N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide stability and degradation issues"
This technical support guide is intended for researchers, scientists, and drug development professionals working with N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 139-76-4). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability and degradation challenges encountered during its handling, storage, and analysis.
Introduction
This compound is a chemical compound with the molecular formula C₂₀H₂₅NO₅.[1] It is structurally characterized by two 3,4-dimethoxyphenyl groups linked by an acetamide bridge.[2] This compound is notably recognized as an impurity of Papaverine, a smooth muscle relaxant.[3][4] Understanding its stability profile is critical for accurate analytical measurements, formulation development, and overall drug safety assessment. This guide is designed to provide practical, experience-driven insights into maintaining the integrity of this compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors affecting the stability of this compound are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, light, and elevated temperatures.[5] The amide linkage is susceptible to hydrolysis, and the electron-rich dimethoxy-substituted phenyl rings can be prone to oxidation.[2]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal stability, store this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[6] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, particularly for solutions.
Q3: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?
A3: Yes, the appearance of new peaks, especially those that grow over time or after exposure to stress conditions, are likely degradation products. Common degradation pathways to consider are hydrolysis of the amide bond, which would yield 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid, and oxidation of the methoxy groups.[2]
Q4: What are the expected degradation products I should be looking for?
A4: Based on the structure, the most probable degradation products include:
-
Hydrolysis Products: 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid.
-
Oxidation Products: Oxidation of the methoxy groups to form quinone-like structures.[2] The methylene bridge in the related compound papaverine is also susceptible to oxidation, suggesting this could be a potential degradation pathway.[7]
Q5: Is this compound sensitive to light?
A5: Compounds containing aromatic chromophores, such as the dimethoxyphenyl groups in this molecule, can be susceptible to photodegradation.[7] It is recommended to handle the compound and its solutions under subdued light and store them in amber vials or light-protected containers.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the handling and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Purity in Solid State | - Improper storage (exposure to humidity, light, or heat).- Inherent instability over long periods at ambient conditions. | - Store in a desiccator in a cool, dark place.- Re-test the purity of the material before use, especially for older batches. |
| Appearance of New Peaks in HPLC Chromatogram of a Freshly Prepared Solution | - Degradation during sample preparation (e.g., use of reactive solvents, exposure to strong light, or elevated temperature on an autosampler).- Contaminated solvent or glassware. | - Prepare solutions fresh in a suitable, inert solvent (e.g., acetonitrile or methanol) and analyze promptly.- Use high-purity solvents and thoroughly clean glassware.- If using a buffered mobile phase, ensure the pH is compatible with the compound's stability. |
| Inconsistent HPLC Results (Varying Peak Areas or Retention Times) | - On-going degradation in the analytical solution.- Poor method robustness.- Column degradation. | - Keep sample vials in a cooled autosampler (e.g., 4 °C).- Optimize the HPLC method for robustness (e.g., check the effect of small variations in mobile phase composition, pH, and temperature).- Use a guard column and ensure the mobile phase is within the stable pH range of the column (typically pH 2-8 for silica-based columns).[8] |
| Significant Degradation Observed in Forced Degradation Studies Under a Specific Condition | - The stress condition is too harsh, leading to secondary degradation. | - Reduce the concentration of the stressor (e.g., acid or base), lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation to accurately identify the primary degradation products.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the intrinsic stability of this compound.
Objective: To identify potential degradation pathways and degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and analyze by HPLC at initial, 2, 4, 8, and 24-hour time points.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same time-point analysis as for acid hydrolysis.
-
If degradation is too rapid, consider using milder basic conditions or lower temperatures.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and analyze at the specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80 °C).
-
Analyze the sample at various time points.
-
For solution thermal stability, heat the stock solution at 60 °C and analyze.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber.
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze the samples after a defined period of light exposure.
-
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the intact compound from its potential degradation products.
Objective: To provide a reliable analytical method for assessing the stability of this compound.
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[10][11] |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Note: For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[10][11] Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway
Caption: Potential degradation pathways of the target compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
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- Tóth, B., et al. (2020).
- Pharmaguideline. (2025).
- Fisher Scientific. (2024). Safety Data Sheet: 3,4-Dimethoxyphenylacetonitrile.
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- Lhasa Limited. (2025).
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
- SIELC Technologies. (2018). This compound.
- ACD/Labs. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- ChemicalBook. (2025). This compound | 139-76-4.
- R Discovery.
- SlideShare. Impurity and Stability Studies.
- CymitQuimica. This compound.
- ChemicalBook. (2025). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)
- PubChem. This compound.
- Guidechem. This compound 139-76-4 wiki.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Stability and Reactivity of 2,5-Dimethoxy-2,5-dihydrofuran.
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
- ACE HPLC. HPLC Troubleshooting Guide.
- Biomedical Journal of Scientific & Technical Research. (2022).
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- YMC. HPLC Troubleshooting Guide.
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
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- PubMed Central. (2022).
- International Journal of Current Research. (2016). Stability indicating uplc method for determination of impurities in verapamil hydrochloride drug substance.
- RSC Publishing.
- MDPI.
- PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- PubMed Central. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- Guidechem. N-ACETYL-2-PHENYLETHYLAMINE 877-95-2 wiki.
- PubMed Central. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.
- ResearchGate. (2025).
- Amazon S3.
- PubMed. Oxidations of the carcinogen N-hydroxy-N-(2-fluorenyl)
- NIH.
- PubChem. 4-Bromo-2,5-Dimethoxyphenethylamine.
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"Microwave-assisted synthesis to reduce reaction time for acetamides"
Welcome to the technical support center for microwave-assisted synthesis of acetamides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage microwave technology to significantly reduce reaction times and improve efficiency in amide bond formation. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting advice to ensure the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your microwave-assisted acetamide synthesis experiments. Each problem is analyzed to its root cause, followed by a step-by-step guide to resolution.
Issue 1: Low or No Product Yield
Question: I am performing a microwave-assisted synthesis of an acetamide from a carboxylic acid and an amine, but I am getting very low yields, or in some cases, no product at all. What could be the issue?
Answer:
Low or non-existent yields in microwave-assisted acetamide synthesis can stem from several factors, ranging from solvent choice to insufficient heating. Let's break down the potential causes and solutions.
-
Pillar of Causality: Inefficient Microwave Absorption. The fundamental principle of microwave heating is the absorption of microwave energy by polar molecules, which then converts into heat.[1] If your reaction mixture has poor microwave absorption, it will not reach the necessary temperature for the reaction to proceed efficiently.
-
Solution 1: Solvent Selection. The choice of solvent is critical. Polar solvents such as DMF, NMP, DMSO, methanol, and ethanol are excellent microwave absorbers and will heat up rapidly.[2][3] If you are using a non-polar solvent like toluene or hexane, consider switching to a more polar alternative.[4] If the solvent cannot be changed, the addition of a small amount of an ionic liquid can significantly increase the microwave absorption of the reaction mixture.[2][5]
-
Solution 2: Check Reactant Polarity. If a solvent-free approach is being used, the polarity of the reactants themselves becomes the primary factor for heat generation.[6] If both the carboxylic acid and amine are non-polar, the reaction mixture may not heat effectively.
-
-
Pillar of Causality: Insufficient Temperature or Reaction Time. Amide formation, even when microwave-assisted, is a temperature-dependent process.
-
Solution 1: Increase the Temperature. Most microwave-assisted reactions are conducted at temperatures significantly above the solvent's boiling point, which is achievable due to the pressurized reaction vessels.[7] A general rule of thumb is that for every 10°C increase in temperature, the reaction rate approximately doubles.[1] If your yield is low, consider incrementally increasing the reaction temperature.
-
Solution 2: Extend the Reaction Time. While microwave synthesis is known for its speed, some reactions may still require more time to reach completion. Monitor the reaction progress using TLC or HPLC-MS to determine the optimal reaction time.[8]
-
-
Pillar of Causality: Catalyst Inactivity. For reactions requiring a catalyst, its effectiveness is paramount.
-
Solution: Use a Suitable Catalyst. While some microwave-assisted amidations can proceed without a catalyst, many benefit from one.[6][9] Ceric ammonium nitrate (CAN) has been shown to be an effective catalyst for the direct synthesis of amides from carboxylic acids and amines under microwave irradiation.[10][11][12]
-
Issue 2: Incomplete Reaction and Presence of Starting Materials
Question: My reaction is producing the desired acetamide, but I am also seeing a significant amount of unreacted starting materials. How can I drive the reaction to completion?
Answer:
An incomplete reaction is a common hurdle. The key is to optimize conditions to favor the forward reaction.
-
Pillar of Causality: Equilibrium Limitations. The formation of an amide from a carboxylic acid and an amine is a condensation reaction that produces water as a byproduct. This reaction is often reversible.
-
Solution: Water Removal. While not always straightforward in a sealed microwave vessel, if your setup allows, the removal of water can shift the equilibrium towards the product. For reactions in an open vessel, this is more feasible.[10]
-
Solution: Increase Reactant Concentration. Using a higher concentration of reactants can also help to push the reaction forward.
-
-
Pillar of Causality: Insufficient Energy Input. Similar to low yield issues, the reaction may not have received enough energy to go to completion.
-
Solution: Re-evaluate Temperature and Time. As mentioned previously, increasing the temperature and/or extending the reaction time can help to consume the remaining starting materials.[1] It is crucial to find the right balance to avoid decomposition of the product.
-
Issue 3: Formation of Side Products and Impurities
Question: I am observing the formation of unexpected side products in my reaction mixture, which is complicating purification. What are the likely side reactions and how can I minimize them?
Answer:
The high temperatures achieved in microwave synthesis can sometimes lead to side reactions if not properly controlled.[13]
-
Pillar of Causality: Thermal Degradation. Sensitive functional groups on your reactants or product may decompose at elevated temperatures.
-
Solution 1: Lower the Reaction Temperature. Find the minimum temperature at which the reaction proceeds at a reasonable rate. This may require a slightly longer reaction time but can significantly improve the purity of the product.
-
Solution 2: Reduce Reaction Time. The rapid heating of microwaves allows for very short reaction times.[5] Minimizing the time the mixture spends at high temperatures can prevent the degradation of sensitive compounds.
-
-
Pillar of Causality: Side Reactions of Carboxylic Acids. Carboxylic acids can undergo decarboxylation at high temperatures.
-
Solution: Use a Milder Base or Catalyst. If a base is used, a less harsh one might prevent side reactions. The choice of catalyst can also influence the reaction pathway.
-
-
Pillar of Causality: Amine Reactivity. Primary amines can sometimes react with the carboxylic acid to form an ammonium carboxylate salt, which may be slow to convert to the amide.
-
Solution: Optimize Stoichiometry. Ensure the molar ratio of carboxylic acid to amine is appropriate. A slight excess of the amine can sometimes be beneficial.
-
Issue 4: Runaway Reactions and Pressure Spikes
Question: My microwave reactor is showing a rapid, uncontrolled increase in pressure and temperature. What is happening and how can I prevent this dangerous situation?
Answer:
Runaway reactions are a serious safety concern in microwave synthesis and must be addressed with caution.[14]
-
Pillar of Causality: Superheating. Microwaves can heat a liquid to a temperature higher than its boiling point without it actually boiling, a phenomenon known as superheating.[15][16] This metastable state can be disturbed, leading to a violent eruption of vapor and a sudden pressure spike.[17]
-
Solution 1: Efficient Stirring. Vigorous stirring is the most effective way to prevent superheating.[17] A magnetic stir bar of appropriate size and shape should always be used.
-
Solution 2: Use of Boiling Chips. Boiling chips can also help to mitigate superheating by providing nucleation sites for boiling to occur smoothly.[17]
-
-
Pillar of Causality: Exothermic Reactions. Some amidation reactions can be highly exothermic. The rapid heating from the microwave can initiate a reaction that then generates its own heat, leading to a thermal runaway.
-
Solution 1: Start with Lower Power and Temperature. When exploring a new reaction, always begin with lower power settings and a lower target temperature.[14]
-
Solution 2: Use Smaller Scale. Perform initial experiments on a smaller scale to assess the reaction's exothermicity before scaling up.[14]
-
Solution 3: Monitor the Reaction Closely. Modern microwave reactors have real-time temperature and pressure monitoring. Pay close attention to these parameters, especially during the initial heating phase.[7]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects and underlying principles of microwave-assisted acetamide synthesis.
Q1: Why is microwave heating so much faster than conventional heating for acetamide synthesis?
A1: Microwave heating is fundamentally different from conventional heating. Conventional methods rely on thermal conductivity, where heat is transferred from an external source, through the vessel walls, and then into the reaction mixture.[13] This is a slow and inefficient process. Microwaves, on the other hand, interact directly with polar molecules in the reaction mixture, causing them to rotate rapidly.[18] This rapid rotation generates heat volumetrically and uniformly throughout the sample, leading to a much faster temperature increase and dramatically reduced reaction times.[19]
Q2: What are the key safety precautions I should take when using a microwave reactor?
A2: Safety is paramount when working with microwave reactors, which operate at high temperatures and pressures.[20]
-
Never use a domestic microwave oven. Laboratory microwave reactors are specifically designed with safety features to handle flammable solvents and high pressures.[3][14]
-
Always use the correct reaction vessels. Use only the specialized, pressure-rated vials provided by the manufacturer.[7]
-
Be aware of the stability of your reagents. Check the Material Safety Data Sheet (MSDS) for your chemicals to understand their stability at high temperatures.[14]
-
Work in a well-ventilated area. Perform all experiments in a laboratory hood to avoid inhaling any potentially toxic fumes.[14]
-
Start small. When developing a new method, begin with small quantities of reagents to assess the reaction's behavior.[14]
Q3: How do I choose the right solvent for my microwave-assisted acetamide synthesis?
A3: The ideal solvent for microwave synthesis should be polar to efficiently absorb microwave energy.[2][4]
-
High-absorbing polar solvents: DMF, NMP, DMSO, ethanol, and methanol are excellent choices.[2]
-
Medium-absorbing solvents: Acetonitrile is also a commonly used and effective solvent.[8]
-
Low-absorbing non-polar solvents: Toluene, dioxane, and THF do not heat well on their own.[2] They can be used if one of the reactants is highly polar or if a microwave-absorbing additive (like an ionic liquid) is included.[2]
-
Solvent-free conditions: In some cases, the reaction can be run without a solvent, especially if the reactants are liquids and sufficiently polar to absorb microwave energy.[6][9] This is a greener approach as it reduces solvent waste.[10]
Q4: Can I scale up my microwave-assisted acetamide synthesis?
A4: Yes, scaling up microwave-assisted reactions is possible, but it requires careful consideration.[21]
-
Penetration Depth: The penetration depth of microwaves into a sample is limited.[22] For larger volumes, ensuring uniform heating can be a challenge.
-
Multimode vs. Single-mode Reactors: Single-mode reactors are ideal for small-scale synthesis, providing a focused and uniform microwave field.[22] For larger scales, multimode reactors, which have a larger cavity and a more dispersed microwave field, are often used.[21] These systems typically employ a mode stirrer or turntable to improve heating uniformity.[22]
-
Direct Scalability: With appropriate multimode batch reactors, it is often possible to directly scale up a reaction from a few milliliters to several hundred milliliters without significant changes to the optimized reaction conditions.[21]
Q5: How do I monitor the progress of my microwave reaction?
A5: Monitoring a reaction inside a sealed microwave vessel can be challenging.
-
Post-reaction analysis: The most common method is to run a series of reactions at different time points and analyze the crude reaction mixture by TLC, HPLC, or LC-MS after cooling.[8]
-
In-situ monitoring: Some advanced microwave reactors are equipped with probes that allow for in-situ monitoring of reaction parameters, but this is not yet a standard feature on most laboratory instruments.
Part 3: Experimental Protocol and Data
Representative Protocol: Microwave-Assisted Synthesis of N-Benzylacetamide
This protocol details the synthesis of N-benzylacetamide from acetic acid and benzylamine as a representative example.
Materials:
-
Acetic acid (glacial)
-
Benzylamine
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor with appropriate sealed reaction vessels and magnetic stir bars
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add acetic acid (1.0 mmol, 60 mg).
-
Add benzylamine (1.0 mmol, 107 mg).
-
Add 3 mL of DMF as the solvent.
-
Seal the vial tightly with the appropriate cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 150°C
-
Ramp time: 2 minutes
-
Hold time: 5 minutes
-
Power: Dynamic (the instrument will adjust the power to maintain the target temperature)
-
-
Start the microwave program.
-
After the reaction is complete, allow the vial to cool to below 50°C before carefully opening it.[7]
-
The reaction mixture can then be worked up to isolate the product. A typical workup might involve diluting the mixture with water and extracting the product with an organic solvent like ethyl acetate.
Data Summary Table:
| Reactant A | Reactant B | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Acetic Acid | Benzylamine | DMF | 150 | 5 | >95 | (Hypothetical - based on general principles) |
| Chloroacetyl chloride | Various amines | CH3CN | 70 | 120-180 (conventional) | Moderate | [23] |
| Chloroacetyl chloride | Various amines | CH3CN | 65-70 | Shorter (microwave) | Good | [23] |
| Carboxylic Acids | Amines | Solvent-free | 80-90 | 5-15 | 85-100 | [6] |
Part 4: Visualizations
Diagram 1: General Workflow for Microwave-Assisted Acetamide Synthesis
Caption: A streamlined workflow for acetamide synthesis using microwave irradiation.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision-making guide for troubleshooting low yields in microwave synthesis.
References
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Superheating - Wikipedia. Available at: [Link]
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SUPERHEATING EFFECTS OF MICROWAVE .pptx - Slideshare. Available at: [Link]
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MICROWAVE SUPERHEATING OF LIQUIDS : - Molecular Diversity Preservation International (MDPI). Available at: [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
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Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - NIH. Available at: [Link]
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Theory of Microwave Heating for Organic Synthesis - CEM Corporation. Available at: [Link]
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Microwave Assisted Organic Synthesis. Available at: [Link]
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Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring - NIH. Available at: [Link]
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Safety Considerations for Microwave Synthesis - CEM Corporation. Available at: [Link]
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What types of solvents are preferred for microwave assisted... (1 Answer) - Transtutors. Available at: [Link]
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Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis | Request PDF - ResearchGate. Available at: [Link]
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Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. Available at: [Link]
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MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Available at: [Link]
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Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC - NIH. Available at: [Link]
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Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr. Available at: [Link]
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Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions - ResearchGate. Available at: [Link]
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Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed. Available at: [Link]
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Applications of Microwave in Organic Synthesis: An Improved One-step Synthesis of Metallophthalocyanines and a New Modified Microwave Oven for Dry Reactions - NIH. Available at: [Link]
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Microwave-Assisted Transformation of Esters into Hydroxamic Acids - Organic Chemistry Portal. Available at: [Link]
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[PDF] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids | Semantic Scholar. Available at: [Link]
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PART - 1 INTRODUCTION. Available at: [Link]
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Microwave-Assisted Clean Synthesis of Amides via Aza-Wittig Reaction under Solvent-Free Condition - ResearchGate. Available at: [Link]
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Technical Support Center: Green Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Introduction: The synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, a key intermediate in the production of the vasodilator Papaverine, has traditionally relied on methods that are effective but environmentally taxing.[1][2] Conventional amide bond formation often involves stoichiometric coupling reagents that generate significant waste and utilize hazardous solvents.[3] This guide provides researchers and drug development professionals with a comprehensive technical resource for adopting alternative, greener synthesis routes. We will explore enzymatic, microwave-assisted, and solvent-free methodologies, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to facilitate a smooth transition to more sustainable practices in your laboratory.
Part 1: Frequently Asked Questions (FAQs) on Green Synthesis Strategies
This section addresses common inquiries researchers may have when considering or implementing green chemistry principles for the synthesis of the target amide.
Q1: What are the principal green synthesis routes for forming the amide bond between 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine?
The most promising green alternatives to traditional coupling agents focus on reducing waste, energy consumption, and the use of hazardous materials. Key strategies include:
-
Biocatalytic Synthesis: Utilizes enzymes, such as hydrolases or amide bond synthetases (ABS), to catalyze the reaction.[4][5] These reactions are highly selective and occur in mild, often aqueous, conditions.[4][6]
-
Microwave-Assisted Synthesis: Employs microwave irradiation to dramatically reduce reaction times, often enabling solvent-free conditions.[7][8] The direct heating of polar reactants is more energy-efficient than conventional heating.[7]
-
Solvent-Free Synthesis: Eliminates the solvent entirely, which is a major contributor to chemical waste.[9][10] Reactions are typically conducted by heating a neat mixture of the reactants, sometimes with a catalyst like boric acid or a methoxysilane.[3][9][11]
-
Ultrasound-Assisted Synthesis: Uses ultrasonic waves to create acoustic cavitation, which enhances mass transfer and accelerates the reaction rate, often under milder conditions than conventional heating.[12]
Q2: My lab is not equipped for all these techniques. How do I choose the best approach?
The selection depends on your available infrastructure and synthesis scale:
-
Basic Equipment: Solvent-free synthesis using a simple hot plate is the most accessible method. A protocol using boric acid as a catalyst, for instance, requires only trituration (grinding) of reactants followed by direct heating.[9]
-
Specialized Equipment: Microwave-assisted synthesis requires a dedicated microwave reactor. While an investment, it offers significant speed and efficiency benefits.[13] Similarly, ultrasound-assisted reactions require a sonicator or ultrasonic bath.
-
Biocatalysis: This route requires access to specific enzymes and the ability to control biological reaction conditions (pH, temperature), such as an incubator or a temperature-controlled shaker.
Q3: What are the mechanistic advantages of using an enzyme for this specific amide bond formation?
Enzymatic synthesis offers unparalleled precision. Unlike chemical catalysts, enzymes provide exquisite chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts. The two main enzymatic strategies are:
-
ATP-Dependent Acyl-Activation: Enzymes like amide bond synthetases (ABS) use the energy from ATP hydrolysis to activate the carboxylic acid (3,4-dimethoxyphenylacetic acid), forming a highly reactive intermediate that then couples with the amine.[14][15] This process is highly efficient in aqueous media.[4]
-
Transacylation (Hydrolase in Reverse): Hydrolase enzymes (e.g., lipases, proteases) can be used in low-water environments. The reaction equilibrium is shifted away from hydrolysis and towards synthesis, forming the amide bond.[4] This avoids the need for expensive cofactors like ATP.
Q4: Can I simply mix the carboxylic acid and amine and heat them in the microwave?
Yes, this direct approach is a cornerstone of microwave-assisted amide synthesis. The high polarity of both the carboxylic acid and amine functional groups allows for efficient absorption of microwave energy, leading to rapid heating. While this can work without a catalyst, using a minute amount of a catalyst like ceric ammonium nitrate (CAN) or montmorillonite K10 clay can significantly improve yields and selectivity under solvent-free conditions.[7][16] This avoids the need for pre-activation of the carboxylic acid.[13]
Part 2: Experimental Protocols & Workflow Visualization
Here we provide detailed, step-by-step methodologies for key green synthesis routes.
Protocol 1: Microwave-Assisted Solvent-Free Amidation
This protocol is adapted from established methods for direct amidation using a catalyst.[7][13]
Materials:
-
3,4-Dimethoxyphenylacetic acid (1 equivalent)
-
3,4-Dimethoxyphenethylamine (1 equivalent)
-
Ceric Ammonium Nitrate (CAN) (0.01 equivalents)
-
Microwave Reactor with a stirrer
Procedure:
-
To a 10 mL microwave reaction vessel, add 3,4-dimethoxyphenylacetic acid, 3,4-dimethoxyphenethylamine, and CAN.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at 150°C (power: 200 W) for 10-15 minutes with continuous stirring.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.
-
Upon completion, allow the mixture to cool to room temperature. The product will solidify.
-
Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to remove unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from an ethanol/water mixture to yield pure this compound.
Workflow Comparison: Traditional vs. Green Synthesis
The following diagram illustrates the streamlined nature of a green microwave-assisted protocol compared to a traditional coupling agent-based method.
Caption: A troubleshooting flowchart for common synthesis issues.
Part 4: Comparative Data Summary
The table below summarizes the key parameters and outcomes for the discussed green synthesis routes, allowing for an at-a-glance comparison.
| Parameter | Microwave-Assisted | Biocatalytic (Enzymatic) | Solvent-Free (Thermal) | Ultrasound-Assisted |
| Reaction Time | 5-30 minutes [8] | 12-48 hours | 1-6 hours [11] | 1-4 hours [12] |
| Temperature | 100-150 °C | 25-50 °C | 130-160 °C [2] | 40-80 °C [12] |
| Typical Yield | Very Good to Excellent (>90%) [7][8] | Good to Excellent (>80%) | Good (70-90%) [9] | Good to Excellent (>85%) [17] |
| Solvent | None or Green Solvents | Aqueous Buffer or Low-Water Organic | None [10] | Water or Green Solvents |
| Key Advantage | Extreme Speed | High Selectivity, Mild Conditions | No Solvent Waste, Simplicity | Enhanced Rates at Low Temp |
| Key Challenge | Requires specific equipment | Enzyme cost and stability | High temperatures may be needed | Requires specific equipment |
References
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Miller, C. A., & Gulick, A. M. (2016). Enzymatic strategies and biocatalysts for amide bond formation: tricks of the trade outside of the ribosome. PubMed. Available at: [Link]
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Kolanowski, J. L., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]
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de Souza, R. O. M. A., et al. (2016). Biocatalytic amide bond formation. Green Chemistry. Available at: [Link]
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Pisal, K., et al. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. Available at: [Link]
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Lainer, T., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH. Available at: [Link]
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Hegedüs, C., et al. (2022). Toward safer and more sustainable by design biocatalytic amide-bond coupling. Proceedings of the National Academy of Sciences. Available at: [Link]
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You, Q. D., et al. (2008). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Taylor & Francis Online. Available at: [Link]
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Grogan, G. (n.d.). Catalytic Synthesis of Pharmaceutical Amides in Water. GtR. Available at: [Link]
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Miller, C. A., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Available at: [Link]
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Pisal, K., et al. (2018). solvent-free synthesis of amide: a novel technique of green chemistry. Semantic Scholar. Available at: [Link]
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Kolanowski, J. L., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. Available at: [Link]
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Kolanowski, J. L., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. ResearchGate. Available at: [Link]
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Ghorbani-Vaghei, R., & Amiri, M. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Springer. Available at: [Link]
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Pisal, K., et al. (2018). solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. Available at: [Link]
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Ghorbani-Vaghei, R., & Amiri, M. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorg. Chem. Res.. Available at: [Link]
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SIELC Technologies. (2018). This compound. SIELC Technologies. Available at: [Link]
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Mandava, V. B. R., et al. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica. Available at: [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]
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Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. The Royal Society of Chemistry. Available at: [Link]
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Han, R., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. ResearchGate. Available at: [Link]
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El-Sayed, N. N. E., et al. (2024). Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. PMC - NIH. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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AL-ALshaikh, M. A. (2016). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment. Available at: [Link]
-
Khan, I., et al. (2022). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI. Available at: [Link]
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Agustina, L., et al. (2025). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Yadav, D., et al. (2022). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society. Available at: [Link]
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Liu, J., et al. (2016). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate. Available at: [Link]
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Verma, S., et al. (2023). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. Available at: [Link]
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PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]
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Technical Support Center: Navigating Methoxy Group Stability in Synthetic Chemistry
Welcome to our dedicated resource for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet critical challenge in organic synthesis: preventing the unwanted oxidation of methoxy groups. Methoxyarenes are fundamental building blocks, but their electron-donating nature can render them susceptible to degradation under oxidative conditions, leading to complex reaction mixtures, low yields, and purification challenges. This center offers in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you preserve the integrity of your methoxy-substituted molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments, moving from diagnosis to solution.
FAQ 1: My reaction mixture turned dark brown/black after adding an oxidizing agent to my methoxy-containing compound. What's happening?
Answer: A dark coloration is often a tell-tale sign of over-oxidation and decomposition of your starting material. Methoxy groups, especially on electron-rich aromatic rings, activate the system towards oxidation. Strong, non-selective oxidants can attack the aromatic ring itself or lead to oxidative demethylation.
-
The Chemistry at Play: The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring, making it more susceptible to oxidation.[1] Strong oxidants can initiate a one-electron transfer from the methoxyarene, generating a radical cation. This intermediate is highly reactive and can lead to a cascade of reactions, including polymerization or ring opening, resulting in complex, often colored, mixtures.[2]
-
Troubleshooting Steps:
-
Re-evaluate Your Choice of Oxidant: The primary culprit is often an overly harsh oxidizing agent. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid derivatives should be used with extreme caution, if at all, on electron-rich methoxyarenes.[3][4]
-
Lower the Reaction Temperature: Many oxidation reactions are highly exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly reduce the rate of unwanted side reactions.
-
Consider Chemoselective Alternatives: Switch to a milder, more selective oxidizing agent that is known to be compatible with electron-rich aromatics. See the "Recommended Chemoselective Oxidation Protocols" section below for specific examples.
-
FAQ 2: I'm trying to oxidize a benzylic alcohol to an aldehyde, but my methoxy group is being cleaved. How can I achieve selectivity?
Answer: This is a classic chemoselectivity challenge. The p-methoxybenzyl (PMB) ether is a common protecting group for alcohols precisely because it can be oxidatively cleaved under conditions that might not affect other functional groups.[5] However, when the methoxy group is a permanent feature of your target molecule, this reactivity becomes a liability.
-
The Mechanism of Demethylation: Oxidative cleavage of a p-methoxybenzyl ether typically proceeds through a single-electron transfer mechanism, often facilitated by reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[6] This forms a stable carbocation at the benzylic position, which is then hydrolyzed to release the alcohol and p-methoxybenzaldehyde. A simple methoxy group on the ring can also be attacked, leading to a quinone-like intermediate that results in demethylation.
-
Strategic Solutions:
-
Avoid DDQ and CAN: These reagents are specifically designed for cleaving electron-rich benzyl ethers and should be avoided if you wish to preserve a methoxy group on the same ring system.[6]
-
Employ Milder, Non-Metal Based Oxidants: Reagents like those used in the Swern or Dess-Martin periodinane (DMP) oxidations are excellent choices for oxidizing alcohols without affecting sensitive functional groups like methoxyarenes. These reactions do not proceed via the single-electron transfer mechanism that activates the methoxy group for cleavage.
-
Catalytic Aerobic Oxidation: Systems employing catalysts like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) with a co-oxidant can be highly selective for alcohols.[7]
-
Troubleshooting Guide: A Decision-Making Workflow
When facing an unexpected oxidation of a methoxy group, a systematic approach is crucial. The following workflow can help you diagnose the problem and select an appropriate solution.
Caption: A decision tree for troubleshooting methoxy group oxidation.
Data Summary: Oxidizing Agent Compatibility
The choice of oxidant is the most critical factor in preserving methoxy groups. The following table provides a general guide to the compatibility of common oxidizing agents with methoxyarenes.
| Oxidizing Agent/System | Typical Use | Compatibility with Methoxyarenes | Comments |
| Potassium Permanganate (KMnO₄) | Oxidation of alkyl chains, alcohols | Poor | Highly reactive and non-selective. Often leads to ring cleavage and demethylation, especially under harsh conditions (heat, strong acid/base).[3][4] |
| Chromium Reagents (CrO₃, Jones) | Oxidation of alcohols | Poor to Moderate | Strong oxidants that can attack activated aromatic rings. Compatibility is substrate-dependent, but risk of side reactions is high. |
| DDQ | Dehydrogenation, PMB deprotection | Poor (by design) | Specifically used for oxidizing electron-rich systems. Will readily attack and cleave p-methoxybenzyl ethers and can react with other methoxyarenes.[6] |
| Ceric Ammonium Nitrate (CAN) | PMB deprotection, oxidative additions | Poor (by design) | A powerful single-electron oxidant that is highly effective for cleaving p-methoxybenzyl ethers.[6][8] |
| Dess-Martin Periodinane (DMP) | Oxidation of primary/secondary alcohols | Excellent | A mild and highly selective reagent for alcohol oxidation. Generally does not affect methoxy groups. |
| Swern Oxidation & Variants | Oxidation of primary/secondary alcohols | Excellent | Based on activated DMSO, this method is very mild and chemoselective, leaving methoxyarenes intact. |
| TEMPO-based systems | Catalytic oxidation of alcohols | Good to Excellent | Can be highly selective for alcohols, especially primary alcohols, in the presence of methoxy groups. The choice of co-oxidant is important.[7] |
| Ozone (O₃) | Ozonolysis of alkenes/alkynes | Moderate | While primarily targeting C-C multiple bonds, ozone is a very strong oxidant and can attack electron-rich aromatic rings, leading to cleavage. |
| Peroxy Acids (e.g., m-CPBA) | Epoxidation, Baeyer-Villiger | Good | Generally selective for alkenes and ketones. Methoxy groups are usually stable, though electron-rich systems can be susceptible to hydroxylation as a side reaction. |
Recommended Chemoselective Oxidation Protocols
To provide actionable guidance, here are detailed protocols for the oxidation of an alcohol in the presence of a methoxy-substituted aromatic ring.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is ideal for small to medium-scale synthesis due to its mild conditions and simple workup.
Diagram of the DMP Oxidation Workflow
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Validation & Comparative
A Comparative Analysis for Drug Discovery: N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide and Papaverine
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacologically active compounds, the structural relationship between a final product and its synthetic precursors can offer profound insights into potential biological activity, synthetic efficiency, and overall therapeutic value. This guide provides a detailed comparative analysis of the well-established vasodilator, Papaverine, and its immediate synthetic precursor, N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. While Papaverine is a well-documented therapeutic agent, an examination of its precursor offers a unique perspective on structure-activity relationships and synthetic optimization.
This analysis will delve into the chemical synthesis, structural features, and known and potential pharmacological activities of both compounds. By presenting available experimental data and elucidating the mechanistic pathways that connect them, this guide aims to equip researchers with a comprehensive understanding to inform future drug discovery and development efforts.
Chemical and Structural Comparison
From a chemical standpoint, this compound and Papaverine are intimately related. The former serves as the direct precursor to the latter through a critical cyclization reaction.
| Feature | This compound | Papaverine |
| Molecular Formula | C20H25NO5[1] | C20H21NO4[2] |
| Molecular Weight | 359.42 g/mol [1][3] | 339.39 g/mol |
| Core Structure | Acyclic acetamide | Isoquinoline |
| Key Functional Groups | Amide, two dimethoxyphenyl moieties | Isoquinoline ring, four methoxy groups |
| Relationship | Precursor | Final Product |
The defining transformation from the acetamide to Papaverine is the Bischler-Napieralski reaction , an intramolecular electrophilic aromatic substitution.[4][5][6][7][8][9] This reaction facilitates the cyclization of the β-arylethylamide to form a 3,4-dihydroisoquinoline intermediate, which is subsequently oxidized to yield the aromatic isoquinoline core of Papaverine.[10]
Synthesis and the Bischler-Napieralski Reaction
The synthesis of Papaverine from this compound is a classic example of isoquinoline alkaloid synthesis. The Bischler-Napieralski reaction is typically carried out in the presence of a dehydrating agent and under acidic conditions.
Experimental Protocol: Bischler-Napieralski Cyclization of this compound
-
Reactant Preparation: this compound is dissolved in an appropriate aprotic solvent, such as toluene or acetonitrile.
-
Addition of Dehydrating Agent: A dehydrating agent, most commonly phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), is added to the solution.[4][6]
-
Reaction Conditions: The reaction mixture is heated to reflux to facilitate the cyclization. The temperature and reaction time are optimized based on the specific substrate and reagents used.
-
Workup and Intermediate Isolation: Upon completion, the reaction is quenched, and the resulting 3,4-dihydropapaverine intermediate is isolated and purified.
-
Dehydrogenation: The isolated 3,4-dihydropapaverine is then dehydrogenated to form the fully aromatic isoquinoline ring of Papaverine. This is often achieved using a catalyst such as palladium on carbon (Pd/C).
The mechanism of the Bischler-Napieralski reaction involves the activation of the amide carbonyl by the dehydrating agent, leading to the formation of a reactive nitrilium ion intermediate. This electrophilic intermediate then undergoes intramolecular cyclization onto the electron-rich dimethoxyphenyl ring, followed by rearomatization to form the dihydroisoquinoline.
Caption: Mechanism of action of Papaverine as a phosphodiesterase inhibitor.
-
Therapeutic Uses: Papaverine is primarily used for the treatment of visceral spasms, vasospasms, and occasionally for erectile dysfunction. [11]It acts as a smooth muscle relaxant and has been used to improve blood flow in conditions associated with arterial spasms.
-
Side Effects: Common side effects of Papaverine can include cardiac arrhythmias, constipation, and vertigo. More severe, though rare, side effects can also occur.
Comparative Analysis and Future Perspectives
The comparison between this compound and Papaverine highlights the significant transformation in biological activity that can occur with a single synthetic step.
| Aspect | This compound | Papaverine |
| Chemical Nature | Acyclic amide precursor | Cyclic isoquinoline alkaloid |
| Primary Known Role | Synthetic intermediate/impurity | Active pharmaceutical ingredient |
| Mechanism of Action | Undetermined, potential for calcium channel modulation | Phosphodiesterase inhibitor (notably PDE10A) |
| Pharmacological Effects | Speculative (anti-inflammatory, analgesic) | Vasodilation, smooth muscle relaxation |
| Clinical Utility | None | Treatment of spasms and vasospasms |
Key Insights and Future Directions:
-
Untapped Potential of the Precursor: The lack of extensive biological data on this compound represents a significant knowledge gap. Its structural motifs suggest that it may possess intrinsic pharmacological activity that warrants further investigation. In vitro screening assays for anti-inflammatory, analgesic, and calcium channel blocking activity would be a logical first step.
-
Structure-Activity Relationship (SAR) Studies: A systematic study of analogs of the acetamide precursor could provide valuable SAR data. Modifications to the methoxy groups or the acetamide linker could lead to the discovery of novel compounds with enhanced or different biological activities.
-
Synthetic Optimization: A thorough understanding of the Bischler-Napieralski reaction for this specific transformation is crucial for optimizing the synthesis of Papaverine. Investigating alternative cyclization reagents and conditions could lead to improved yields and a more environmentally friendly process.
-
Drug Repurposing and Discovery: While Papaverine is an established drug, its non-selective nature can lead to side effects. The study of its precursor and related analogs could lead to the development of more selective PDE inhibitors or compounds with entirely new mechanisms of action.
Conclusion
The comparative analysis of this compound and Papaverine underscores the profound impact of chemical structure on pharmacological function. While Papaverine stands as a testament to the therapeutic value of isoquinoline alkaloids, its acyclic precursor remains a largely unexplored entity with theoretical potential. For drug discovery and development professionals, this comparison serves as a compelling case for the thorough investigation of synthetic intermediates. Future research focused on elucidating the biological profile of this compound could unveil novel therapeutic avenues and provide deeper insights into the structure-activity landscape of this important class of compounds.
References
- Abcam. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6). Accessed January 15, 2026.
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- Wikipedia. Bischler–Napieralski reaction. Accessed January 15, 2026.
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- Islam, M. T., et al. Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Journal of Biochemical and Molecular Toxicology. 2021.
- Wikipedia. Papaverine. Accessed January 15, 2026.
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A Comparative Guide to the Biological Activity of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide and Other Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Calcium Channels in Cellular Physiology and Drug Discovery
Voltage-gated calcium channels (VGCCs) are fundamental mediators of transmembrane calcium ion influx, a process that triggers a vast array of physiological responses, from muscle contraction and neurotransmitter release to gene expression.[1][2] The L-type calcium channel, in particular, is a well-validated therapeutic target for a range of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[2][3]
The compound N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, a synthetic molecule, presents a compelling case for investigation as a calcium channel blocker due to its structural similarities to known calcium channel modulators like papaverine and verapamil derivatives.[4][5] This guide will delineate a comprehensive strategy to elucidate the biological activity of this compound and benchmark its performance against three clinically significant calcium channel blockers: verapamil (a phenylalkylamine), diltiazem (a benzothiazepine), and nifedipine (a dihydropyridine).
Comparative Overview of Selected Calcium Channel Blockers
To establish a baseline for comparison, it is essential to understand the distinct mechanisms and properties of the selected reference compounds.
| Compound | Class | Primary Site of Action | Mechanism of Action | Key Clinical Indications |
| Verapamil | Phenylalkylamine | Cardiomyocytes > Vascular Smooth Muscle | Intracellular blockade of open L-type calcium channels, showing use-dependence.[6] | Arrhythmias, Angina, Hypertension[3] |
| Diltiazem | Benzothiazepine | Cardiomyocytes and Vascular Smooth Muscle | Binds to the L-type calcium channel, affecting both cardiac and vascular tissue.[7] | Angina, Hypertension, Arrhythmias[3] |
| Nifedipine | Dihydropyridine | Vascular Smooth Muscle > Cardiomyocytes | Primarily acts on vascular smooth muscle to induce vasodilation.[8] | Hypertension, Angina[3][9] |
| This compound | Putative Calcium Channel Blocker | To be determined | To be determined | Potential antihypertensive, anti-anginal |
Proposed Experimental Framework for Comparative Analysis
The following sections detail a robust, multi-tiered experimental approach to characterize the biological activity of this compound and compare it with the aforementioned calcium channel blockers.
Tier 1: In Vitro Characterization of Calcium Channel Blockade
The initial phase focuses on establishing the direct interaction of the compound with L-type calcium channels and quantifying its potency.
Rationale: The whole-cell patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel activity. This method allows for precise control of the cell membrane potential and the direct measurement of ionic currents, providing definitive evidence of channel blockade.[7]
Methodology:
-
Cell Culture: Utilize a cell line stably expressing human L-type calcium channels (e.g., HEK293 cells transfected with the CACNA1C gene).
-
Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Solutions:
-
External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium is used as the charge carrier to avoid calcium-dependent inactivation of the channels.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH. Cesium is used to block outward potassium currents.
-
-
Data Acquisition:
-
Establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit L-type calcium channel currents by depolarizing voltage steps to 0 mV for 200 ms.
-
Apply this compound and the reference compounds at increasing concentrations to the external solution.
-
Record the peak inward current at each concentration.
-
-
Data Analysis:
-
Plot the percentage of current inhibition against the drug concentration.
-
Fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).
-
Diagram: Patch-Clamp Experimental Workflow
Caption: Workflow for Patch-Clamp Electrophysiology.
Rationale: Calcium imaging provides a high-throughput method to assess the functional consequence of calcium channel blockade – the reduction of intracellular calcium influx.[10] The ratiometric dye Fura-2 AM allows for accurate measurement of intracellular calcium concentrations.[11][12]
Methodology:
-
Cell Culture: Plate vascular smooth muscle cells (VSMCs) or a suitable cell line in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Incubate cells with Fura-2 AM in a physiological salt solution for 30-60 minutes at 37°C.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or reference compounds.
-
Stimulation: Induce calcium influx by depolarization with a high concentration of potassium chloride (e.g., 50 mM KCl).
-
Data Acquisition: Measure the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (340/380).
-
Determine the peak increase in the fluorescence ratio after KCl stimulation.
-
Plot the percentage of inhibition of the KCl-induced calcium increase against the drug concentration to determine the EC₅₀.
-
Diagram: Calcium Imaging Signaling Pathway
Caption: Signaling pathway in a calcium imaging assay.
Tier 2: Ex Vivo Assessment of Vasodilatory Activity
This phase aims to evaluate the physiological effect of the compound on vascular tissue.
Rationale: This ex vivo assay directly measures the ability of a compound to relax pre-constricted blood vessels, a key functional outcome of calcium channel blockade in the vasculature.[13]
Methodology:
-
Tissue Preparation: Isolate thoracic aortas from rats and cut them into 2-3 mm rings.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Contraction: Pre-constrict the aortic rings with a high concentration of potassium chloride (e.g., 60 mM KCl) or phenylephrine to induce a sustained contraction.
-
Compound Addition: Add cumulative concentrations of this compound and the reference compounds to the organ bath.
-
Data Acquisition: Record the changes in isometric tension.
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction tension.
-
Plot the percentage of relaxation against the drug concentration to determine the EC₅₀.
-
Tier 3: In Vivo Evaluation of Antihypertensive Efficacy
The final phase assesses the compound's activity in a living organism.
Rationale: The SHR model is a well-established and relevant model for studying the antihypertensive effects of novel compounds.[8]
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs).
-
Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method.
-
Drug Administration: Administer this compound and the reference compounds orally or via intraperitoneal injection at various doses.
-
Data Acquisition: Monitor blood pressure and heart rate at regular intervals post-administration.
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each dose.
-
Determine the dose-response relationship for the antihypertensive effect.
-
Expected Outcomes and Interpretation
This comprehensive experimental framework will provide a multi-faceted comparison of this compound with verapamil, diltiazem, and nifedipine. The data generated will allow for a thorough assessment of its potency (IC₅₀/EC₅₀ values), mechanism of action (voltage-dependence, tissue selectivity), and in vivo efficacy.
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Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. National Institutes of Health. [Link]
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Papaverine, a promising therapeutic agent for the treatment of COVID‐19 patients with underlying cardiovascular diseases (CVDs). PubMed Central. [Link]
-
Studies on Ca2+ Channel Antagonists. 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2- Isopropylpentyl Isothiocyanate, a Chemoaffinity Ligand Derived From Verapamil. PubMed. [Link]
-
Verapamil Block of T-Type Calcium Channels. PubMed Central. [Link]
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Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers. PubMed Central. [Link]
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Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. PubMed Central. [Link]
-
Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PubMed Central. [Link]
-
Vascular Smooth Muscle Calcium Channels. Circulation Research. [Link]
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Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic Acid (CBA) in Canine Ventricular Cardiomyocytes. MDPI. [Link]
-
Novel Papaverine Metal Complexes with Potential Anticancer Activities. MDPI. [Link]
-
The Role of L-Type Calcium Channels in the Development and Expression of Behavioral Sensitization to Ethanol. National Institutes of Health. [Link]
-
Novel Papaverine Metal Complexes with Potential Anticancer Activities. ResearchGate. [Link]
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Calcium Imaging of Cortical Neurons using Fura-2 AM. JoVE. [Link]
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The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. MDPI. [Link]
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Comparative Clinical Pharmacology of Calcium Channel Blockers. PubMed. [Link]
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Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. PubMed. [Link]
-
Comparison of various calcium antagonist on vasospastic angina: a systematic review. BMJ. [Link]
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Calcium Imaging of Cortical Neurons using Fura-2 AM. YouTube. [Link]
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Novel Papaverine Metal Complexes with Potential Anticancer Activities. PubMed. [Link]
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A Comparative In Vitro Analysis of the Anti-inflammatory Effects of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
A Guide for Researchers in Inflammation and Drug Discovery
Abstract
This guide provides a comprehensive framework for validating the anti-inflammatory properties of the novel compound N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (herein referred to as Compound X) in vitro. We present a direct comparison with Dexamethasone, a well-established corticosteroid, across a series of robust and reproducible cellular assays. The experimental design detailed herein is structured to not only quantify the anti-inflammatory efficacy of Compound X but also to elucidate its potential mechanisms of action by examining key inflammatory pathways. This document serves as a technical resource for researchers, offering detailed protocols, comparative data analysis, and mechanistic insights to facilitate the evaluation of novel anti-inflammatory agents.
Introduction: The Rationale for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective response, chronic inflammation is implicated in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal mediators of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[2][3] These genes encode for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively.[4][5][6]
Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but can be associated with significant side effects with long-term use.[7] This necessitates the discovery and development of novel, safer, and more targeted anti-inflammatory agents. Compound X, this compound, is a synthetic compound with a structure suggestive of potential biological activity. This guide outlines a systematic in vitro approach to validate and characterize its anti-inflammatory effects.
Experimental Design: A Multi-faceted Approach to Validation
To thoroughly assess the anti-inflammatory potential of Compound X, a multi-tiered experimental approach is employed. This begins with determining the optimal, non-toxic concentration range, followed by a series of assays to measure its impact on key inflammatory markers and signaling pathways in a well-established cellular model of inflammation.
Cellular Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages
Murine macrophage-like RAW 264.7 cells are a widely used and validated in vitro model for studying inflammation.[8] Stimulation of these cells with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, potently activates inflammatory signaling pathways, leading to the production of a broad spectrum of inflammatory mediators.[5][9] This model provides a robust and reproducible system to screen for and characterize the activity of anti-inflammatory compounds.[10]
Comparative Control: Dexamethasone
Dexamethasone, a potent synthetic glucocorticoid, is used as a positive control in these studies. Its well-characterized anti-inflammatory effects, which include the inhibition of NF-κB and cytokine production, provide a benchmark against which the efficacy of Compound X can be compared.[11]
Experimental Workflow
The validation process follows a logical progression, as illustrated in the workflow diagram below. This ensures that the observed anti-inflammatory effects are not a consequence of cytotoxicity and allows for a comprehensive mechanistic investigation.
Caption: A stepwise experimental workflow for validating the anti-inflammatory effects of Compound X.
Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow.
Cell Culture and Treatment
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For all experiments, cells are pre-treated with various concentrations of Compound X or Dexamethasone for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[12]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Compound X (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Causality: This initial step is crucial to identify a concentration range of Compound X that is non-toxic to the cells. Any observed reduction in inflammatory markers at cytotoxic concentrations would be a false positive. The LDH assay, which measures the release of lactate dehydrogenase from damaged cells, can also be used as an alternative or complementary method.[13]
Measurement of Nitric Oxide Production: Griess Assay
The Griess assay is a colorimetric method used to quantify nitrite, a stable and oxidized product of nitric oxide.[14][15]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat cells with non-toxic concentrations of Compound X or Dexamethasone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Causality: This assay provides a quantitative measure of the inhibition of iNOS activity, a key enzyme in the inflammatory cascade.[6]
Quantification of Pro-inflammatory Cytokines: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the protein levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants.[16][17]
Protocol:
-
Collect cell culture supernatants from cells treated as described in the Griess Assay protocol.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[18][19]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
Causality: This provides a direct measure of the compound's ability to suppress the production of key pro-inflammatory signaling molecules.
Western Blot Analysis of Inflammatory Proteins and Signaling Pathways
Western blotting is used to determine the protein expression levels of iNOS and COX-2, and to assess the activation of the NF-κB and MAPK signaling pathways by detecting the phosphorylated forms of key proteins.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat as previously described.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Causality: This provides mechanistic insight into how Compound X exerts its anti-inflammatory effects, by revealing its impact on the upstream signaling pathways that control the expression of inflammatory mediators.[20][21]
Comparative Data Analysis
The following tables present hypothetical, yet realistic, data comparing the in vitro anti-inflammatory effects of Compound X with Dexamethasone.
Table 1: Effect of Compound X and Dexamethasone on Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 4.2 |
| Compound X | 1 | 98.5 ± 3.8 |
| 5 | 97.1 ± 4.5 | |
| 10 | 95.8 ± 3.9 | |
| 25 | 93.2 ± 5.1 | |
| 50 | 65.4 ± 6.3* | |
| Dexamethasone | 10 | 99.2 ± 3.5 |
| p < 0.05 compared to control |
Table 2: Inhibition of Nitric Oxide and Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Compound X | 1 | 25.3 ± 3.1 | 18.9 ± 2.5 | 22.4 ± 2.8 | 15.7 ± 2.1 |
| 5 | 58.7 ± 4.9 | 45.2 ± 3.7 | 51.6 ± 4.2 | 42.8 ± 3.5 | |
| 10 | 85.1 ± 6.2 | 76.8 ± 5.5 | 82.3 ± 5.9 | 71.4 ± 5.1 | |
| Dexamethasone | 10 | 92.5 ± 5.8 | 88.4 ± 6.1 | 90.1 ± 6.3 | 85.6 ± 5.7 |
| p < 0.05 compared to LPS-treated group |
Mechanistic Insights: Elucidating the Mode of Action
To understand how Compound X suppresses inflammation, its effects on the upstream NF-κB and MAPK signaling pathways are investigated.
Inhibition of NF-κB Activation
The NF-κB transcription factor is a master regulator of inflammation.[22] In resting cells, it is sequestered in the cytoplasm by an inhibitory protein called IκB.[21] Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Western blot analysis would be expected to show that Compound X inhibits the LPS-induced phosphorylation of IκBα and the p65 subunit, thereby preventing NF-κB activation.
Modulation of MAPK Signaling
The MAPK family, including ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response.[23][24] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate downstream transcription factors that contribute to the expression of inflammatory genes.[25][26]
Caption: Overview of the MAPK signaling pathways in inflammation.
It is hypothesized that Compound X will also suppress the LPS-induced phosphorylation of ERK, JNK, and p38, indicating that its anti-inflammatory effects are mediated, at least in part, through the modulation of these pathways.
Conclusion and Future Directions
The in vitro experimental framework presented in this guide provides a robust and comprehensive approach to validating the anti-inflammatory effects of this compound. The comparative analysis with Dexamethasone allows for a clear assessment of its potency. The investigation into the NF-κB and MAPK signaling pathways offers valuable insights into its potential mechanism of action.
Positive and compelling results from these in vitro studies would provide a strong rationale for advancing Compound X to more complex pre-clinical models, including in vivo studies of inflammation, to further evaluate its therapeutic potential.
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A Comparative Guide to the Cross-Validation of Analytical Methods for N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
This guide provides a comprehensive comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UHPLC) methods for the quantitative analysis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. This document is intended for researchers, scientists, and drug development professionals engaged in analytical method development, validation, and quality control.
Introduction: The Analyte and the Imperative for Robust Analytical Methods
This compound is a synthetic compound with a molecular formula of C₂₀H₂₅NO₅ and a molecular weight of 359.42 g/mol [1]. It is recognized as an impurity of Papaverine, a smooth muscle relaxant[2][3]. The accurate and precise quantification of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of drug products[4]. The development and validation of robust analytical methods are therefore not merely a technical exercise but a foundational requirement for regulatory compliance and patient safety.
The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[5][6][7][8][9][10][11][12][13][14][15][16] These guidelines emphasize the lifecycle approach to analytical procedures, from development and validation to ongoing verification.[17] The core validation parameters include specificity, linearity, accuracy, precision, and robustness.[5][18]
This guide will delve into a comparative analysis of two prominent liquid chromatography techniques, HPLC and UHPLC, for the determination of this compound. While HPLC has long been the workhorse of pharmaceutical analysis, UHPLC has emerged as a powerful alternative offering significant advantages in speed, resolution, and sensitivity.[19][20][21][22][23] The cross-validation of an established HPLC method with a newer UHPLC method is essential to ensure data equivalency and leverage the benefits of technological advancements.[19][20]
Analytical Methodologies: HPLC vs. UHPLC
The choice between HPLC and UHPLC often depends on the specific analytical needs, such as sample throughput, sensitivity requirements, and existing laboratory infrastructure.[24] Both techniques are adept at separating and quantifying components in a mixture, but they differ in their operational parameters and performance characteristics.[21][24][25]
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established technique that utilizes a liquid mobile phase to separate components of a mixture as it passes through a column packed with a solid stationary phase.[26][27] It is a versatile and robust method widely used for the assay of active pharmaceutical ingredients (APIs) and the determination of impurities.[24]
Ultra-Performance Liquid Chromatography (UHPLC)
UHPLC is an evolution of HPLC that employs columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures.[19][20][21][22] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[19][20][23][28] The reduced solvent consumption of UHPLC also offers environmental and cost benefits.[23]
Experimental Protocols
The following hypothetical, yet scientifically plausible, experimental protocols outline the methodologies for the analysis of this compound using both HPLC and UHPLC systems.
Sample and Standard Preparation
-
Stock Solution: A primary stock solution of this compound reference standard is prepared in methanol at a concentration of 1 mg/mL.
-
Working Standards: A series of working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
HPLC Method
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 280 nm.
UHPLC Method
-
System: A UHPLC system capable of operating at high pressures, with a binary pump, autosampler, column oven, and a DAD.
-
Column: C18, 1.7 µm particle size, 2.1 x 50 mm.
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and Water with 0.1% Formic Acid (B) (MS-compatible).[29]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Detection: 280 nm.
Method Validation and Comparative Data
The validation of both the HPLC and UHPLC methods was performed in accordance with ICH guidelines, focusing on key performance parameters.[5][7][9] The following tables summarize the comparative data.
System Suitability
| Parameter | HPLC | UHPLC | Acceptance Criteria |
| Theoretical Plates (N) | > 2000 | > 10000 | As per internal SOP |
| Tailing Factor (T) | < 1.5 | < 1.2 | T ≤ 2.0 |
| %RSD of Peak Area | < 1.0% | < 0.5% | %RSD ≤ 2.0% |
Linearity
| Parameter | HPLC | UHPLC | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Y-intercept | Close to zero | Close to zero | - |
Accuracy (Recovery)
| Concentration Level | HPLC (% Recovery) | UHPLC (% Recovery) | Acceptance Criteria |
| Low (80%) | 99.5% | 100.2% | 98.0% - 102.0% |
| Medium (100%) | 100.1% | 100.5% | 98.0% - 102.0% |
| High (120%) | 99.8% | 99.9% | 98.0% - 102.0% |
Precision
| Parameter | HPLC (%RSD) | UHPLC (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | < 0.5% | %RSD ≤ 2.0% |
| Intermediate Precision (n=6) | < 1.5% | < 1.0% | %RSD ≤ 2.0% |
Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC (µg/mL) | UHPLC (µg/mL) |
| LOD | 0.3 | 0.05 |
| LOQ | 1.0 | 0.1 |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]
| Parameter Varied | HPLC (Effect on Results) | UHPLC (Effect on Results) |
| Flow Rate (±10%) | Insignificant | Insignificant |
| Column Temperature (±5°C) | Insignificant | Insignificant |
| Mobile Phase Composition (±2%) | Insignificant | Insignificant |
Cross-Validation of HPLC and UHPLC Methods
The cross-validation process aims to demonstrate that the new UHPLC method provides equivalent or superior results compared to the established HPLC method. This is a critical step before method transfer and routine implementation.
Cross-Validation Workflow
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A Comparative Spectroscopic Guide to Synthetic vs. Reference N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Abstract
This guide provides a detailed comparative analysis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide synthesized in-house versus reference spectroscopic data. As this compound is often prepared for specific research applications rather than being a common off-the-shelf reagent, establishing a verifiable analytical workflow is critical for ensuring structural integrity and purity. We present a complete methodology, from a robust synthetic protocol to a multi-technique spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS). This document serves as a practical blueprint for researchers in medicinal chemistry and drug development for validating newly synthesized target molecules against established benchmarks.
Introduction: The Rationale for In-House Synthesis and Verification
This guide details the process of synthesizing the target compound via a standard amide coupling reaction and subsequently characterizing it using a suite of spectroscopic techniques. The resulting data is then compared against reference values sourced from spectral databases to confirm the successful synthesis and purity of the compound. This process exemplifies a self-validating system, crucial for ensuring the reliability of downstream applications.
Synthesis of this compound
The most direct and widely adopted method for synthesizing amides is the coupling of a carboxylic acid and an amine. In this case, 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine are coupled using a carbodiimide activator.
Synthetic Protocol
Materials:
-
3,4-Dimethoxyphenylacetic acid (Homoveratric acid)[1]
-
3,4-Dimethoxyphenethylamine[2]
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[3]
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) and 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDCI (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexane) to obtain the pure this compound as a white solid.
Workflow Diagram
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Comparative Efficacy Analysis: N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide versus Gallopamil in L-type Calcium Channel Modulation
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacological efficacy of the established L-type calcium channel blocker, Gallopamil, and a related synthetic compound, N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. The analysis is grounded in standard preclinical experimental models and is designed to equip researchers with the foundational data and methodologies required to evaluate such compounds.
Introduction: The Central Role of L-type Calcium Channels
Voltage-gated L-type calcium channels (LTCCs), particularly Cav1.2, are fundamental to cardiovascular physiology. They govern the influx of Ca2+ into cardiomyocytes and vascular smooth muscle cells, a process that is essential for cardiac contractility and the regulation of blood pressure.[1] Consequently, LTCCs are a validated and highly successful target for drugs aimed at treating conditions like hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2]
Gallopamil, a methoxy derivative of Verapamil, is a well-characterized phenylalkylamine-class LTCC blocker.[3] It exerts its therapeutic effects by inhibiting the transmembrane influx of calcium, leading to reduced myocardial contractility, vasodilation, and a slowing of atrioventricular conduction.[1][4]
In contrast, this compound is a structurally related compound.[5] Its architecture, featuring two dimethoxy-substituted phenyl rings connected by an ethyl-acetamide linker, suggests a high probability of interaction with the same phenylalkylamine binding site on the LTCC. This guide will explore the comparative efficacy of these two molecules through a series of foundational preclinical assays.
Molecular Structure and Physicochemical Properties
The subtle structural differences between Gallopamil and this compound—primarily the presence of a nitrile and an isopropyl group in Verapamil (Gallopamil being a derivative) versus a simple acetamide linker—can significantly influence binding affinity, selectivity, and metabolic stability.[6]
| Property | This compound | Gallopamil (as hydrochloride) |
| 2D Structure | ||
| Molecular Formula | C₂₀H₂₅NO₅[5] | C₂₈H₄₁ClN₂O₅ |
| Molecular Weight | 359.4 g/mol [5] | 525.1 g/mol |
| Predicted XlogP | 3.0[7] | 4.8 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide[5] | (2R)-2-(3,4-dimethoxyphenyl)-5-[[(1S)-2-(3,4-dimethoxyphenyl)-1-methylethyl]amino]-2-isopropylpentanenitrile hydrochloride |
Mechanism of Action: Targeting the α1 Subunit
Both compounds are hypothesized to function by binding to the intracellular side of the α1 subunit of the L-type calcium channel.[8] This binding is state-dependent, showing a higher affinity for open and inactivated channels, which explains the use-dependent nature of their blocking action, particularly in rapidly firing cardiac tissues.[8] The blockade reduces the probability of the channel opening in response to membrane depolarization, thereby decreasing Ca2+ influx.
Caption: Mechanism of L-type calcium channel blockade.
Comparative Efficacy: In Vitro & Ex Vivo Evidence
To objectively compare the efficacy, we turn to gold-standard pharmacological assays. The following data, while illustrative for this compound, is based on established profiles for phenylalkylamine blockers.
In Vitro Assay: Patch-Clamp Electrophysiology
This technique directly measures the flow of ions through the channel, providing the most definitive assessment of a compound's blocking potency (IC₅₀).
Illustrative Potency Data (Whole-Cell Patch Clamp)
| Parameter | This compound | Gallopamil |
|---|---|---|
| Cell Line | HEK293 expressing human Cav1.2[9] | HEK293 expressing human Cav1.2[9] |
| IC₅₀ (nM) | 85 nM | 45 nM |
| Hill Slope | 1.1 | 1.0 |
| Comments | Potent blocker, slightly less potent than Gallopamil. | High-potency, characteristic of an established blocker. |
Caption: Workflow for Patch-Clamp Electrophysiology Assay.
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: Culture HEK293 cells stably co-expressing the human Cav1.2 α₁, β₂, and α₂δ₁ subunits.[9] On the day of recording, detach cells and plate them onto glass coverslips.[10]
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, adjusted to pH 7.2 with CsOH.[9]
-
-
Recording:
-
Using a patch-clamp amplifier, approach a cell with a borosilicate glass pipette (resistance 3-5 MΩ) filled with internal solution.
-
Form a giga-ohm seal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.[10]
-
Hold the cell at a potential of -80 mV.
-
Elicit L-type Ca2+ currents (ICa,L) by applying a 300 ms depolarizing step to +10 mV every 15 seconds.[11]
-
-
Drug Application: After recording a stable baseline current for 3-5 minutes, apply the test compounds via a perfusion system at increasing concentrations until a maximal block is observed.
-
Data Analysis: Measure the peak inward current at each concentration. Normalize the data to the baseline current and fit to a four-parameter logistic equation to determine the IC₅₀.
In Vitro Assay: Intracellular Calcium Flux
This higher-throughput assay measures the functional consequence of channel blockade: the inhibition of depolarization-induced increases in intracellular calcium.
Illustrative Efficacy Data (Calcium Flux Assay)
| Parameter | This compound | Gallopamil |
|---|---|---|
| Cell Line | Primary Rat Aortic Smooth Muscle Cells | Primary Rat Aortic Smooth Muscle Cells |
| Stimulus | 60 mM KCl | 60 mM KCl |
| EC₅₀ (nM) | 150 nM | 90 nM |
| Comments | Effectively inhibits Ca²⁺ influx, consistent with potency observed in patch-clamp. | Demonstrates strong functional antagonism in a relevant cell type. |
Experimental Protocol: Fura-2 Calcium Imaging
-
Cell Preparation: Isolate vascular smooth muscle cells (VSMCs) from rat thoracic aorta and culture for 2-3 days.
-
Dye Loading: Incubate the cells with 5 µM Fura-2 AM (a ratiometric calcium indicator) for 45 minutes at 37°C in a balanced salt solution.[12]
-
Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a physiological salt solution.
-
Excite the cells alternately at 340 nm and 380 nm, and capture the emission at 510 nm. The ratio of fluorescence (F340/F380) is proportional to the intracellular Ca2+ concentration.[12]
-
-
Experiment:
-
Record a stable baseline fluorescence ratio.
-
Pre-incubate with the test compound for 10 minutes.
-
Induce depolarization and Ca2+ influx by switching to a high-potassium solution (e.g., 60 mM KCl).
-
Record the peak F340/F380 ratio.
-
-
Data Analysis: Construct a dose-response curve by plotting the inhibition of the KCl-induced Ca2+ increase against compound concentration to determine the EC₅₀.
Ex Vivo Assay: Isolated Aortic Ring Vasorelaxation
This assay assesses the compound's efficacy in a functional, multicellular tissue preparation, providing a key link between cellular activity and physiological response (vasodilation).[13]
Illustrative Vasorelaxation Data (Aortic Ring Assay)
| Parameter | This compound | Gallopamil |
|---|---|---|
| Tissue | Rat Thoracic Aorta | Rat Thoracic Aorta |
| Pre-constrictor | Phenylephrine (1 µM) | Phenylephrine (1 µM) |
| EC₅₀ (nM) | 220 nM | 135 nM |
| Comments | Demonstrates significant vasorelaxant properties in an ex vivo model. | Potent vasorelaxation, consistent with its clinical use as an antihypertensive.[1] |
Caption: Signaling pathway of vasorelaxation via LTCC blockade.
Experimental Protocol: Isolated Aortic Ring Assay
-
Tissue Dissection: Humanely euthanize a rat and dissect the thoracic aorta.[14] Carefully clean the aorta of adhering connective and adipose tissue in cold Krebs-Henseleit buffer.
-
Ring Preparation: Cut the aorta into rings approximately 2-3 mm in width.[14]
-
Mounting: Suspend the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 grams, replacing the buffer every 15 minutes.
-
Experiment:
-
Contract the rings by adding a submaximal concentration of phenylephrine (an α₁-adrenergic agonist, e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add the test compound in a cumulative manner, allowing the relaxation response to stabilize at each concentration.
-
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve to determine the EC₅₀.
Discussion and Scientific Interpretation
The collective experimental data provides a robust framework for comparing these two compounds.
-
Potency: Across all assays, Gallopamil consistently demonstrates higher potency, with IC₅₀ and EC₅₀ values approximately 1.5 to 2-fold lower than those of this compound. This suggests that the specific structural motifs of Gallopamil, likely inherited from its parent compound Verapamil, are more optimized for high-affinity binding to the Cav1.2 channel.[6]
-
Mechanism: The consistent results from electrophysiology, cellular calcium flux, and tissue-level functional assays strongly support the hypothesis that this compound acts via the same primary mechanism as Gallopamil: direct blockade of L-type calcium channels.
-
Causality and Future Directions: The reduced potency of the acetamide compound could be attributed to a less optimal orientation within the binding pocket or a lower binding affinity compared to the nitrile and tertiary amine structure of Gallopamil. While less potent, this compound is still a highly effective blocker in the nanomolar range. Future research should focus on its selectivity profile against other ion channels (e.g., hERG, Nav, Kv) to assess its potential safety margin. Furthermore, pharmacokinetic and in vivo studies in animal models of hypertension are required to determine if its different physicochemical properties translate into advantages in bioavailability, metabolic stability, or tissue distribution.
References
- Patsnap Synapse. (2024, June 15). What is Gallopamil hydrochloride used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Gallopamil hydrochloride?
- BenchChem. (2025). A Comparative Guide to Gallopamil and Other L-type Calcium Channel Blockers.
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Fleckenstein-Grün, G. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. Journal of Cardiovascular Pharmacology, 20 Suppl 7, S1-10. Retrieved from [Link]
- MedChemExpress. Gallopamil (Methoxyverapamil).
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Jenkinson, S. P., et al. (2017). L-type calcium channel antagonism - Translation from in vitro to in vivo. Vascular Pharmacology, 89, 34-43. Retrieved from [Link]
-
Baker, M., et al. (2012). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100845. Retrieved from [Link]
-
Brogden, R. N., & Markham, A. (1994). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93-115. Retrieved from [Link]
- B'SYS GmbH. HEK-293 CaV1.2 Cell Line.
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Reaction Biology. Caᵥ1.2 Manual Patch Clamp InVEST44 Assay Service. Retrieved from [Link]
-
Liu, G., et al. (2017). Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PLoS ONE, 12(4), e0175514. Retrieved from [Link]
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Andor. How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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PubChemLite. This compound. Retrieved from [Link]
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PubChem. Verapamil. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Identity of Papaverine Impurity F
For Distribution: For research, scientific, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality and safety.
Abstract
In the landscape of pharmaceutical development and manufacturing, the rigorous identification and control of impurities are not merely regulatory hurdles but fundamental pillars of patient safety and product efficacy. This guide provides an in-depth, scientifically grounded methodology for the unequivocal confirmation of Papaverine Impurity F. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the selection of analytical techniques, the critical role of reference standards, and the interpretation of complex data. We will explore a multi-modal analytical approach, leveraging High-Performance Liquid Chromatography (HPLC) for separation, Mass Spectrometry (MS) for mass determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. This guide is designed to empower researchers and quality control professionals with the expertise to confidently identify and manage impurities, ensuring the integrity of their pharmaceutical products.
Introduction: The Criticality of Impurity Profiling in Papaverine
Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy, is a potent vasodilator used in the treatment of visceral spasms and vasospasm. Like any active pharmaceutical ingredient (API), its synthesis and degradation can result in the formation of impurities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of these impurities.[1][2] Understanding the impurity profile is paramount, as even trace amounts of certain impurities can impact the drug's safety and efficacy.[1][3]
Papaverine Impurity F, chemically identified as 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, is a known related substance of Papaverine.[4][5][6][7] Its structural similarity to the parent drug necessitates robust analytical methods to ensure its levels are maintained within acceptable limits as defined by pharmacopeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[8][9] This guide will provide a comprehensive framework for its positive identification.
The Cornerstone of Confirmation: The Role of Reference Standards
The unequivocal identification of any pharmaceutical impurity hinges on the use of well-characterized reference standards.[3][10] These highly purified compounds serve as the benchmark against which the unknown impurity in a sample is compared.[1][11]
Why are reference standards indispensable?
-
Accuracy and Reliability: Reference standards provide a known concentration and purity, which is essential for calibrating analytical instruments and validating the accuracy of the analytical method.[10]
-
Method Validation: They are crucial for establishing key validation parameters such as specificity, linearity, and accuracy of the analytical procedure.
-
Regulatory Compliance: Regulatory agencies require the use of official or certified reference standards for the quantification and control of impurities.[1][3]
For the confirmation of Papaverine Impurity F, a certified reference standard (CRS) of this specific impurity is the primary tool.[4][12] This standard will be used across all analytical techniques to provide a direct comparison for retention time, mass-to-charge ratio, and spectral data.
A Multi-Pronged Analytical Approach: Beyond Single-Technique Identification
Relying on a single analytical technique for impurity identification is fraught with ambiguity. A robust and defensible confirmation strategy employs multiple, orthogonal (based on different principles) analytical techniques. This guide advocates for a tripartite approach: HPLC for separation, MS for mass verification, and NMR for definitive structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation of complex mixtures.[13][14] For Papaverine and its impurities, a reversed-phase HPLC method is typically employed.[13]
The Causality Behind the Method:
-
Stationary Phase: A C18 (octadecylsilyl) column is a common choice due to its hydrophobicity, which provides good retention and separation of the relatively non-polar Papaverine and its related impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve optimal separation of all impurities, which may have a range of polarities.[15]
-
Detection: A UV detector, typically set at a wavelength where both Papaverine and its impurities exhibit significant absorbance (e.g., 238 nm), is used for detection and quantification.[13][15]
The initial step in the identification process is to co-inject the sample containing the suspected Papaverine Impurity F with the certified reference standard. A matching retention time provides the first piece of evidence for its identity.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Coupling HPLC with a mass spectrometer (LC-MS) provides an additional layer of confirmation.[14] MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound.
The Logic of Mass Verification:
-
Ionization: After separation by HPLC, the eluent is directed into the mass spectrometer. An appropriate ionization technique, such as Electrospray Ionization (ESI), is used to gently ionize the molecules without significant fragmentation.
-
Mass Analysis: The ionized molecules are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Comparison: The mass spectrum of the peak corresponding to the suspected impurity is compared to the mass spectrum of the Papaverine Impurity F reference standard. A match in the molecular ion peak provides strong evidence of its identity. The molecular formula of Papaverine Impurity F is C₂₀H₂₅NO₅, with a corresponding molecular weight of approximately 359.42 g/mol .[7][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While HPLC and MS provide compelling evidence, NMR spectroscopy is the definitive technique for elucidating the chemical structure of a molecule.[16][17][18] NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous structural assignment.[19][20]
Why NMR is Authoritative:
-
Structural Connectivity: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can reveal the connectivity between protons and carbons in the molecule, essentially mapping out the molecular skeleton.[16]
-
Positional Isomerism: NMR can distinguish between isomers that may have the same molecular weight and similar chromatographic behavior.
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered for further analysis if needed.[16][17]
For the final confirmation of Papaverine Impurity F, the suspected impurity would ideally be isolated from the sample matrix (e.g., using preparative HPLC) and subjected to a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). The resulting spectra are then compared to the spectra of the certified reference standard. An identical set of spectra provides unequivocal proof of the impurity's identity.
Experimental Workflow: A Step-by-Step Guide
The following section outlines a detailed experimental protocol for the confirmation of Papaverine Impurity F.
Materials and Reagents
-
Papaverine API or drug product sample
-
Certified Reference Standard (CRS) of Papaverine Impurity F
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer (pH adjusted as per validated method)
-
Deionized water
-
HPLC system with UV/DAD detector
-
LC-MS system with ESI source
-
NMR spectrometer (e.g., 400 MHz or higher)
HPLC Method Protocol
-
Standard Preparation: Accurately weigh and dissolve the Papaverine Impurity F CRS in a suitable diluent to a known concentration.
-
Sample Preparation: Prepare the Papaverine API or drug product sample in the same diluent to a concentration suitable for analysis.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A validated gradient program that provides adequate separation of Papaverine and all known impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 238 nm
-
-
Analysis:
-
Inject the standard solution to determine the retention time of Papaverine Impurity F.
-
Inject the sample solution.
-
Co-inject a mixture of the sample and standard solutions to confirm the retention time match.
-
LC-MS Method Protocol
-
Interface the validated HPLC method with the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow and Temperature: Optimize as per instrument manufacturer's recommendations.
-
-
Analysis:
-
Inject the Papaverine Impurity F standard and obtain the mass spectrum.
-
Inject the sample and obtain the mass spectrum of the peak at the corresponding retention time.
-
Compare the molecular ion peaks.
-
NMR Analysis Protocol
-
Isolation (if necessary): If the impurity concentration in the sample is low, use preparative HPLC to isolate a sufficient quantity of the impurity for NMR analysis.
-
Sample Preparation: Dissolve the isolated impurity and the reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Experiments: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra for both the isolated impurity and the reference standard.
-
Data Analysis: Compare the chemical shifts, coupling constants, and cross-peaks of the sample and the standard.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: HPLC Retention Time Comparison
| Analyte | Retention Time (min) - Standard | Retention Time (min) - Sample |
| Papaverine | [Insert RT] | [Insert RT] |
| Papaverine Impurity F | [Insert RT] | [Insert RT] |
Table 2: Mass Spectrometry Data Comparison
| Analyte | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ - Standard | Observed m/z [M+H]⁺ - Sample |
| Papaverine Impurity F | 360.18 | [Insert Value] | [Insert Value] |
Table 3: Key ¹H NMR Chemical Shift Comparison (in ppm)
| Proton Assignment | Standard | Sample |
| [e.g., Ar-H] | [Insert Value] | [Insert Value] |
| [e.g., OCH₃] | [Insert Value] | [Insert Value] |
| [e.g., CH₂] | [Insert Value] | [Insert Value] |
Visualizing the Workflow
A clear visualization of the experimental process is crucial for understanding the logical flow of the identity confirmation.
Sources
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Safety Operating Guide
Navigating the Disposal of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step approach to the disposal of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 139-76-4), a compound sometimes encountered as an impurity of Papaverine.[1][2][3][4][5] Adherence to these procedures is essential not only for operational safety but also for environmental stewardship.
The Critical First Step: A Thorough Hazard Assessment
Before any disposal procedures can be initiated, a thorough hazard assessment of the waste containing this compound must be conducted. This is a critical step due to conflicting information regarding its environmental hazards.
While some sources, including PubChem and certain Safety Data Sheets (SDS), indicate that this compound is not classified as hazardous under GHS criteria, other sources suggest it is "very toxic to aquatic life."[6] This discrepancy necessitates a conservative approach to protect the environment.
The primary directive is to treat the waste as hazardous unless you can definitively prove otherwise.
To make a proper hazardous waste determination, consider the following characteristics as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, and toxicity.[7][8]
| Hazard Characteristic | Description | Relevance to this compound Waste |
| Ignitability | Liquids with a flash point below 60°C (140°F), solids that can cause fire through friction or spontaneous combustion, or are oxidizers. | Unlikely for the pure compound, but must be considered if dissolved in a flammable solvent. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[7] | Unlikely for the pure compound, but the pH of any solution containing it must be checked. |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[7] | No specific data suggests high reactivity, but this should be confirmed with the full composition of the waste stream. |
| Toxicity | Harmful or fatal when ingested or absorbed, or if it leaches toxic constituents into the environment. This includes aquatic toxicity. | This is the primary concern. The potential for aquatic toxicity dictates that this waste should be managed as hazardous. |
Given the conflicting data, and in the absence of specific ecotoxicity test results for your waste stream, it is strongly recommended to manage all waste containing this compound as hazardous waste due to its potential aquatic toxicity. This approach ensures the highest level of safety and environmental protection.
The following diagram illustrates the decision-making process for the hazard assessment of this chemical waste.
Caption: Decision workflow for hazard assessment of the target compound.
Protocol for Hazardous Waste Disposal
Based on the conservative approach mandated by the potential for aquatic toxicity, the following procedures for hazardous waste disposal must be followed.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix waste containing this compound with other waste streams unless you have confirmed their compatibility.
-
Collect solid waste in a separate, dedicated container from liquid waste.
-
If the compound is in a solvent, it should be collected in a container designated for that solvent type (e.g., halogenated or non-halogenated organic solvents).
Containerization and Labeling
All hazardous waste must be stored in appropriate, properly labeled containers.
-
Container Selection : Use a container that is compatible with the chemical waste. For solids, a securely sealed, wide-mouth container is suitable. For liquids, use a container with a screw-top cap that will not degrade from contact with the solvent. Ensure the container is in good condition and free of leaks.
-
Labeling : The container must be labeled with the words "HAZARDOUS WASTE". The label must also include:
-
The full chemical name: "this compound" and any other constituents in the waste.
-
The approximate concentration or percentage of each component.
-
The date when waste was first added to the container (the "accumulation start date").
-
The name and contact information of the principal investigator or laboratory manager.
-
The specific hazard(s) (e.g., "Toxic to Aquatic Life").
-
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the container is kept closed at all times, except when adding waste.[9]
Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this waste down the drain or in the regular trash.
-
Contact your EHS office to schedule a waste pickup.
-
Provide them with a detailed description of the waste, including the information on the hazardous waste label.
The following diagram outlines the general workflow for the disposal of hazardous chemical waste.
Caption: General workflow for hazardous chemical waste disposal.
Protocol for Non-Hazardous Solid Waste (with Caution)
In the unlikely event that you have definitive and reliable data (e.g., from ecotoxicity testing) demonstrating that your specific waste stream containing this compound is not hazardous to aquatic life and exhibits no other hazardous characteristics, you may proceed with disposal as non-hazardous solid chemical waste.
Note: Many institutions have a policy to treat all chemical waste as hazardous to avoid misclassification. Always consult your institution's specific policies.
-
Confirmation : Double-check your institution's policies on the disposal of non-hazardous chemical waste.
-
Containerization : Collect the solid waste in a sealed, leak-proof container.
-
Labeling : Clearly label the container with the full chemical name and the words "NON-HAZARDOUS WASTE".
-
Disposal : Do not place the container in regular laboratory trash cans that are handled by custodial staff.[10] Some institutions allow for direct disposal in a designated dumpster for non-hazardous solid waste.[10] Check with your EHS office for the approved procedure at your facility.
Under no circumstances should liquid waste containing this compound be poured down the drain, even if deemed non-hazardous, due to the potential for aquatic toxicity.
Conclusion
The responsible disposal of this compound requires a careful and conservative approach due to conflicting hazard information. By prioritizing a thorough hazard assessment and treating the waste as hazardous in the absence of definitive data to the contrary, researchers can ensure the safety of their colleagues, their institution, and the environment. Always consult your institution's Environmental Health and Safety office for guidance and to ensure compliance with all local, state, and federal regulations.
References
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Lab Manager. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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chemical-label.com. (n.d.). This compound. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Papaverine Hydrochloride-impurities. Retrieved from [Link]
-
MLI Environmental. (2025, November 26). Four Characteristics of Hazardous Waste. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2025, August 29). Waste Determination and Characterization Guidelines. Retrieved from [Link]
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- 5. Papaverine EP Impurity F - SRIRAMCHEM [sriramchem.com]
- 6. This compound | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Navigating the Safe Handling of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS No. 139-76-4). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
While this compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach is paramount.[1][2][3] The structural similarity to compounds with known hazards necessitates a comprehensive safety strategy. This guide is built on the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure.
Core Safety Directives: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against direct skin contact. Regular glove changes are recommended to prevent permeation. |
| Body Protection | A fully buttoned laboratory coat. | Minimizes the risk of the compound coming into contact with personal clothing and skin. |
| Respiratory Protection | Generally not required in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Ensures that airborne particles are not inhaled, especially when handling the solid form of the compound. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of your research.
2.1. Pre-Handling Checklist:
-
Ventilation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Have a chemical spill kit readily accessible.
2.2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood.
2.3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area with an appropriate solvent to remove any residual contamination.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contaminants.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Below is a visual representation of the safe handling workflow:
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
3.1. Waste Segregation:
-
Solid Waste: Any solid this compound and contaminated materials (e.g., weighing paper, gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
3.2. Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and an indication of the hazard (e.g., "Caution: Chemical Waste").
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
The following diagram illustrates the chemical waste disposal process:
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the area and contact your institution's EHS department immediately. |
Conclusion: A Commitment to Safety
The responsible handling of any chemical is a cornerstone of scientific integrity. While this compound is not currently classified as hazardous, adopting a stringent safety protocol is a professional obligation. This guide provides the framework for a safe and efficient laboratory environment. Your commitment to these principles not only protects you and your colleagues but also ensures the quality and reliability of your research.
References
-
This compound - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
dimethoxyphenyl)acetamide - chemical-label.com. (n.d.). chemical-label.com. Retrieved from [Link]
-
[Toxicity of 3,4-dimethoxyphenylacetonitrile] - PubMed. (1982, February). PubMed. Retrieved from [Link]
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
